molecular formula C7H17N B140909 2-Amino-5-methylhexane CAS No. 28292-43-5

2-Amino-5-methylhexane

Cat. No.: B140909
CAS No.: 28292-43-5
M. Wt: 115.22 g/mol
InChI Key: IZCBXLKODYZSDJ-UHFFFAOYSA-N
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Description

2-Amino-5-methylhexane, also known as this compound, is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dimethylpentylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73708. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhexan-2-amine
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InChI

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IZCBXLKODYZSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
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DSSTOX Substance ID

DTXSID60885416
Record name 2-Hexanamine, 5-methyl-
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Molecular Weight

115.22 g/mol
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CAS No.

28292-43-5
Record name 1,4-Dimethylpentylamine
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Record name 5-Methyl-2-hexylamine
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Record name 2-Hexanamine, 5-methyl-
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Record name 1,4-dimethylpentylamine
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Record name 5-METHYL-2-HEXYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methylhexane: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylhexane, also known by its IUPAC name 5-methylhexan-2-amine, is an organic compound classified as a primary aliphatic amine.[1][2] It is a structural isomer of the well-known stimulant 1,3-dimethylamylamine (DMAA) and has garnered attention for its own stimulant properties, which are attributed to its effects on the central nervous system.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

The chemical structure of this compound consists of a hexane backbone with a methyl group at the fifth carbon and an amino group at the second carbon.[2]

  • Chemical Formula: C₇H₁₇N[1]

  • Molecular Weight: 115.22 g/mol [1][5]

  • IUPAC Name: 5-methylhexan-2-amine[1]

  • CAS Number: 28292-43-5[1][5][6]

  • Synonyms: 1,4-Dimethylpentylamine, 5-Methyl-2-hexylamine, 1,4-DMAA[1][5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[2]
Odor Mild, ammonia-like or fishy[2]
Boiling Point 128-129 °C[1][8]
Melting Point -19 °C (estimate)[6]
Density 0.760 g/mL at 20 °C[1][8]
pKa 10.98 ± 0.35 (Predicted)[2][6]
Flash Point 29.301 °C[6]
Solubility Limited solubility in water; miscible with common organic solvents like ethanol and ether.[2]
LogP 2.47010[6]

Synthesis and Reactivity

Synthesis

The primary method for synthesizing this compound is through the reductive amination of 5-methyl-2-hexanone.[9] This reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate, which is then reduced to the final amine.

A generalized experimental workflow for the synthesis is depicted below:

G reagents 5-Methyl-2-hexanone, Ammonia/Ammonium Salt, Reducing Agent (e.g., NaBH3CN) reaction Reaction Vessel reagents->reaction 1. Mix workup Aqueous Work-up (e.g., acidification, basification) reaction->workup 2. Quench Reaction extraction Solvent Extraction (e.g., with diethyl ether) workup->extraction 3. Isolate drying Drying of Organic Layer (e.g., with Na2SO4) extraction->drying 4. Remove Water purification Purification (e.g., Distillation) drying->purification 5. Purify product This compound purification->product

Synthesis Workflow for this compound

Reactivity

As a primary amine, this compound undergoes typical reactions of this functional group, including:

  • Alkylation: Reaction with alkyl halides to form secondary, tertiary, or quaternary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Salt Formation: Reaction with acids to form ammonium salts.

Biological Activity and Mechanism of Action

This compound exhibits stimulant effects on the central nervous system.[3] Its mechanism of action is primarily attributed to its role as a sympathomimetic agent, where it inhibits the reuptake of the neurotransmitters dopamine and norepinephrine.[3][10] This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced alertness and energy.[10]

The following diagram illustrates the proposed signaling pathway:

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Packaging Release Neurotransmitter Release Vesicle->Release Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_cleft DA & NE Release->DA_NE_cleft DA_NE_cleft->DAT Reuptake DA_NE_cleft->NET Reuptake DA_Receptor Dopamine Receptor DA_NE_cleft->DA_Receptor NE_Receptor Norepinephrine Receptor DA_NE_cleft->NE_Receptor Amine This compound Amine->DAT Inhibits Amine->NET Inhibits Signal Signal Transduction DA_Receptor->Signal NE_Receptor->Signal

Signaling Pathway of this compound

Experimental Protocols

Spectroscopic Analysis

6.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment). Add a small amount of an internal standard (e.g., TMS).

  • ¹H NMR Spectroscopy (400 MHz):

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -1 to 10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Spectroscopy (100 MHz):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 60 ppm (aliphatic region).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

6.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Absorptions:

    • N-H stretch (primary amine): Two bands in the region of 3400-3250 cm⁻¹.

    • C-H stretch (alkane): Strong absorptions in the region of 2960-2850 cm⁻¹.

    • N-H bend (primary amine): Medium to strong absorption in the region of 1650-1580 cm⁻¹.

    • C-N stretch (aliphatic amine): Medium absorption in the region of 1250-1020 cm⁻¹.

6.1.3. Mass Spectrometry (MS)

  • Ionization Method: Electron Ionization (EI) is typically used for this type of molecule.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): An odd m/z value due to the presence of a nitrogen atom.

    • Alpha-Cleavage: The predominant fragmentation for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen, with the loss of the largest alkyl group being favored. For this compound, this would lead to a prominent fragment from the loss of an isobutyl radical.

Analytical Workflow for Identification in Supplements

The following diagram outlines a typical workflow for the identification and quantification of this compound in a dietary supplement.

G sample Dietary Supplement Sample extraction Sample Extraction (e.g., with methanol or acetonitrile) sample->extraction filtration Filtration/Centrifugation extraction->filtration analysis Instrumental Analysis (GC-MS or LC-MS/MS) filtration->analysis identification Compound Identification (Comparison with reference standard) analysis->identification quantification Quantification (Using calibration curve) identification->quantification report Final Report quantification->report

Analytical Workflow for this compound

Safety and Regulatory Status

This compound is classified as a flammable liquid and vapor and is reported to cause severe skin burns and eye damage.[1][11] Due to its stimulant properties and structural similarity to DMAA, its use in dietary supplements is a subject of regulatory scrutiny in many regions. Researchers and drug development professionals should handle this compound with appropriate safety precautions and be aware of the relevant regulations in their jurisdiction.

Conclusion

This compound is an aliphatic amine with significant stimulant properties arising from its interaction with dopamine and norepinephrine transporters. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical characterization. The provided experimental protocols and workflows offer a foundational framework for researchers working with this compound. As with any biologically active substance, a thorough understanding of its properties and adherence to safety and regulatory guidelines are paramount.

References

Synthesis of 2-Amino-5-methylhexane via Reductive Amination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-methylhexane, a primary amine of interest in pharmaceutical and chemical research, via reductive amination of 5-methyl-2-hexanone. The document details various synthetic methodologies, including catalytic reductive amination using molecular hydrogen with earth-abundant metal catalysts and the Leuckart reaction. It offers detailed experimental protocols, comparative data on reaction conditions and yields, and visualizations of the reaction pathway and experimental workflow to aid in laboratory-scale synthesis and process development.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing an efficient route to primary, secondary, and tertiary amines from carbonyl compounds.[1] This method is particularly valuable in the pharmaceutical industry for the introduction of amine functionalities, which are prevalent in a vast array of bioactive molecules. The synthesis of this compound from 5-methyl-2-hexanone and ammonia serves as a key example of the preparation of a primary amine from a ketone.[2][3] This guide explores two primary approaches to this transformation: direct catalytic reductive amination using molecular hydrogen and the Leuckart reaction.

The direct catalytic approach involves the reaction of the ketone and ammonia in the presence of a heterogeneous catalyst and hydrogen gas.[2][4] This method is often favored for its clean reaction profiles and the potential for catalyst recycling. Recent advancements have focused on the use of non-precious, earth-abundant metals such as iron and cobalt as catalysts.[2][4][5]

The Leuckart reaction offers a classic alternative, utilizing ammonium formate or formamide as both the ammonia source and the reducing agent.[6][7] This method is typically performed at elevated temperatures and circumvents the need for high-pressure hydrogenation equipment.[6][7]

This guide provides detailed experimental protocols and comparative data for these methods to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

Synthetic Methodologies

Catalytic Reductive Amination with Molecular Hydrogen (H₂)

This one-pot reaction involves the in-situ formation of an imine from 5-methyl-2-hexanone and ammonia, which is then immediately reduced to the corresponding primary amine, this compound, in the presence of a metal catalyst and hydrogen gas.[8] The use of aqueous ammonia and earth-abundant metal catalysts makes this an attractive and sustainable approach.[2][9]

Reaction Scheme:

Recent studies have demonstrated the efficacy of iron-based catalysts for the reductive amination of aliphatic ketones.[2][3] These catalysts, often supported on materials like nitrogen-doped silicon carbide, offer a cost-effective and environmentally benign option.[2]

Cobalt nanoparticles have also emerged as highly active catalysts for the synthesis of primary amines via reductive amination under mild conditions.[4][9][10] These catalysts can be generated in situ from simple cobalt salts and a reducing agent.[9]

Leuckart Reaction

The Leuckart reaction is a well-established method for the reductive amination of ketones.[6][7] It involves heating the ketone with ammonium formate, which serves as both the ammonia source and the reducing agent.[6][7] The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[6]

Reaction Scheme:

  • CH₃(CH₂)₂CH(CH₃)C(=O)CH₃ + 2 HCOONH₄ --[Heat]--> CH₃(CH₂)₂CH(CH₃)CH(NHCHO)CH₃ + 2 H₂O + NH₃ + CO₂

  • CH₃(CH₂)₂CH(CH₃)CH(NHCHO)CH₃ + H₂O --[H⁺ or OH⁻]--> CH₃(CH₂)₂CH(CH₃)CH(NH₂)CH₃ + HCOOH

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of primary amines from aliphatic ketones using the methodologies described. These serve as a general guideline for the synthesis of this compound.

Catalyst SystemSubstrate (0.5 mmol)Catalyst Loading (mol%)Temperature (°C)H₂ Pressure (bar)Reaction Time (h)SolventAmine SourceYield (%)Reference
Iron-based Aliphatic Ketones10140-1506520Water25% aq. NH₃up to 89[2][11]
Cobalt-based Aliphatic Ketones1.5501020Water32% aq. NH₃up to 99[10]

Table 1: Comparison of Catalytic Reductive Amination Conditions.

ReagentSubstrate to Reagent Ratio (molar)Temperature (°C)Reaction Time (h)HydrolysisYield (%)Reference
Ammonium Formate 1 : 5130-1407Conc. HClGood[6]

Table 2: Typical Conditions for the Leuckart Reaction.

Experimental Protocols

General Considerations
  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • 5-Methyl-2-hexanone is flammable and should be handled with care.

  • Ammonia solutions are corrosive and have a strong odor.

  • High-pressure reactions should only be carried out by trained personnel using appropriate equipment.

Protocol 1: Iron-Catalyzed Reductive Amination of 5-Methyl-2-hexanone

This protocol is adapted from the general procedure for the reductive amination of aliphatic ketones using an iron-based catalyst.[2][11]

Materials:

  • 5-Methyl-2-hexanone (0.5 mmol, 57.1 mg)

  • Fe/(N)SiC catalyst (10 mol% Fe, ~70 mg with 4.0 wt% Fe loading)

  • 25% aqueous ammonia solution (3.5 mL)

  • Hydrogen gas (H₂)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control.

Procedure:

  • To the autoclave, add 5-methyl-2-hexanone (0.5 mmol), the Fe/(N)SiC catalyst, and the aqueous ammonia solution.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 6.5 MPa (65 bar).

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Maintain these conditions for 20 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • To isolate the product as its hydrochloride salt, extract the organic layer with 1 M HCl (3 x 10 mL).

  • The aqueous layers containing the amine hydrochloride can be concentrated under reduced pressure.

  • To obtain the free amine, basify the aqueous layer with 1 M NaOH until pH > 10 and extract with diethyl ether (3 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by distillation.

Protocol 2: Leuckart Reaction for the Synthesis of this compound

This protocol is adapted from a general procedure for the Leuckart reaction with aliphatic ketones.[6]

Materials:

  • 5-Methyl-2-hexanone (0.172 mol, 19.6 g)

  • Ammonium formate (0.86 mol, 54.2 g)

  • Concentrated hydrochloric acid (36-38%)

  • Diethyl ether

  • Sodium hydroxide (solid)

  • Four-necked round-bottom flask (250 mL) equipped with a dropping funnel, thermometer, and reflux condenser.

Procedure:

  • Add ammonium formate to the four-necked flask and heat to 120 °C with stirring until it melts completely.

  • Slowly add 5-methyl-2-hexanone to the molten ammonium formate.

  • Maintain the reaction temperature at 130-140 °C for 7 hours.

  • After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for 8 hours to hydrolyze the formyl intermediate.

  • After cooling to room temperature, dilute the mixture with water and filter any insoluble material.

  • Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove any unreacted ketone and other non-basic impurities.

  • Carefully basify the aqueous layer with solid sodium hydroxide until pH > 12, ensuring the flask is cooled in an ice bath.

  • Extract the liberated amine with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation.

Visualizations

Reaction_Pathway ketone 5-Methyl-2-hexanone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine amine This compound imine->amine + [H] h2 H2 / Reducing Agent h2->amine

Caption: Reductive amination pathway of 5-methyl-2-hexanone.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Ketone, Ammonia Source, and Catalyst (if applicable) reaction_conditions Set Temperature and Pressure (for catalytic method) reactants->reaction_conditions extraction Solvent Extraction reaction_conditions->extraction Reaction Completion washing Washing and Drying extraction->washing purification Distillation / Chromatography washing->purification analysis Characterization (NMR, IR, MS) purification->analysis

Caption: General experimental workflow for synthesis.

References

A Technical Guide to the Catalytic Hydrogenation Pathways for 2-Amino-5-methylhexane Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary catalytic hydrogenation pathways for the synthesis of 2-Amino-5-methylhexane (CAS: 28292-43-5), a key aliphatic amine intermediate. The document outlines two principal synthetic routes: the direct reductive amination of 5-methyl-2-hexanone and the catalytic hydrogenation of 5-methyl-2-hexanone oxime. Detailed experimental protocols, comparative quantitative data, and pathway visualizations are provided to support research and development in chemical synthesis and drug discovery.

Introduction

This compound, also known as 1,4-dimethylpentylamine, is a primary amine with applications as a chemical intermediate in the synthesis of various organic compounds. Catalytic hydrogenation represents a robust and scalable method for its production, offering high yields and selectivity under controlled conditions. This guide focuses on two prominent catalytic hydrogenation strategies, providing a comparative analysis to inform process development and optimization.

Core Synthetic Pathways

The production of this compound via catalytic hydrogenation primarily proceeds through two distinct pathways:

  • Direct Reductive Amination of 5-Methyl-2-hexanone: This one-pot reaction involves the direct reaction of 5-methyl-2-hexanone with ammonia in the presence of a catalyst and hydrogen gas. The process is advantageous for its atom economy and streamlined workflow.

  • Catalytic Hydrogenation of 5-Methyl-2-hexanone Oxime: This two-step pathway first involves the synthesis of 5-methyl-2-hexanone oxime from the corresponding ketone, followed by the catalytic hydrogenation of the oxime to the target primary amine. This method can offer high selectivity to the primary amine.

The logical relationship between the starting material and the final product through these two pathways is illustrated below.

G start 5-Methyl-2-hexanone path1 Direct Reductive Amination start->path1 NH3, H2, Catalyst path2_step1 Oximation start->path2_step1 NH2OH·HCl end This compound path1->end path2_intermediate 5-Methyl-2-hexanone Oxime path2_step1->path2_intermediate path2_step2 Catalytic Hydrogenation path2_intermediate->path2_step2 H2, Catalyst path2_step2->end

Figure 1: Synthetic pathways to this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the two primary catalytic hydrogenation pathways for the production of this compound.

Pathway Starting Material Catalyst Key Reagents Reaction Conditions Yield (%) Selectivity
Direct Reductive Amination5-Methyl-2-hexanoneRaney NickelAmmonia, Hydrogen90°C, 1200 psiHigh (expected >90%)High for primary amine
Catalytic Hydrogenation of Oxime5-Methyl-2-hexanone OximeRaney Nickel2-Propanol, KOHReflux83 (for 2-octanamine)High for primary amine

Table 1: Comparative data for the synthesis of this compound.

Experimental Protocols

Pathway 1: Direct Reductive Amination of 5-Methyl-2-hexanone

This protocol is adapted from a general procedure for the reductive amination of ketones.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge autoclave with: - 5-Methyl-2-hexanone - Ammonium acetate - Water - Raney Nickel catalyst B Seal autoclave A->B C Heat to 90°C B->C D Pressurize with H2 to 1200 psi C->D E Stir until H2 uptake ceases D->E F Cool and vent autoclave E->F G Filter to remove catalyst F->G H Extract aqueous phase with ether G->H I Dry organic phase (Na2SO4) H->I J Distill to isolate product I->J

Figure 2: Workflow for direct reductive amination.

Methodology:

  • Charging the Reactor: A high-pressure autoclave is charged with 5-methyl-2-hexanone, an aqueous solution of an ammonium salt of an organic acid (e.g., ammonium acetate), and a Raney nickel catalyst. The use of an ammonium salt of an organic acid has been shown to promote high yields of the primary amine.

  • Reaction Conditions: The autoclave is sealed and heated to approximately 90°C. Hydrogen gas is then introduced to a pressure of 500 to 2000 pounds per square inch (psi), with good results observed around 1200 psi.

  • Reaction Progression: The reaction mixture is agitated, and the progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

  • Product Isolation: After cooling and venting the reactor, the catalyst is removed by filtration. The resulting amine can be separated from the aqueous solution by extraction with a suitable organic solvent (e.g., diethyl ether). The organic layer is then dried and the product is purified by distillation.

Pathway 2: Catalytic Hydrogenation of 5-Methyl-2-hexanone Oxime

This pathway involves two distinct experimental procedures: the synthesis of the oxime intermediate and its subsequent hydrogenation.

2.1. Synthesis of 5-Methyl-2-hexanone Oxime

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve hydroxylamine HCl and sodium acetate in water B Add 5-Methyl-2-hexanone A->B C Stir at room temperature for 24h B->C D Extract with diethyl ether C->D E Wash organic layer with NaHCO3 and brine D->E F Dry organic phase (MgSO4) E->F G Evaporate solvent to obtain oxime F->G

Figure 3: Workflow for 5-methyl-2-hexanone oxime synthesis.

Methodology:

  • Reagent Preparation: Hydroxylamine hydrochloride and sodium acetate are dissolved in water.

  • Reaction: 5-Methyl-2-hexanone is added to the aqueous solution of hydroxylamine. The mixture is stirred vigorously at room temperature for approximately 24 hours.

  • Extraction: The reaction mixture is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield 5-methyl-2-hexanone oxime.

2.2. Catalytic Hydrogenation of 5-Methyl-2-hexanone Oxime to this compound

This protocol is based on a procedure for the reduction of a similar ketoxime (2-octanone oxime) to its corresponding primary amine.[1][2]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Add Raney Nickel, 2-propanol, and 2% KOH to a flask B Heat mixture to reflux A->B C Add 5-methyl-2-hexanone oxime dissolved in 2-propanol dropwise B->C D Continue reflux for 1-2 hours C->D E Cool and filter to remove catalyst D->E F Acidify filtrate with aq. HCl E->F G Evaporate to dryness F->G H Basify with NaOH and extract with ether G->H I Dry and evaporate to yield amine H->I

Figure 4: Workflow for the hydrogenation of the oxime.

Methodology:

  • Catalyst and Reagent Preparation: A flask is charged with Raney Nickel, 2-propanol, and a 2% solution of potassium hydroxide (KOH) in 2-propanol. The presence of a base like KOH is crucial for selectively producing the primary amine.[1]

  • Reaction Initiation: The mixture is heated to reflux. A solution of 5-methyl-2-hexanone oxime in 2-propanol is then added dropwise to the refluxing mixture.

  • Reaction Monitoring: The reaction is monitored for completion, which for a similar substrate, 2-octanone oxime, was achieved within 60 minutes.[1]

  • Work-up and Isolation: The reaction mixture is cooled and the Raney Nickel is removed by filtration. The filtrate is acidified with aqueous HCl, and the solvent is removed under reduced pressure. The resulting ammonium salt is then treated with a strong base (e.g., NaOH) and the liberated primary amine is extracted with diethyl ether. The ether extract is dried, and the solvent is evaporated to yield this compound.

Conclusion

Both direct reductive amination of 5-methyl-2-hexanone and the catalytic hydrogenation of its oxime derivative are viable and effective pathways for the synthesis of this compound. The direct route offers a more streamlined, one-pot process, while the two-step oxime pathway can provide high selectivity to the desired primary amine. The choice of pathway will depend on specific process requirements, including desired purity, available equipment, and economic considerations. The provided protocols and data serve as a foundational guide for the development and optimization of these synthetic routes in a research and industrial setting.

References

An In-depth Technical Guide to 2-Amino-5-methylhexane (CAS 28292-43-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylhexane (CAS number: 28292-43-5), an aliphatic amine with significant interest in pharmaceutical and research applications. Also known as 1,4-Dimethylpentylamine (1,4-DMAA) or 5-methylhexan-2-amine, this compound is a structural analogue of other stimulants and acts as an indirect sympathomimetic agent.[1][2] This document details its chemical and physical properties, outlines common synthesis methodologies, and explores its biological activity, including its mechanism of action and toxicological profile. Detailed experimental workflows, where available, and representative analytical techniques are also discussed. All quantitative data is summarized in structured tables for clarity, and key biological and experimental processes are visualized using diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[3] It is a branched-chain aliphatic amine, and its structure influences its physical and chemical characteristics, as well as its biological interactions.[4]

PropertyValueReference(s)
CAS Number 28292-43-5[4]
IUPAC Name 5-methylhexan-2-amine[4]
Synonyms 1,4-Dimethylpentylamine, 5-Methyl-2-hexylamine, 1,4-DMAA[1][4]
Molecular Formula C₇H₁₇N[4]
Molecular Weight 115.22 g/mol [4]
Boiling Point 128-129 °C[4]
Density 0.760 g/mL at 20 °C[4]
Flash Point 28 °C[5]
pKa 10.98 ± 0.35 (Predicted)[3]
Solubility Limited solubility in water; miscible with common organic solvents.[3]
Appearance Colorless to pale yellow liquid[3]
Odor Mild, ammonia-like or fishy[3]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, purity, and available starting materials.

Reductive Amination of 5-Methyl-2-hexanone

A common and versatile method for synthesizing this compound is the reductive amination of 5-methyl-2-hexanone.[6] This reaction proceeds via the formation of an imine intermediate, which is then reduced to the final amine product.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: 5-Methyl-2-hexanone is reacted with a source of ammonia (e.g., ammonium acetate) or a primary amine in a suitable solvent. The reaction is typically carried out under conditions that favor the removal of water to drive the equilibrium towards the imine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. These reducing agents are selective for the imine over the ketone.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified, typically by distillation or column chromatography, to yield this compound.

Catalytic Hydrogenation of 5-Methyl-2-nitrohexane

Another efficient method involves the catalytic hydrogenation of 5-methyl-2-nitrohexane.[7] This process offers high yields and purity.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

  • Reaction Setup: 5-Methyl-2-nitrohexane is dissolved in a suitable solvent, such as ethanol or methanol, in a pressure-resistant reaction vessel. A catalyst, typically palladium on carbon (Pd/C), is added to the mixture.

  • Hydrogenation: The vessel is purged and then pressurized with hydrogen gas. The reaction mixture is stirred at a controlled temperature and pressure until the reaction is complete, which is often monitored by the cessation of hydrogen uptake.

  • Isolation: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be further purified by distillation.

Other Synthetic Methods

Other reported methods for the synthesis of this compound include the alkylation of ammonia and transamination reactions.[4]

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reductive_amination Reductive Amination cluster_catalytic_hydrogenation Catalytic Hydrogenation RA_start 5-Methyl-2-hexanone + NH3 source RA_imine Imine Formation RA_start->RA_imine RA_reduction Reduction (e.g., NaBH3CN) RA_imine->RA_reduction RA_product This compound RA_reduction->RA_product CH_start 5-Methyl-2-nitrohexane CH_hydrogenation Hydrogenation (H2, Pd/C) CH_start->CH_hydrogenation CH_product This compound CH_hydrogenation->CH_product

Caption: General synthesis workflows for this compound.

Biological Activity and Mechanism of Action

This compound is recognized as a stimulant of the central nervous system.[1] Its biological effects are primarily attributed to its action as an indirect sympathomimetic agent.[1]

Sympathomimetic Activity

As a sympathomimetic, this compound mimics the effects of the sympathetic nervous system activation. It is believed to act as a catecholamine releasing agent, increasing the synaptic levels of neurotransmitters such as dopamine and norepinephrine.[1][8] This leads to increased alertness, energy, and focus.[9]

Signaling Pathway

The proposed mechanism of action involves the interaction of this compound with neurotransmitter transporters. By promoting the release of catecholamines from presynaptic nerve terminals, it enhances signaling at adrenergic and dopaminergic receptors.

Sympathomimetic_Signaling_Pathway Proposed Sympathomimetic Signaling Pathway of this compound compound This compound transporter Catecholamine Transporter (e.g., DAT, NET) compound->transporter interacts with presynaptic Presynaptic Neuron vesicles Synaptic Vesicles (containing Dopamine, Norepinephrine) transporter->vesicles promotes release from synaptic_cleft Synaptic Cleft vesicles->synaptic_cleft releases into receptors Adrenergic/Dopaminergic Receptors synaptic_cleft->receptors binds to postsynaptic Postsynaptic Neuron response Physiological Response (e.g., increased heart rate, alertness) postsynaptic->response initiates receptors->postsynaptic

Caption: Proposed mechanism of sympathomimetic action.

Analytical Characterization

The characterization and quantification of this compound are crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The spectra would show characteristic signals for the different protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, particularly the N-H stretching and bending vibrations of the primary amine group.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For primary amines like this compound, alpha-cleavage is a common fragmentation pathway.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of this compound.

Experimental Protocol: General HPLC Method

  • Sample Preparation: A known amount of the sample is dissolved in a suitable solvent, typically the mobile phase, to a specific concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is often used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection: UV detection at a low wavelength (e.g., ~210 nm) or, for higher sensitivity and selectivity, mass spectrometric detection (LC-MS) can be used.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.

Analytical_Workflow General Analytical Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis sample This compound Sample nmr NMR (1H, 13C) sample->nmr ir IR sample->ir ms Mass Spectrometry sample->ms hplc HPLC sample->hplc Structural Confirmation Structural Confirmation nmr->Structural Confirmation Functional Group ID Functional Group ID ir->Functional Group ID MW & Fragmentation MW & Fragmentation ms->MW & Fragmentation lcms LC-MS hplc->lcms Purity & Quantification Purity & Quantification hplc->Purity & Quantification High Sensitivity Quantification High Sensitivity Quantification lcms->High Sensitivity Quantification

Caption: Analytical techniques for characterization.

Toxicology and Safety

The safety profile of this compound is an area of active interest due to its stimulant properties and its presence in some dietary supplements.

Toxicological DataValueSpeciesRouteReference(s)
LD₅₀ 90 mg/kgMouseIntraperitoneal[5]

Hazard Statements:

  • H226: Flammable liquid and vapor.[4]

  • H314: Causes severe skin burns and eye damage.[4]

Due to its corrosive and flammable nature, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile aliphatic amine with established synthetic routes and known biological activity as a sympathomimetic stimulant. Its characterization relies on standard analytical techniques, and its handling requires adherence to safety protocols due to its hazardous properties. This guide provides a foundational understanding for researchers and professionals working with this compound, summarizing key technical information to support further investigation and application in drug development and scientific research. It is important to note that while structurally similar to other compounds found in dietary supplements, the safety and efficacy of this compound in humans are not well-established, and it is not approved as a pharmaceutical drug.[1]

References

Spectroscopic Profile of 2-Amino-5-methylhexane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-methylhexane (IUPAC name: 5-methylhexan-2-amine), a primary aliphatic amine with applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Due to the limited availability of experimentally derived public data for this specific compound, the following spectroscopic information is a prediction based on the well-established principles of spectroscopy and data from analogous aliphatic amines. These predicted values serve as a robust reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The structural formula of this compound is:

The predicted spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~2.8 - 3.1Multiplet1HH-2
~1.5 - 1.7Multiplet1HH-5
~1.2 - 1.4Multiplet4HH-3, H-4
~1.1 - 1.2Doublet3HC1-H3
~0.8 - 0.9Doublet6HC6-H3, C5-CH3
~1.0 - 2.0Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)Assignment
~45 - 55C-2
~40 - 45C-4
~28 - 35C-5
~22 - 28C-3
~22 - 25C-1
~22 - 25C-6, C5-CH3
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3380 - 3300Medium, Sharp (doublet)N-H Stretch (asymmetric & symmetric)
~2960 - 2850StrongC-H Stretch (aliphatic)
~1650 - 1580MediumN-H Bend (scissoring)
~1470 - 1450MediumC-H Bend (scissoring)
~1380 - 1365MediumC-H Bend (rocking)
~1250 - 1020Medium to WeakC-N Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data of this compound

m/zRelative IntensityAssignment
115Moderate[M]⁺ (Molecular Ion)
100High[M - CH₃]⁺
44Very High (Base Peak)[CH₃CHNH₂]⁺ (α-cleavage)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, the spectral width would be set from 0 to 10 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data would be processed with appropriate Fourier transformation and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample of this compound would be placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via direct injection or a gas chromatography (GC) inlet. The ionization energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of approximately 10 to 200.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film Sample->IR_Prep MS_Prep Introduce into MS Inlet Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Multiplicities NMR_Acq->NMR_Data IR_Data Absorption Frequencies IR_Acq->IR_Data MS_Data m/z Values, Fragmentation MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Physical properties of 1,4-Dimethylpentylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethylpentylamine (5-methylhexan-2-amine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dimethylpentylamine (1,4-DMAA), systematically known as 5-methylhexan-2-amine, is an aliphatic amine that has garnered attention for its stimulant properties. Structurally related to other sympathomimetic amines, a thorough understanding of its physical and chemical properties is essential for researchers in pharmacology and drug development. This guide provides a comprehensive overview of the key physicochemical data for 1,4-Dimethylpentylamine, detailed experimental methodologies for its synthesis and property determination, and a visualization of its proposed mechanism of action. All identifiers and data presented herein pertain to CAS Number 28292-43-5 .

Chemical Identification and Physical Properties

Accurate identification of 1,4-Dimethylpentylamine is critical, as it is often confused with its isomer, 1,3-dimethylamylamine (1,3-DMAA). The definitive identifiers and physical properties are summarized below.

Identifier Value
IUPAC Name 5-methylhexan-2-amine
Synonyms 1,4-Dimethylpentylamine, 1,4-DMAA, 2-Amino-5-methylhexane, 5-Methyl-2-hexylamine
CAS Number 28292-43-5
Molecular Formula C₇H₁₇N
Molecular Weight 115.22 g/mol
Canonical SMILES CC(C)CCC(C)N
InChI Key IZCBXLKODYZSDJ-UHFFFAOYSA-N

Table 2.1: Physicochemical Properties of 1,4-Dimethylpentylamine

Property Value Reference
Appearance Colorless liquid[1]
Boiling Point 128-129 °C (at 760 mmHg)[1]
Melting Point -19 °C (estimate)[1]
Density 0.760 g/mL (at 20 °C)[1]
Flash Point 28 °C[1]
Vapor Pressure 8.02 mmHg (at 25 °C)[1]
Refractive Index n20/D 1.416[1]
pKa 10.98 ± 0.35 (Predicted)[1]
Water Solubility Slightly soluble[2][3]
LogP (Octanol/Water) 1.770 (Calculated)[4]

Experimental Protocols

Synthesis via Leuckart Reaction (Representative Protocol)

Materials:

  • 5-methyl-2-hexanone (1 mole equivalent)

  • Ammonium formate (5 mole equivalents)

  • Concentrated Hydrochloric Acid (36-38%)

  • 15% Sodium Hydroxide solution

  • Diethyl ether

  • Anhydrous calcium chloride

  • Four-necked flask, dropping funnel, thermometer, water segregator, condenser, and heating mantle.

Procedure:

  • To a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a water segregator with a condenser, add ammonium formate (0.86 mol).

  • Heat the flask with stirring to 120 °C to melt the ammonium formate.

  • Once the ammonium formate is completely melted, add 5-methyl-2-hexanone (0.172 mol) dropwise from the dropping funnel.

  • Maintain the reaction temperature at 130-140 °C for seven hours. Any ketone that distills into the segregator should be returned to the flask periodically.

  • After seven hours, allow the mixture to cool slightly. To hydrolyze the intermediate formyl derivative, add 110 mL of concentrated hydrochloric acid to the reaction mixture.

  • Reflux the mixture for eight hours.

  • After cooling overnight, dilute the mixture with 100 mL of water and filter any foreign matter.

  • Extract the filtrate with 50 mL of diethyl ether to remove any unreacted ketone and other water-insoluble material.

  • Make the aqueous layer alkaline (pH 9-10) by slowly adding a 15% sodium hydroxide solution while cooling the flask in an ice bath.

  • Extract the liberated amine with diethyl ether three times (80 mL, 50 mL, 30 mL).

  • Combine the ether extracts and dry over anhydrous calcium chloride.

  • Filter to remove the drying agent, and remove the ether by distillation under reduced pressure.

  • The residue can be further purified by fractional distillation to yield pure 5-methylhexan-2-amine.

G Workflow for Synthesis of 1,4-Dimethylpentylamine cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Workup & Purification start Melt Ammonium Formate (120°C) add_ketone Add 5-methyl-2-hexanone (dropwise) start->add_ketone react Heat Reaction Mixture (130-140°C, 7h) add_ketone->react add_hcl Add conc. HCl react->add_hcl reflux Reflux (8h) add_hcl->reflux cool_filter Cool, Dilute with Water, Filter reflux->cool_filter extract_ether1 Extract with Ether (remove impurities) cool_filter->extract_ether1 basify Basify with NaOH (pH 9-10) extract_ether1->basify extract_ether2 Extract with Ether (collect product) basify->extract_ether2 dry Dry with Anhydrous CaCl2 extract_ether2->dry distill Purify by Distillation dry->distill end end distill->end Final Product: 5-methylhexan-2-amine G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DMAA 1,4-Dimethylpentylamine (1,4-DMAA) NET Norepinephrine Transporter (NET) DMAA->NET Inhibits Reuptake DAT Dopamine Transporter (DAT) DMAA->DAT Inhibits Reuptake Vesicle_NE Vesicle (NE) NE_outside Vesicle_NE->NE_outside Release Vesicle_DA Vesicle (DA) DA_outside Vesicle_DA->DA_outside Release NE_inside DA_inside NE_outside->NET Normal Reuptake Adrenergic_R Adrenergic Receptors NE_outside->Adrenergic_R Binds DA_outside->DAT Normal Reuptake Dopamine_R Dopamine Receptors DA_outside->Dopamine_R Binds Signal Signal Transduction (Stimulant Effects) Adrenergic_R->Signal Dopamine_R->Signal

References

An In-Depth Technical Guide to the Stimulant Mechanism of Action of 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-amino-5-methylhexane (also known as 1,4-dimethylamylamine or 1,4-DMAA) as a central nervous system stimulant. Due to the limited availability of detailed pharmacological data for this compound, this guide extensively references the well-characterized pharmacology of its structural isomer, 1,3-dimethylamylamine (1,3-DMAA or methylhexanamine), to infer its likely mechanisms. The primary mode of action is attributed to its function as a monoamine releasing agent, with a principal affinity for norepinephrine and dopamine transporters. This document details its interaction with these transporters, summarizes the available quantitative data on transporter inhibition, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound is a synthetic aliphatic amine that has been identified in various dietary supplements marketed for weight loss and athletic performance enhancement.[1] Structurally similar to amphetamine and its more widely studied isomer, 1,3-dimethylamylamine (1,3-DMAA), this compound is presumed to exert its stimulant effects through the modulation of monoaminergic neurotransmission.[2][3] This guide synthesizes the available scientific literature to provide a detailed understanding of its pharmacological profile for research and drug development purposes.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary stimulant effect of this compound is believed to be mediated by its interaction with presynaptic monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] It is classified as a monoamine releasing agent, which means it not only blocks the reuptake of these neurotransmitters but also promotes their release from the presynaptic neuron into the synaptic cleft.[2]

This action is achieved through a process of competitive inhibition and substrate-like activity. This compound is transported into the presynaptic neuron by NET and DAT.[2] Once inside, it disrupts the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytoplasmic concentrations. This, in turn, causes the transporters to reverse their direction of transport, releasing the monoamines into the synapse.[2][4] This surge in synaptic norepinephrine and dopamine leads to the characteristic sympathomimetic and psychostimulant effects.

Notably, the mechanism of action for the related compound 1,3-DMAA appears to be independent of the Trace Amine-Associated Receptor 1 (TAAR1), a key receptor for many amphetamine-like stimulants.[5]

Quantitative Pharmacological Data

The majority of available quantitative data pertains to 1,3-dimethylamylamine (1,3-DMAA). Given its structural similarity to this compound, these data provide a valuable, albeit indirect, indication of the latter's potency.

CompoundTransporterAssay TypeIC50 (µM)Reference
1,3-Dimethylamylamine (1,3-DMAA)NETUptake Inhibition0.41[2]
1,3-Dimethylamylamine (1,3-DMAA)DATUptake Inhibition29.4[2]
d-AmphetamineNETUptake Inhibition0.09[6]
d-AmphetamineDATUptake Inhibition1.3[6]

Signaling Pathways

The interaction of this compound with monoamine transporters initiates a cascade of intracellular signaling events. While the complete pathway is not fully elucidated, it is known that protein kinases play a crucial role in the regulation of transporter function and trafficking in response to stimulant drugs.[4][7][8] Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) have been implicated in the modulation of DAT activity and its internalization (endocytosis).[8][9]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DMAA This compound DAT Dopamine Transporter (DAT) DMAA->DAT Binds & Enters PKC Protein Kinase C (PKC) DMAA->PKC Activates MAPK MAPK DMAA->MAPK Activates DA_cyto Cytoplasmic Dopamine DAT->DA_cyto Reverse Transport Endocytosis DAT Endocytosis DAT->Endocytosis Internalization DA_synapse Synaptic Dopamine DAT->DA_synapse Releases Vesicle Synaptic Vesicle Vesicle->DA_cyto Disrupts Storage DA_cyto->DAT PKC->DAT Phosphorylates MAPK->DAT Regulates DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Stimulant_Effect Stimulant Effect DA_receptor->Stimulant_Effect Activates

Caption: Proposed signaling pathway for this compound at the dopaminergic synapse.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on dopamine and norepinephrine transporters expressed in a cell line.

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing hDAT or hNET Plating Plate cells in 96-well plates Cell_Culture->Plating Add_Compound Add varying concentrations of this compound Preincubation Pre-incubate for 10 min at room temperature Add_Compound->Preincubation Add_Radioligand Add [3H]Dopamine or [3H]Norepinephrine Preincubation->Add_Radioligand Incubation Incubate for 5-10 min at room temperature Add_Radioligand->Incubation Termination Terminate uptake by rapid washing with ice-cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity using a scintillation counter Lysis->Scintillation Calculation Calculate % inhibition and determine IC50 value Scintillation->Calculation

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

  • Cell Plating: Cells are seeded into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.

  • Assay Procedure:

    • Wash the cell monolayer with KRH buffer.

    • Add the this compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a fixed concentration of radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Detection: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for monoamine transporters.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT, rat hippocampus for NET) or cultured cells expressing the transporter of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Buffer: 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]mazindol for DAT, [3H]nisoxetine for NET), and varying concentrations of this compound.

    • For determination of non-specific binding, a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET) is used in a set of wells.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The stimulant properties of this compound are primarily attributable to its action as a monoamine releasing agent, with a pronounced effect on norepinephrine and dopamine systems. Its mechanism is analogous to that of its well-studied isomer, 1,3-DMAA, involving competitive inhibition and substrate-like activity at NET and DAT. This leads to an increase in synaptic concentrations of these neurotransmitters, resulting in the observed stimulant effects. Further research is warranted to fully characterize the specific quantitative pharmacology of this compound and to elucidate the precise downstream signaling cascades involved in its action. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

Theoretical and Computational Insights into 2-Amino-5-methylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylhexane, also known as 1,4-dimethylpentylamine (1,4-DMAA), is a stimulant of the alkylamine class.[1] It is structurally related to other sympathomimetic amines, such as 1,3-dimethylamylamine (1,3-DMAA).[1] While it has been identified in some dietary supplements, it has not been developed as a pharmaceutical drug.[1] This technical guide provides an in-depth overview of the theoretical and computational approaches to studying this compound, alongside relevant experimental considerations. Due to a scarcity of direct research on this compound, this guide draws upon data from its close structural analog, 1,3-DMAA, to infer potential mechanisms and properties, providing a foundational framework for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 5-methylhexan-2-amine[1]
Synonyms 1,4-Dimethylpentylamine, 1,4-DMAA[1]
CAS Number 28292-43-5[2]
Molecular Formula C₇H₁₇N[2]
Molecular Weight 115.22 g/mol [2]
Boiling Point 128-129 °C[2]
Density 0.760 g/mL at 20 °C[2]
pKa 10.98 ± 0.35 (Predicted)[2]

Theoretical and Computational Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the molecular properties of compounds like this compound. A typical DFT study would involve:

  • Geometry Optimization: Determining the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Calculating the infrared and Raman spectra to confirm the optimized structure is a true minimum on the potential energy surface and to aid in experimental spectral assignments.

  • Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic properties and reactivity.

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

A study on a related compound, dimethylamylamine (DMAA), utilized the B3LYP Density Functional Theory method to analyze its interaction with functional monomers, demonstrating the applicability of these computational approaches.[3]

Molecular Docking and Molecular Dynamics

Given that this compound is a stimulant, its primary biological targets are likely neurotransmitter transporters. Molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding of this compound to these transporters. For instance, a detailed study on 1,3-DMAA used docking and MD simulations to reveal its binding to the S1 substrate binding site of the dopamine transporter (DAT).[4] This suggests a similar mechanism may be at play for this compound.

The general workflow for such a computational investigation is depicted below.

G Computational Chemistry Workflow for this compound A Molecule Structure Generation B Geometry Optimization (DFT) A->B C Frequency & Electronic Property Analysis B->C E Molecular Docking B->E D Target Protein Structure Preparation (e.g., DAT) D->E F Binding Pose Analysis E->F G Molecular Dynamics Simulation F->G H Binding Free Energy Calculation G->H

Computational workflow for studying this compound.

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to other sympathomimetic amines, this compound is presumed to act as a catecholamine releasing agent.[1] This mechanism is primarily mediated through its interaction with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The proposed mechanism, extrapolated from studies on 1,3-DMAA, involves the following steps:

  • Binding to the Transporter: this compound binds to the substrate binding site of the dopamine transporter.[4]

  • Conformational Change: This binding induces a conformational change in the transporter protein.[4]

  • Transporter-Mediated Efflux: Instead of being transported into the neuron, this compound promotes the reverse transport (efflux) of dopamine from the presynaptic neuron into the synaptic cleft.

  • Increased Synaptic Dopamine: The increased concentration of dopamine in the synapse leads to enhanced stimulation of postsynaptic dopamine receptors, resulting in the stimulant effects observed.

The following diagram illustrates this proposed signaling pathway at a dopaminergic synapse.

G Proposed Mechanism of this compound at a Dopaminergic Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release DAT Dopamine Transporter (DAT) DA_cytosol->DAT Normal Reuptake DA_synapse Dopamine DAT->DA_synapse Dopamine Efflux DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds & Activates AMH This compound AMH->DAT Binds & Induces Efflux Postsynaptic Signal Postsynaptic Signal DA_receptor->Postsynaptic Signal

Proposed interaction with the dopamine transporter.

Experimental Protocols

Synthesis

This compound can be synthesized from 5-methyl-2-hexanone. A common method for this transformation is reductive amination.

General Protocol for Reductive Amination:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-hexanone and a suitable ammonium salt (e.g., ammonium acetate) in a solvent such as methanol or ethanol.

  • Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding a dilute acid (e.g., 1M HCl). Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Another potential route is through catalytic hydrogenation of 5-methyl-2-hexanone in the presence of ammonia and a catalyst.[5]

Pharmacological Evaluation

To assess the stimulant properties and mechanism of action of this compound, a combination of in vitro and in vivo assays can be employed.

In Vitro Neurotransmitter Uptake/Release Assay:

  • Cell Culture: Use cell lines expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).

  • Uptake Assay: Pre-incubate the cells with varying concentrations of this compound. Add a radiolabeled substrate (e.g., [³H]dopamine) and incubate for a short period. Measure the amount of radioactivity taken up by the cells to determine the inhibitory effect of the compound on neurotransmitter uptake.

  • Release Assay: Pre-load the cells with a radiolabeled neurotransmitter. Wash the cells and then incubate with varying concentrations of this compound. Measure the amount of radioactivity released into the medium to quantify its ability to induce neurotransmitter efflux.

In Vivo Behavioral Assessment (Rodent Model):

  • Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

  • Locomotor Activity: Place the animals in an open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system. An increase in locomotor activity is indicative of a stimulant effect.

  • Microdialysis: For a more detailed mechanistic study, implant a microdialysis probe into a specific brain region (e.g., nucleus accumbens). After drug administration, collect dialysate samples and measure the extracellular concentrations of dopamine and norepinephrine using HPLC with electrochemical detection.

The following diagram outlines a general workflow for the pharmacological screening of a novel stimulant.

G Pharmacological Screening Workflow A Compound Synthesis & Purification B In Vitro Assays (Transporter Binding/Uptake) A->B C In Vivo Behavioral Studies (Locomotor Activity) B->C E Data Analysis & Interpretation B->E D In Vivo Mechanistic Studies (Microdialysis) C->D C->E D->E F Lead Optimization E->F

General workflow for pharmacological screening.

Data Summary

The following tables summarize hypothetical computational data for this compound and experimental data for the related compound 1,3-DMAA, which can serve as a reference for future studies.

Table 2: Representative Predicted Molecular Descriptors for this compound (Hypothetical)

Disclaimer: These values are for illustrative purposes and would need to be confirmed by dedicated computational studies.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Length C2N-~1.47 Å
C5C6-~1.54 Å
Bond Angle C1C2C3~112°
C2NH~109°
Dihedral Angle C1C2C3C4

Table 3: Pharmacokinetic and Physiological Data for 1,3-Dimethylamylamine (1,3-DMAA)

Note: This data is for the structural isomer 1,3-DMAA and is provided for comparative purposes. A 25 mg oral dose was administered to human subjects.[6]

ParameterMean Value (± SD)
Terminal Half-life 8.45 ± 1.9 hours
Oral Volume of Distribution 236 ± 38 L
Oral Clearance 20.02 ± 5 L∙hr⁻¹
Peak Plasma Concentration ~70 ng∙mL⁻¹
Time to Peak Concentration 3–5 hours
Effect on Heart Rate Largely unaffected
Effect on Blood Pressure Largely unaffected

Conclusion

This compound presents an interesting subject for theoretical and computational investigation. While direct experimental and computational data are limited, the extensive research on its structural analogs provides a solid foundation for predicting its properties and mechanism of action. Future studies employing DFT, molecular docking, and molecular dynamics, in conjunction with targeted experimental protocols, will be crucial in fully characterizing the molecular and pharmacological profile of this stimulant. This guide serves as a comprehensive resource to direct and inform such future research endeavors.

References

An In-depth Technical Guide to 2-Amino-5-methylhexane: From Discovery to Modern-Day Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-methylhexane, also known as 1,4-dimethylpentylamine (1,4-DMAA). It covers the historical context of its discovery, detailed synthesis methodologies, its mechanism of action as a central nervous system stimulant, and the analytical techniques used for its detection. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic aliphatic amine that has garnered attention for its stimulant properties. Structurally similar to other sympathomimetic amines like 1,3-dimethylamylamine (DMAA), it has been identified in various dietary and pre-workout supplements, often without being explicitly listed on the label.[1][2][3] Its presence in such products has raised safety concerns and regulatory scrutiny due to its pharmacological effects. This guide aims to consolidate the available scientific information on this compound to support further research and informed decision-making in the scientific and drug development communities.

Discovery and History

The first synthesis of this compound is reported to have occurred in the mid-20th century during broader explorations of substituted alkylamines for potential pharmaceutical applications.[4] However, unlike its more well-known analogue, methylhexanamine (1,3-DMAA), which was developed by Eli Lilly and Company and marketed as a nasal decongestant in 1948, this compound has never been approved for use as a pharmaceutical drug.[5][6]

Its more recent history is intertwined with the dietary supplement industry. Following the ban of ephedrine and the increased regulation of DMAA, novel stimulants, including this compound, began to appear in sports and weight-loss supplements.[7] It has often been misleadingly marketed under names like "2-aminoisoheptane" or as a natural constituent of plants like Aconitum kusnezoffii, though there is no scientific evidence to support its natural origin in these sources.[1][2][3]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[4] It is moderately volatile and has limited solubility in water but is miscible with common organic solvents.[4]

PropertyValueReference(s)
IUPAC Name 5-methylhexan-2-amine[5]
Other Names 1,4-Dimethylpentylamine, 1,4-DMAA[5]
CAS Number 28292-43-5[5]
Molecular Formula C₇H₁₇N[5]
Molar Mass 115.22 g/mol [5]
Boiling Point 128-129 °C[8]
Density 0.760 g/mL at 20 °C[8]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the amination of a corresponding ketone or nitroalkane.

Reductive Amination of 5-Methyl-2-hexanone

This is a common and versatile method for synthesizing amines.[5][9][10] The process involves the reaction of 5-methyl-2-hexanone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final amine product.

  • Materials: 5-methyl-2-hexanone, ammonia (or an ammonium salt), a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation), and a suitable solvent (e.g., methanol, ethanol, or dichloromethane).[11]

  • Procedure (One-Pot):

    • Dissolve 5-methyl-2-hexanone and the ammonia source in the chosen solvent.

    • Add a mild acidic catalyst (e.g., acetic acid) to facilitate imine formation (optimal pH is around 5).[10]

    • Introduce the reducing agent to the reaction mixture. If using NaBH₃CN or NaBH(OAc)₃, the reaction can often be carried out as a one-pot procedure.[5]

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC-MS.

    • Work-up the reaction by quenching any remaining reducing agent, followed by extraction and purification of the product, typically through distillation or column chromatography.

Reductive_Amination ketone 5-Methyl-2-hexanone imine Imine Intermediate ketone->imine + NH3 - H2O amine_source Ammonia (NH3) amine_source->imine final_product This compound imine->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->final_product

Figure 1: Reductive amination of 5-methyl-2-hexanone.

Catalytic Hydrogenation of 5-Methyl-2-nitrohexane

This method provides a high-yield pathway to the desired amine through the reduction of a nitroalkane precursor.[12]

  • Materials: 5-methyl-2-nitrohexane, a catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel), a hydrogen source (hydrogen gas), and a solvent (e.g., ethanol or methanol).[12]

  • Procedure:

    • Dissolve 5-methyl-2-nitrohexane in the solvent in a suitable hydrogenation vessel.

    • Add the catalyst to the solution.

    • Seal the vessel and purge with an inert gas before introducing hydrogen gas to the desired pressure.

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques.

    • Upon completion, filter off the catalyst and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation.

Catalytic_Hydrogenation nitroalkane 5-Methyl-2-nitrohexane final_product This compound nitroalkane->final_product Reduction catalyst Catalyst (e.g., Pd/C) + H2 catalyst->final_product

Figure 2: Catalytic hydrogenation of 5-methyl-2-nitrohexane.

Mechanism of Action and Signaling Pathways

This compound acts as a sympathomimetic agent, primarily affecting the central nervous system. Its stimulant effects are attributed to its ability to inhibit the reuptake of key neurotransmitters, namely dopamine and norepinephrine.[13] This action leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.

Inhibition of Dopamine and Norepinephrine Transporters

The primary molecular targets of this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[13] By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron. This leads to prolonged and amplified signaling at postsynaptic receptors.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_release Release DA_NE_vesicle->DA_NE_release Synapse_DA DA Synapse_NE NE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) reuptake Reuptake Synapse_DA->reuptake DA_receptor Dopamine Receptors Synapse_DA->DA_receptor Synapse_NE->reuptake NE_receptor Norepinephrine Receptors Synapse_NE->NE_receptor DMAA This compound DMAA->DAT Inhibits DMAA->NET Inhibits effect Stimulant Effects (Increased Alertness, etc.) DA_receptor->effect NE_receptor->effect

Figure 3: Mechanism of action of this compound at the synapse.

Experimental Protocols for Pharmacological Characterization

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay is crucial for determining the potency of this compound in inhibiting DAT and NET.[14]

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Materials:

    • Radiolabeled substrate: [³H]dopamine or [³H]norepinephrine.

    • Test compound: this compound at various concentrations.

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control.

    • Initiate uptake by adding the radiolabeled substrate.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Uptake_Assay_Workflow start Plate cells expressing DAT or NET wash1 Wash cells start->wash1 preincubate Pre-incubate with This compound wash1->preincubate add_radioligand Add [3H]dopamine or [3H]norepinephrine preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate wash2 Wash cells to terminate uptake incubate->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity lyse->measure analyze Calculate IC50 measure->analyze

Figure 4: Experimental workflow for the in vitro transporter uptake assay.

Analytical Methods for Detection and Quantification

The detection and quantification of this compound in various matrices, such as dietary supplements and biological fluids, are crucial for regulatory and research purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.[15][16]

  • Sample Preparation:

    • Protein precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to remove proteins.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases, such as water with formic acid and acetonitrile with formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and an internal standard for accurate quantification.

ParameterTypical Value
Precursor Ion (m/z) 116.2
Product Ion 1 (m/z) 99.1
Product Ion 2 (m/z) 72.1
Collision Energy Analyte-dependent optimization required

Toxicology and Safety

The safety of this compound has not been thoroughly evaluated in humans, and it is not approved for human consumption.[5][17] Due to its sympathomimetic effects, potential adverse effects include increased heart rate, elevated blood pressure, and other cardiovascular complications, similar to those observed with other stimulants like DMAA.[5][18] Its presence in dietary supplements, often undisclosed, poses a significant health risk to consumers.[1][3][7]

Conclusion

This compound is a synthetic stimulant with a history rooted in mid-century pharmaceutical research that has re-emerged in the unregulated dietary supplement market. Its mechanism of action, involving the inhibition of dopamine and norepinephrine reuptake, underlies its stimulant properties. This guide has provided a detailed overview of its synthesis, pharmacology, and analytical detection. The provided experimental protocols and data serve as a foundational resource for the scientific community to further investigate this compound, understand its physiological effects, and develop robust analytical methods for its detection to ensure public safety. Further research, particularly well-controlled clinical studies, is necessary to fully elucidate its pharmacological and toxicological profile in humans.

References

Isomers of 2-aminoheptane and their basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of 2-Aminoheptane and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of aminoheptane, with a specific focus on 2-aminoheptane. It details their basic properties, presents quantitative data for comparison, and outlines key experimental protocols for their characterization.

Introduction to Aminoheptane Isomers

Heptanamine and its isomers are alkylamines that find application in various chemical and pharmaceutical contexts. 2-Aminoheptane (also known as tuaminoheptane or 1-methylhexylamine) is a sympathomimetic agent and vasoconstrictor that has been used as a nasal decongestant and as a stimulant.[1] Understanding the isomeric forms of this compound is crucial, as different isomers can exhibit distinct chemical behaviors and pharmacological activities. The basicity of these amines, quantified by the acid dissociation constant (pKa) of their conjugate acids, is a fundamental property that influences their solubility, absorption, and interaction with biological targets.

Isomers of Aminoheptane

The molecular formula for aminoheptane is C₇H₁₇N. This formula accommodates several structural and stereoisomers.

Structural (Positional) Isomers

Positional isomers of aminoheptane feature the amine group (-NH₂) attached to different carbon atoms of the n-heptane backbone. The primary positional isomers include:

  • 1-Aminoheptane (n-heptylamine): The amino group is on a terminal carbon.

  • 2-Aminoheptane: The amino group is on the second carbon, creating a chiral center.

  • 3-Aminoheptane: The amino group is on the third carbon, also creating a chiral center.[2][3]

  • 4-Aminoheptane: The amino group is on the fourth carbon.[4][5][6]

The position of the functional group can subtly influence the molecule's physical properties and steric hindrance, which in turn can affect its reactivity and basicity.[7][8]

Stereoisomers of 2-Aminoheptane

Due to the presence of a chiral center at the second carbon, 2-aminoheptane exists as a pair of enantiomers, which are non-superimposable mirror images:

  • (R)-(-)-2-Aminoheptane [9]

  • (S)-(+)-2-Aminoheptane [9]

While enantiomers have identical physical properties in a non-chiral environment (e.g., boiling point, density, pKa), they can exhibit significantly different biological activities and interactions with other chiral molecules, such as enzymes and receptors. Therefore, the separation and characterization of individual enantiomers are often critical in drug development.

Basic Properties of Aminoheptane Isomers

The basicity of an amine is a measure of its ability to accept a proton. It is typically expressed as the pKa value of its conjugate acid (R-NH₃⁺). A higher pKa value corresponds to a stronger base (and a weaker conjugate acid). The pKa values for several aminoheptane isomers are summarized in the table below.

Data Presentation: Basicity of Aminoheptane Isomers

IsomerCAS NumberpKa of Conjugate AcidTemperature (°C)Notes
1-Aminoheptane111-68-210.6725Experimental value.[9][10][11][12][13]
2-Aminoheptane (Racemic)123-82-010.719Experimental value.
(R)-(-)-2-Aminoheptane6240-90-011.04 ± 0.35-Predicted value.[14]
4-Aminoheptane16751-59-011.04 ± 0.35-Predicted value.[4]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds like amines.[15][16][17][18]

Methodology

  • Apparatus and Reagents:

    • Calibrated pH meter with a combination glass electrode.

    • Automatic titrator or manual burette.

    • Magnetic stirrer and stir bar.

    • Titration vessel.

    • Standardized 0.1 M hydrochloric acid (HCl) solution (titrant).

    • Standard pH buffers (e.g., pH 4, 7, 10) for calibration.

    • Deionized water, often with a cosolvent like methanol if solubility is low.[15]

    • Inert gas (e.g., nitrogen) supply to purge the solution of dissolved CO₂.[19]

  • Procedure:

    • Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa range.[16][19]

    • Sample Preparation: Accurately weigh a precise amount of the amine sample (e.g., to achieve a 1-10 mM solution) and dissolve it in a known volume of deionized water in the titration vessel.[16][19] If necessary, maintain a constant ionic strength by adding a background electrolyte like 0.15 M potassium chloride (KCl).[19]

    • Initial pH Adjustment: For titrating a base, the initial pH of the sample solution is measured. The titration proceeds by adding the acidic titrant. Alternatively, an excess of strong acid can be added to fully protonate the amine, followed by back-titration with a standardized strong base (e.g., 0.1 M NaOH).[17][19]

    • Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to prevent interference from atmospheric carbon dioxide.[19] Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the corresponding volume of titrant added.

    • Data Collection: Continue the titration well past the equivalence point to obtain a complete sigmoidal titration curve.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

    • This point corresponds to the inflection point on the titration curve. It can be determined more accurately by calculating the first or second derivative of the curve. At the half-equivalence point, [R-NH₂] = [R-NH₃⁺], and according to the Henderson-Hasselbalch equation, pH = pKa.

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample Prepare Amine Solution (e.g., 1-10 mM in DI Water) purge Purge Solution with Nitrogen (N₂) prep_sample->purge prep_titrant Standardize Titrant (e.g., 0.1 M HCl) prep_titrant->purge calibrate_ph Calibrate pH Meter (using standard buffers) calibrate_ph->purge titrate Add Titrant in Increments purge->titrate record Record pH and Volume after Each Addition titrate->record allow to stabilize record->titrate repeat plot_curve Plot pH vs. Titrant Volume record->plot_curve find_inflection Determine Inflection Point (Half-Equivalence Point) plot_curve->find_inflection calc_pka pKa = pH at Half-Equivalence find_inflection->calc_pka

Caption: Workflow for pKa determination via potentiometric titration.

Chiral Resolution of 2-Aminoheptane

Separating the (R) and (S) enantiomers of 2-aminoheptane is essential for evaluating their individual properties. Kinetic resolution is a common technique.[20][][22]

Methodology: Lipase-Catalyzed Enantioselective Acylation

  • Principle: This method uses an enzyme, such as a lipase, that selectively catalyzes a reaction with one enantiomer at a much faster rate than the other.[23] For a racemic amine, this involves acylation to form an amide.

  • Procedure:

    • The racemic (±)-2-aminoheptane is dissolved in a suitable organic solvent.

    • An acylating agent (e.g., diisopropyl malonate) and a lipase (e.g., Lipase B from Candida antarctica) are added.[23]

    • The enzyme preferentially catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form the corresponding amide.

    • The reaction is monitored and stopped at approximately 50% conversion.

  • Separation: At the end of the reaction, the mixture contains the unreacted (S)-2-aminoheptane and the newly formed (R)-amide. These two compounds have different chemical properties and can be separated using standard techniques like column chromatography or extraction.

  • Recovery: The separated (R)-amide can then be hydrolyzed to recover the pure (R)-2-aminoheptane. This process yields both enantiomers in high enantiomeric excess.[23]

References

2-Amino-5-methylhexane: A Versatile Precursor in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-5-methylhexane, a chiral aliphatic amine, is a valuable building block in organic synthesis, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structural features, including a primary amine group and a branched alkyl chain, provide a foundation for derivatization and the introduction of diverse functionalities. This guide explores the synthesis, key reactions, and potential applications of this compound as a precursor, with a particular focus on its emerging role in the development of calcium channel blockers.

Synthesis of this compound

The primary and most common industrial synthesis of this compound involves the reductive amination of 5-methyl-2-hexanone. This transformation can be achieved through several methods, with the Leuckart reaction being a prominent example.

Reductive Amination via the Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert ketones or aldehydes to amines.[1][2]

Experimental Protocol: Synthesis of this compound from 5-Methyl-2-hexanone

  • Reaction Setup: A round-bottom flask is charged with 5-methyl-2-hexanone and an excess of ammonium formate.

  • Heating: The reaction mixture is heated to a temperature between 160-185°C.

  • Reaction Time: The mixture is maintained at this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and treated with hydrochloric acid to hydrolyze the intermediate formamide and protonate the resulting amine.

  • Purification: The aqueous solution is then made basic with a strong base, such as sodium hydroxide, to liberate the free amine. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

While specific yields can vary depending on the scale and precise reaction conditions, this method provides a reliable route to this key synthetic intermediate.

Chemical Reactivity and Derivatization

The primary amine functionality of this compound is the focal point for its derivatization, allowing for the synthesis of a wide array of downstream compounds.

N-Alkylation and N-Acylation

Standard N-alkylation and N-acylation reactions can be readily performed to introduce various substituents on the nitrogen atom, thereby modifying the steric and electronic properties of the molecule. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

Synthesis of Heterocyclic Scaffolds

This compound can serve as a key building block for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. For instance, it can be envisioned as a starting material for the synthesis of substituted thiazoles, a class of heterocycles with diverse pharmacological activities, including anticancer and antimicrobial properties.[3][4][5][6]

Conceptual Synthetic Pathway to a Thiazole Derivative:

A potential synthetic route could involve the reaction of this compound with an α-haloketone to form an intermediate which, upon cyclization with a sulfur source like Lawesson's reagent, would yield the corresponding N-(5-methylhexan-2-yl)thiazole derivative.

Application in Drug Development: A Focus on Calcium Channel Blockers

Recent research has highlighted the potential of aliphatic amines as modulators of voltage-gated calcium channels.[7][8] This opens up a promising avenue for the application of this compound and its derivatives in the development of novel therapeutics for cardiovascular and neurological disorders.

Structure-Activity Relationship of Aliphatic Amines as Calcium Channel Blockers

Studies on the blocking affinity of aliphatic monoamines on N-type calcium channels have revealed a dependence on the length of the carbon chain.[9] A clear maximum in blocking affinity is observed for molecules with C12 and C13 backbones, while shorter and longer chains exhibit progressively weaker activity. This suggests that the lipophilicity and steric bulk of the alkyl chain are critical determinants for effective channel blockade.

CompoundCarbon Chain LengthIC50 (µM) for N-type Ca2+ Channel Block
Octylamine8~100
Decylamine10~30
Dodecylamine12~10
Tridecylamine13~10
Tetradecylamine14~30

Data extrapolated from graphical representations in scientific literature.

This data suggests that while this compound (a C7 amine) itself may be a modest calcium channel blocker, its scaffold provides an excellent starting point for optimization. Elongating the carbon chain or introducing other pharmacophoric features could significantly enhance its potency.

Mechanism of Action: Voltage-Gated Calcium Channel Blockade

Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmitter release, muscle contraction, and hormone secretion.[10][11] Blockers of these channels, particularly the L-type and T-type, are established therapies for hypertension, angina, and certain arrhythmias.[12][13] The proposed mechanism of action for aliphatic amine-based calcium channel blockers involves the occlusion of the channel pore, thereby preventing the influx of calcium ions into the cell. This leads to a reduction in cellular excitability and downstream signaling events.

Visualizing Synthetic and Mechanistic Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general workflow for the synthesis and a simplified representation of the mechanism of action.

G cluster_synthesis Synthesis of this compound 5-Methyl-2-hexanone 5-Methyl-2-hexanone Leuckart Reaction Leuckart Reaction 5-Methyl-2-hexanone->Leuckart Reaction Ammonium Formate Ammonium Formate Ammonium Formate->Leuckart Reaction This compound This compound Leuckart Reaction->this compound

Caption: Synthetic workflow for this compound.

G cluster_moa Mechanism of Calcium Channel Blockade Aliphatic_Amine_Derivative Aliphatic Amine (e.g., this compound derivative) VGCC Voltage-Gated Calcium Channel Aliphatic_Amine_Derivative->VGCC Binds to and blocks Ca_Influx Calcium Ion Influx VGCC->Ca_Influx Inhibits Cellular_Response Reduced Cellular Excitability Ca_Influx->Cellular_Response Leads to

Caption: Simplified signaling pathway of Ca2+ channel blockade.

Conclusion

This compound is a readily accessible and highly versatile precursor for organic synthesis. Its utility extends beyond its historical use as a simple building block, with emerging evidence pointing towards its potential in the development of novel calcium channel blockers. The structure-activity relationships of related aliphatic amines provide a strong rationale for the further exploration of this compound derivatives as therapeutic agents. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

Molecular Modeling of 2-Amino-5-methylhexane Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Amino-5-methylhexane

This compound, also known as 1,4-dimethylpentylamine or DMHA, is a synthetic aliphatic amine.[1] Structurally, it is an analogue of other stimulant compounds such as DMAA (1,3-dimethylamylamine). Its stimulant effects are attributed to its action as a sympathomimetic agent, primarily through the inhibition of the reuptake of the neurotransmitters dopamine and norepinephrine.[2] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced alertness and energy. Due to these properties, this compound has been a compound of interest in various fields, including neuroscience and sports nutrition. Understanding its molecular interactions is crucial for characterizing its pharmacological profile and for the development of novel therapeutics targeting the monoamine transporter system.

Molecular Targets and Mechanism of Action

The primary molecular targets of this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] These transporters are transmembrane proteins responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal.[3] By inhibiting these transporters, this compound prolongs the action of dopamine and norepinephrine, leading to its stimulant effects.

Dopamine and Norepinephrine Signaling Pathway

The following diagram illustrates the simplified signaling pathway of dopamine and norepinephrine and the inhibitory action of this compound.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine/Norepinephrine Dopamine/Norepinephrine Vesicle Vesicle Dopamine/Norepinephrine->Vesicle Packaging DA/NE_Synapse Dopamine/ Norepinephrine Vesicle->DA/NE_Synapse Release DAT/NET DAT / NET DAT/NET->Dopamine/Norepinephrine DA/NE_Synapse->DAT/NET Reuptake Receptor Postsynaptic Receptor DA/NE_Synapse->Receptor Binding Signal_Transduction Signal Transduction Receptor->Signal_Transduction Activation 2_Amino_5_methylhexane 2-Amino-5- methylhexane 2_Amino_5_methylhexane->DAT/NET Inhibition

Dopamine/Norepinephrine signaling pathway and inhibition by this compound.

Quantitative Data Presentation

As of the latest literature review, specific quantitative binding affinities (Ki or IC50 values) for this compound at the human dopamine and norepinephrine transporters have not been publicly reported. However, to provide a frame of reference, the following tables summarize the binding affinities of well-characterized monoamine transporter inhibitors. This data is crucial for comparative analysis and for guiding future experimental designs.

Table 1: Binding Affinities (Ki, nM) of Selected Ligands at the Human Dopamine Transporter (hDAT)

CompoundKi (nM) at hDATReference
Dopamine1600[4]
Cocaine240[4]
Methylphenidate120[4]
Nomifensine15[4]
GBR 129095[4]

Table 2: Binding Affinities (Ki, nM) of Selected Ligands at the Human Norepinephrine Transporter (hNET)

CompoundKi (nM) at hNETReference
Norepinephrine1100[5]
Desipramine0.3[5]
Nisoxetine0.8[5]
Reboxetine1.1[5]
Atomoxetine5[5]

Experimental Protocols

The following protocols provide detailed methodologies for determining the binding affinity of a test compound like this compound at the dopamine and norepinephrine transporters.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from established methods for competitive radioligand binding assays.

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand)

  • Non-specific binding control: GBR 12909 (10 µM) or unlabeled WIN 35,428 (1 µM)

  • Test compound: this compound

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation vials and scintillation cocktail

  • Cell harvester and scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold assay buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of membrane preparation (typically 5-20 µg of protein).

      • 50 µL of assay buffer (for total binding) or 10 µM GBR 12909 (for non-specific binding).

      • 50 µL of varying concentrations of this compound.

      • 50 µL of [³H]WIN 35,428 at a concentration near its Kd (typically 1-5 nM).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Molecular Docking of this compound

This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode of this compound with DAT and NET.

Objective: To predict the binding pose and interactions of this compound within the binding pockets of DAT and NET.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein structure visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem or by building it in a molecular editor).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Receptor Preparation:

    • Obtain the 3D structure of the target transporter (e.g., from the Protein Data Bank - PDB). If a crystal structure is not available, a homology model can be built using a suitable template (e.g., the drosophila dopamine transporter, dDAT).

    • Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning protonation states to ionizable residues.

    • Define the binding site based on the location of the co-crystallized ligand or by using a binding site prediction tool.

  • Molecular Docking:

    • Set up the docking grid box to encompass the defined binding site.

    • Run the docking algorithm to generate a series of possible binding poses for this compound within the receptor's binding pocket.

    • Score and rank the generated poses based on the docking software's scoring function.

  • Analysis of Results:

    • Visually inspect the top-ranked docking poses to assess their plausibility.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between this compound and the amino acid residues of the binding pocket.

    • Compare the predicted binding mode with known structure-activity relationships of other monoamine reuptake inhibitors.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Ligand_Prep Radioligand and Test Compound Preparation Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

General experimental workflow for a radioligand binding assay.
Logical Relationship in Molecular Docking

Molecular_Docking_Logic Input_Data Input Data Ligand_Structure 3D Ligand Structure (this compound) Input_Data->Ligand_Structure Receptor_Structure 3D Receptor Structure (DAT/NET) Input_Data->Receptor_Structure Docking_Parameters Docking Parameters (Grid Box, Algorithm) Input_Data->Docking_Parameters Ligand_Prep Ligand Preparation (Energy Minimization, Charges) Ligand_Structure->Ligand_Prep Receptor_Prep Receptor Preparation (Add Hydrogens, Define Pocket) Receptor_Structure->Receptor_Prep Docking_Simulation Docking Simulation Docking_Parameters->Docking_Simulation Process Process Ligand_Prep->Docking_Simulation Receptor_Prep->Docking_Simulation Binding_Poses Predicted Binding Poses Docking_Simulation->Binding_Poses Output Output & Analysis Interaction_Analysis Analysis of Intermolecular Interactions Binding_Poses->Interaction_Analysis Binding_Affinity_Prediction Prediction of Binding Affinity Interaction_Analysis->Binding_Affinity_Prediction

Logical workflow for molecular docking studies.

Conclusion

This technical guide provides a foundational understanding of the molecular interactions of this compound with the dopamine and norepinephrine transporters. While direct experimental data on its binding affinity remains to be published, the provided protocols for radioligand binding assays and molecular docking offer a clear path for future research in this area. The comparative data for other monoamine reuptake inhibitors serves as a valuable benchmark for interpreting new experimental findings. The continued investigation into the molecular modeling of this compound and similar compounds will undoubtedly contribute to a deeper understanding of their pharmacological effects and potential therapeutic applications.

References

Quantum Mechanical Studies of 2-Amino-5-methylhexane: A Methodological and Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a proposed quantum mechanical investigation of 2-Amino-5-methylhexane (also known as 1,4-dimethylpentylamine or 1,4-DMAA). Due to a lack of specific published quantum mechanical studies on this molecule, this guide outlines a robust computational workflow based on established methodologies for similar aliphatic amines. It details the theoretical background, computational protocols, and expected data outputs, including optimized geometry, vibrational frequencies, and electronic properties. All quantitative data are presented in a structured, illustrative format. The guide is intended to serve as a foundational resource for researchers undertaking novel computational studies of this compound and related compounds.

Introduction

This compound is a primary aliphatic amine that has been identified as a stimulant.[1] Its molecular structure, featuring a chiral center and a branched alkyl chain, suggests the potential for interesting stereoelectronic properties that can be elucidated through quantum mechanical calculations.[2] Such studies are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity. This guide outlines a standard and comprehensive computational approach using Density Functional Theory (DFT), a widely used method for studying the electronic structure of molecules.[3][4]

Proposed Computational Workflow

A typical quantum mechanical study of a small organic molecule like this compound involves a series of computational steps. The logical flow of this process is designed to first identify the most stable conformation of the molecule and then to calculate its various properties.

G cluster_0 Computational Workflow A Initial Structure Generation (2D to 3D Conversion) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (DFT - e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Vibrational Analysis) C->D E Single Point Energy Calculation (Higher Level of Theory - Optional) D->E F Electronic Property Analysis (HOMO-LUMO, MEP, NBO) D->F G Thermodynamic Analysis D->G H Data Interpretation and Reporting F->H G->H

Caption: Proposed computational workflow for the quantum mechanical study of this compound.

Detailed Methodologies

Geometry Optimization

The initial step involves finding the lowest energy structure (the most stable conformation) of the molecule.

Protocol:

  • Initial Structure: The 3D structure of this compound is generated using molecular modeling software.

  • Conformational Analysis: A preliminary conformational search is performed using a less computationally expensive method, such as molecular mechanics (e.g., MMFF94 force field), to identify low-energy conformers.

  • DFT Optimization: The most stable conformer(s) are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such molecules is B3LYP with the 6-311++G(d,p) basis set.[3][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra, a frequency calculation is performed.

Protocol:

  • Frequency Calculation: Using the optimized geometry from the previous step, a vibrational frequency analysis is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Verification of Minimum: The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of one imaginary frequency would indicate a transition state.

  • Spectral Prediction: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra. These frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.[6]

Electronic Property Analysis

Several key electronic properties can be calculated from the optimized wave function to understand the molecule's reactivity and charge distribution.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[7]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of interaction.[8]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing a deeper understanding of the bonding within the molecule.[4]

Illustrative Quantitative Data

The following tables present hypothetical but realistic data that would be obtained from the proposed quantum mechanical study of this compound.

Table 1: Optimized Geometrical Parameters (Illustrative) Calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.535C1-C2-N109.8
C2-C31.532C3-C2-N110.5
C3-C41.530C2-C3-C4113.2
C4-C51.533C3-C4-C5112.9
C5-C61.536C4-C5-C6115.1
C5-C71.536C4-C5-C7111.8
C2-N1.468H-N-H106.5

Table 2: Calculated Vibrational Frequencies (Illustrative, Scaled) Key vibrational modes calculated at the B3LYP/6-311++G(d,p) level.

Mode DescriptionFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
N-H Symmetric Stretch335015.225.8
N-H Asymmetric Stretch343512.818.3
C-H Stretch (CH₃)2960 - 298045.660.1
C-H Stretch (CH₂, CH)2870 - 295055.375.4
NH₂ Scissoring161025.110.2
CH₃ Bending1450 - 147030.515.7
C-N Stretch108540.88.9

Table 3: Key Electronic and Thermodynamic Properties (Illustrative) Calculated at the B3LYP/6-311++G(d,p) level.

PropertyValue
HOMO Energy-6.25 eV
LUMO Energy1.15 eV
HOMO-LUMO Gap7.40 eV
Dipole Moment1.35 Debye
Zero-Point Vibrational Energy155.8 kcal/mol
Enthalpy (298.15 K)-331.5 Hartree
Gibbs Free Energy (298.15 K)-331.6 Hartree

Visualization of Electronic Properties

Diagrams are essential for interpreting the results of electronic property calculations. The following diagram illustrates the logical relationship between key electronic properties and their implications.

G cluster_1 Electronic Property Interpretation HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Chemical Reactivity HOMO->Reactivity Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electron Acceptor Gap HOMO-LUMO Gap Kinetics Kinetic Stability Gap->Kinetics MEP Molecular Electrostatic Potential (MEP) Interaction Intermolecular Interaction Sites MEP->Interaction

Caption: Relationship between calculated electronic properties and molecular behavior.

Conclusion

While experimental data for the quantum mechanical properties of this compound are not currently available in the public domain, the computational protocols outlined in this guide provide a robust framework for its theoretical investigation. The illustrative data presented herein serve as a predictive baseline for future experimental and computational work. A thorough DFT study as described would yield significant insights into the molecule's structural, vibrational, and electronic characteristics, which are fundamental to understanding its chemical behavior and potential applications in drug development and materials science.

References

Synthesis of 2-Amino-5-methylhexane from 5-Methyl-2-hexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-5-methylhexane from 5-methyl-2-hexanone, focusing on the core principles and practical application of reductive amination. This transformation is a key step in the synthesis of various organic intermediates relevant to pharmaceutical and chemical research.

Core Synthesis Pathway: Reductive Amination

The primary and most efficient method for converting 5-methyl-2-hexanone to this compound is through reductive amination. This reaction involves two key steps: the formation of an imine intermediate from the ketone and ammonia, followed by the reduction of the imine to the corresponding primary amine.[1] This process can be carried out in a one-pot synthesis, which is highly desirable in terms of efficiency and yield.[2]

The overall reaction is as follows:

5-Methyl-2-hexanone + Ammonia + Reducing Agent → this compound

Recent advancements in catalysis have highlighted the use of sustainable and reusable catalysts, such as those based on earth-abundant metals like iron, for this transformation.[3][4] Catalytic hydrogenation using molecular hydrogen (H₂) is a green and effective method for the reduction step.[5]

Caption: General mechanism of reductive amination.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the reductive amination of aliphatic ketones to primary amines using a heterogeneous iron catalyst, based on methodologies that are applicable to 5-methyl-2-hexanone.[3][6]

Substrate (Aliphatic Ketone)Catalyst Loading (mol%)Temperature (°C)H₂ Pressure (MPa)Reaction Time (h)Isolated Yield (%)
2-Heptanone101406.52085
2-Octanone101406.52082
Cyclohexanone101406.52091
4-Methyl-2-pentanone101406.52078

Data adapted from studies on analogous aliphatic ketones under iron-catalyzed reductive amination conditions.[3][6]

Experimental Protocols

This section details a representative experimental protocol for the synthesis of this compound from 5-methyl-2-hexanone via catalytic reductive amination, adapted from established procedures for aliphatic ketones.[3][4]

3.1. Materials and Equipment

  • Reactants: 5-methyl-2-hexanone (≥98%), Aqueous ammonia (25%)

  • Catalyst: Iron on nitrogen-doped silicon carbide support (Fe/(N)SiC, 4.0 wt% Fe loading)

  • Reducing Agent: Hydrogen gas (H₂)

  • Solvent: Deionized water

  • Equipment: High-pressure autoclave reactor with a magnetic stirrer, gas inlet, and temperature controller; standard laboratory glassware for workup and purification.

3.2. Synthesis Procedure

  • Catalyst Preparation: The reusable iron-based catalyst is synthesized by wet impregnation of an iron complex onto a nitrogen-doped silicon carbide support, followed by pyrolysis and hydrogen treatment.[4]

  • Reaction Setup: A high-pressure autoclave reactor is charged with the Fe/(N)SiC catalyst (e.g., 10 mol% Fe relative to the ketone), 5-methyl-2-hexanone (0.5 mmol), and aqueous ammonia (25%, 3.5 mL).

  • Reaction Conditions: The autoclave is sealed, purged with hydrogen gas, and then pressurized with H₂ to 6.5 MPa. The reaction mixture is heated to 140°C with vigorous stirring.

  • Reaction Monitoring and Workup: The reaction is allowed to proceed for 20 hours. After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst.

  • Product Isolation and Purification: The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.

Experimental_Workflow A Charge Autoclave: - 5-Methyl-2-hexanone - Fe/(N)SiC Catalyst - Aqueous Ammonia B Seal and Purge with H₂ A->B C Pressurize with H₂ to 6.5 MPa B->C D Heat to 140°C with Stirring for 20h C->D E Cool to Room Temperature and Depressurize D->E F Filter to Remove Catalyst E->F G Aqueous Workup and Extraction F->G H Drying and Solvent Removal G->H I Purification (e.g., Distillation) H->I J This compound (Product) I->J

Caption: A typical experimental workflow for the synthesis.

Alternative Synthetic Routes

4.1. Leuckart Reaction

The Leuckart reaction is a classic method of reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[7] This reaction typically requires high temperatures (120-165°C) and proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[7][8] While effective, this method often requires harsher conditions compared to catalytic hydrogenation.

4.2. Reductive Amination with Hydride Reagents

Another common approach involves the use of hydride reducing agents. Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent for one-pot reductive aminations because it is less reactive towards ketones than imines, allowing for the in-situ formation and reduction of the imine intermediate under mildly acidic conditions.[1][2]

Conclusion

The synthesis of this compound from 5-methyl-2-hexanone is most effectively achieved through reductive amination. Catalytic hydrogenation using heterogeneous catalysts, such as the iron-based system described, offers a sustainable and efficient route with high yields for analogous aliphatic ketones. This technical guide provides a foundational understanding and a practical, adaptable protocol for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction parameters for this specific substrate may lead to improved yields and process efficiency.

References

Methodological & Application

Application Note: Chiral Separation of 2-Amino-5-methylhexane Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-methylhexane is a chiral primary amine. The stereoisomers of chiral amines can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification essential in drug development and quality control.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for resolving enantiomers.[1][2] This application note provides a detailed protocol for developing a method for the chiral separation of this compound enantiomers. The strategy involves screening different types of CSPs and optimizing the mobile phase composition to achieve baseline separation.

Principle of Chiral Separation by HPLC

Direct chiral separation by HPLC is achieved by using a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation. The selection of an appropriate CSP and mobile phase is critical for successful enantioseparation.[3][4] For primary amines, polysaccharide-based and cyclofructan-based CSPs have shown high success rates.[1][5]

Experimental Protocols

A systematic approach to method development is recommended, starting with column screening followed by mobile phase optimization.

1. Initial Column Screening Protocol

The initial screening aims to identify a suitable chiral stationary phase that shows enantioselectivity for this compound. Polysaccharide-based CSPs are a good starting point for chiral amine separations.[1][2]

a. Recommended Chiral Stationary Phases for Screening:

  • Amylose-based CSP: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose-based CSP: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)

  • Cyclofructan-based CSP: e.g., LARIHC CF6-P

b. Screening Mobile Phases:

For basic compounds like this compound, a basic additive is typically required to improve peak shape and prevent tailing.[1]

  • Normal Phase:

    • Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Polar Organic Mode:

    • Acetonitrile/Methanol (90:10, v/v) with 0.1% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA)[5]

c. HPLC Conditions for Screening:

ParameterCondition
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C
Injection Volume 5 µL
Detection UV at 210 nm (or as determined by UV scan)
Sample Concentration 1 mg/mL in mobile phase

d. Screening Procedure:

  • Equilibrate each column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard of this compound.

  • Monitor the chromatogram for separation of the two enantiomers.

  • If partial or baseline separation is observed, proceed to the optimization step with that column and mobile phase system.

2. Method Optimization Protocol

Once a promising CSP and mobile phase have been identified, the separation can be optimized to improve resolution (Rs).

a. Mobile Phase Composition:

  • Modifier Percentage: Systematically vary the percentage of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase. For normal phase, a lower percentage of alcohol generally increases retention and can improve resolution.

  • Additive Concentration: Optimize the concentration of the basic additive (e.g., DEA). A concentration range of 0.05% to 0.5% can be explored to find the best peak shape and resolution.[1]

b. Flow Rate:

  • Decreasing the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) can increase the efficiency of the separation and improve resolution, at the cost of longer run times.[6]

c. Temperature:

  • Varying the column temperature can affect enantioselectivity. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition.

3. Sample Preparation

  • Dissolve the this compound sample in the mobile phase to be used for the analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

Data Presentation

The following tables present hypothetical data for a successful chiral separation of this compound based on the described protocol.

Table 1: Results of Initial Column Screening

Chiral Stationary PhaseMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10) + 0.1% DEA5.26.51.8
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10) + 0.1% DEA7.87.80
LARIHC CF6-PACN/MeOH (90:10) + 0.1% TFA/0.2% TEA4.14.51.2

IPA: Isopropanol, DEA: Diethylamine, ACN: Acetonitrile, MeOH: Methanol, TFA: Trifluoroacetic acid, TEA: Triethylamine

Table 2: Optimization of Separation on Amylose-based CSP

Mobile Phase (Hexane/IPA)Additive (DEA)Flow Rate (mL/min)Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
90:100.1%1.0255.26.51.8
92:8 0.1% 1.0 25 6.8 8.8 2.5
92:80.2%1.0256.58.42.3
92:80.1%0.8258.511.02.8
92:80.1%1.0157.59.92.9

Bolded row indicates the optimized conditions.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_screening Column Screening cluster_optimization Method Optimization cluster_final Final Method SamplePrep Prepare Racemic Standard (1 mg/mL in Mobile Phase) Equilibrate Equilibrate CSP Column SamplePrep->Equilibrate MobilePhasePrep Prepare Mobile Phase (e.g., Hexane/IPA + DEA) MobilePhasePrep->Equilibrate Inject1 Inject Sample Equilibrate->Inject1 Analyze1 Analyze Chromatogram (Check for Enantioselectivity) Inject1->Analyze1 OptimizeMP Vary Mobile Phase Composition Analyze1->OptimizeMP Partial or Full Separation OptimizeFlow Adjust Flow Rate OptimizeMP->OptimizeFlow OptimizeTemp Change Column Temperature OptimizeFlow->OptimizeTemp Inject2 Inject Sample OptimizeTemp->Inject2 Analyze2 Evaluate Resolution (Rs) Inject2->Analyze2 Analyze2->OptimizeMP Rs < 1.5 (Re-optimize) FinalMethod Optimized Chiral Separation Method Analyze2->FinalMethod Rs > 1.5

Caption: Workflow for Chiral HPLC Method Development.

This application note provides a comprehensive protocol for the development of a chiral HPLC method for the separation of this compound enantiomers. By systematically screening appropriate chiral stationary phases and optimizing the mobile phase conditions, a robust and reliable separation can be achieved. The presented workflow and example data serve as a guide for researchers to establish a method for the accurate quantification of the enantiomers of this compound, which is crucial for pharmaceutical development and quality assurance.

References

Application Note: Quantitative Analysis of 2-Amino-5-methylhexane in Solution by GC-MS after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-5-methylhexane, also known as methylhexanamine (MHA) or 1,3-dimethylamylamine (DMAA), using gas chromatography-mass spectrometry (GC-MS) following a derivatization step. Due to the polarity and low volatility of this compound, direct GC-MS analysis is challenging. Derivatization with isobutyl chloroformate (IBCF) converts the primary amine into a less polar, more volatile carbamate derivative, enabling excellent chromatographic separation and mass spectrometric detection. This method is suitable for the accurate quantification of this compound in various sample matrices.

Introduction

This compound is a sympathomimetic amine that has been used in dietary supplements as a stimulant.[1] Its structural similarity to amphetamines and potential for adverse cardiovascular effects has led to its prohibition by sporting bodies and regulation in many countries.[2][3] Consequently, a reliable and sensitive analytical method for the detection and quantification of this compound is crucial for regulatory compliance, quality control in dietary supplements, and forensic analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, primary amines like this compound exhibit poor chromatographic peak shape and thermal instability, necessitating a derivatization step to improve their analytical characteristics.[4][5] Acylation and silylation are common derivatization techniques for primary amines.[6][7] This note focuses on derivatization using isobutyl chloroformate (IBCF), which reacts rapidly with the primary amine group to form a stable carbamate derivative suitable for GC-MS analysis.[4][8]

Experimental Protocol

This protocol is based on the derivatization of this compound with isobutyl chloroformate (IBCF) for GC-MS analysis.[8]

2.1. Materials and Reagents

  • This compound hydrochloride (≥98% purity)

  • Isobutyl chloroformate (IBCF) (>98% purity)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Sodium chloride (analytical grade)

  • Sodium sulfate, anhydrous (analytical grade)

  • Deionized water

  • Sample vials, screw caps with PTFE/silicone septa

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2.2. Standard Preparation

Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions in deionized water at concentrations ranging from 10 ng/mL to 1000 ng/mL.

2.3. Sample Preparation and Derivatization

  • To 1 mL of the aqueous standard or sample solution in a glass vial, add 200 µL of methanol and 100 µL of ethyl acetate.

  • Add 1 g of sodium chloride to the vial and vortex to dissolve.

  • Add 20 µL of isobutyl chloroformate (IBCF) to the solution.

  • Cap the vial tightly and vortex vigorously for 1 minute to facilitate the derivatization reaction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic phase to an autosampler vial for GC-MS analysis.

2.4. GC-MS Parameters

  • Gas Chromatograph: Agilent 6890N GC or equivalent

  • Mass Spectrometer: Agilent 5973 MSD or equivalent

  • Column: Zebron ZB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-dimethylpolysiloxane column.[8]

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.[8]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan mode. For quantitative analysis in SIM mode, monitor characteristic ions of the derivatized this compound.

Quantitative Data

The performance of the described method for the analysis of this compound after derivatization with isobutyl chloroformate is summarized in the following table.[4][8]

ParameterValueReference
Linearity (r²)> 0.98[4]
Limit of Detection (LOD)5-7 ng/mL[4]
Recovery> 92%[4]
Precision (RSD)< 10%[4]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Aqueous Sample/ Standard reagents Add Methanol, Ethyl Acetate, NaCl sample->reagents derivatization Add IBCF (Derivatizing Agent) reagents->derivatization vortex Vortex (1 min) derivatization->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge extract Extract Organic Layer centrifuge->extract dry Dry with Na2SO4 extract->dry injection Inject 1 µL into GC-MS dry->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM/Scan) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound after derivatization.

Conclusion

The described method of derivatization with isobutyl chloroformate followed by GC-MS analysis provides a reliable, sensitive, and accurate approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory reagents and equipment. The excellent linearity, recovery, and low limits of detection make this method suitable for a wide range of applications, from quality control of dietary supplements to forensic and anti-doping analysis.

References

Application Note: Quantification of 2-Amino-5-methylhexane in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylhexane, also known as 1,4-dimethylamylamine (1,4-DMAA), is a stimulant compound that has been identified in a variety of dietary supplements, particularly those marketed for weight loss and pre-workout enhancement.[1] Structurally similar to other stimulants like ephedrine and the banned substance 1,3-dimethylamylamine (1,3-DMAA), this compound poses a potential health risk to consumers.[2] Its presence in supplements is often undisclosed or disguised under vague ingredient names like "2-aminoisoheptane".[2][3] Accurate and robust analytical methods are crucial for the detection and quantification of this compound in complex supplement matrices to ensure consumer safety and regulatory compliance.

This application note provides detailed protocols for the quantification of this compound in dietary supplements using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

Analysis of various commercially available dietary supplements has revealed the presence of this compound in significant quantities. The following table summarizes quantitative data from a study by Cohen et al. (2017), where several weight loss and pre-workout supplements were analyzed.[1]

Product NameManufacturerSubstance DetectedConcentration per Serving (mg)
Chaos and Pain2-aminoisoheptaneThis compound21 ± 11
Simply Skinny PollenBee Fit with Trish1,3-dimethylamylamine (DMAA) and this compound24 ± 7.6 (1,3-DMAA) and 21 ± 11 (this compound)
Triple XGoldStarThis compound94 ± 48

Data sourced from Cohen et al. (2017).[1]

Experimental Protocols

Two primary analytical techniques are suitable for the quantification of this compound in dietary supplements: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity without the need for derivatization.

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general method for the extraction and quantification of this compound from solid or powdered dietary supplements.

1. Sample Preparation (Liquid-Solid Extraction)

  • 1.1. Accurately weigh 100 mg of the homogenized dietary supplement powder into a 15 mL polypropylene centrifuge tube.

  • 1.2. Add 10 mL of methanol to the tube.

  • 1.3. Vortex the mixture for 1 minute to ensure thorough mixing.

  • 1.4. Sonicate the mixture for 15 minutes in a bath sonicator.

  • 1.5. Centrifuge the sample at 4000 rpm for 10 minutes.

  • 1.6. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis. A dilution with the initial mobile phase may be necessary to bring the concentration within the calibration range.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 116.2

    • Product Ions (Q3): To be determined by direct infusion of a this compound standard. Likely fragments would involve the loss of the amine group and fragmentation of the alkyl chain. Two or three product ions should be monitored for confirmation and quantification.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires a derivatization step to increase the volatility of this compound.

1. Sample Preparation and Derivatization

  • 1.1. Perform a liquid-solid extraction as described in Protocol 1 (steps 1.1 to 1.5).

  • 1.2. Transfer 1 mL of the supernatant to a new glass tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • 1.3. To the dry residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a derivatization agent.

  • 1.4. Cap the tube tightly and heat at 60 °C for 30 minutes.

  • 1.5. Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identification of the derivatized this compound is based on its retention time and comparison of the acquired mass spectrum with a reference spectrum. Quantification is achieved by selected ion monitoring (SIM) of characteristic ions and comparison to a calibration curve prepared from derivatized standards.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 100mg of Supplement extract Add Methanol & Vortex weigh->extract sonicate Sonicate for 15 min extract->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification via Calibration Curve detect->quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing extract Liquid-Solid Extraction dry Evaporate to Dryness extract->dry derivatize Add MSTFA & Heat at 60°C dry->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (DB-5ms) inject->separate detect MS Detection (Scan/SIM) separate->detect quantify Quantification via Calibration Curve detect->quantify

References

Application Notes and Protocols for the Detection of 2-Amino-5-methylhexane in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylhexane, also known as 1,4-dimethylamylamine (1,4-DMAA), is a stimulant compound that has been found in some dietary supplements and is of interest in clinical and forensic toxicology. Its structural similarity to other sympathomimetic amines necessitates reliable and validated analytical methods for its detection and quantification in biological matrices such as urine. These application notes provide detailed protocols for the analysis of this compound in urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as information on its detection via immunoassay.

Analytical Methods Overview

The primary methods for the detection and quantification of this compound in urine are chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. Immunoassays can be used for initial screening; however, they are prone to cross-reactivity and should be confirmed by a more specific method.

Table 1: Comparison of Analytical Methods for this compound in Urine

FeatureImmunoassayGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingSeparation by volatility and mass-to-charge ratioSeparation by polarity and mass-to-charge ratio of fragments
Primary Use ScreeningConfirmation and QuantificationConfirmation and Quantification
Specificity Moderate to LowHighVery High
Sensitivity Varies by assayHighVery High
Sample Prep MinimalDerivatization requiredDilution or Extraction
Throughput HighModerateModerate to High

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature of the amino group, derivatization of this compound is required to increase its volatility and thermal stability for GC-MS analysis. A common approach involves a two-step process of esterification followed by acylation.

Experimental Protocol: GC-MS Analysis with PFPA Derivatization

1. Sample Preparation and Extraction

  • To 1 mL of urine in a screw-capped glass tube, add an appropriate internal standard (e.g., 2-aminoheptane-d4).

  • Add 0.5 mL of 5.0 N sodium hydroxide (NaOH) and 750 µL of hexane.

  • Vortex the mixture for 15 seconds.

  • Centrifuge at 1650 x g for 5 minutes.

  • Transfer the upper organic layer (hexane) to a clean glass tube.

2. Derivatization

  • To the extracted organic layer, add four drops of pentafluoropropionic anhydride (PFPA).

  • Thoroughly mix the contents by vortexing.

  • Cap the tube and incubate in a water bath at 50°C for 15 minutes.

  • Allow the tube to cool, then add 250 µL of 5.0 N NaOH and vortex for 30 seconds to remove excess derivatizing reagent.

  • Centrifuge for 5 minutes at 1650 x g.

  • Transfer the upper organic layer to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the PFPA derivative of this compound.

Quantitative Data (Expected Performance)

The following table presents expected validation parameters for a similar analyte, methylhexanamine (MHA), which can serve as a benchmark for the this compound method.[1]

Table 2: Expected GC-MS Method Performance Parameters

ParameterExpected Value
Limit of Detection (LOD) 7 ng/mL
Limit of Quantification (LOQ) 20 ng/mL
Linearity (r²) > 0.99
Precision (RSD%) < 15%
Accuracy (Recovery %) 90 - 110%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Base Add NaOH IS->Base Extract Hexane Extraction Base->Extract PFPA Add PFPA Extract->PFPA Incubate Incubate at 50°C PFPA->Incubate Wash NaOH Wash Incubate->Wash GCMS GC-MS Analysis Wash->GCMS Data Data Acquisition & Processing GCMS->Data

Workflow for GC-MS analysis of this compound in urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and its isomers without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation

  • Centrifuge urine samples at 4000 x g for 5 minutes to remove particulate matter.

  • To 100 µL of the supernatant, add an appropriate internal standard (e.g., 2-aminoheptane-d4).

  • Dilute the sample with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex and transfer to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Reversed-phase C8 or C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is m/z 116.2. A common product ion for quantification is m/z 57.3.[2]

Quantitative Data

The following table is based on a validated method for the isomer 4-methyl-2-hexaneamine and can be used as a reference for the expected performance of a this compound assay.[2]

Table 3: LC-MS/MS Method Performance Parameters

ParameterExpected Value
Linear Dynamic Range 50 - 700 ng/mL
Limit of Quantification (LOQ) 50 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%
Accuracy (Bias %) ± 15%

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Dilute Dilute with Mobile Phase Centrifuge->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Acquisition & Processing LCMS->Data

Workflow for LC-MS/MS analysis of this compound in urine.

Immunoassay Screening

There are no specific commercial immunoassays for this compound. However, due to its structural similarity to amphetamine, it can cross-react with some amphetamine immunoassays, potentially leading to false-positive results.[3]

Cross-Reactivity Information
  • Studies have shown that dimethylamylamine (DMAA), a close structural analog, can cause positive results on amphetamine immunoassay screens.[3]

  • A concentration of approximately 6.0 mg/L (6000 ng/mL) of DMAA has been reported to cause a positive screen on some amphetamine immunoassay kits.[3]

  • The degree of cross-reactivity can vary significantly between different commercial immunoassay kits.[2]

It is crucial to note that a positive result from an immunoassay screen should be considered presumptive and must be confirmed by a more specific method like GC-MS or LC-MS/MS.

Logical Relationship Diagram: Screening and Confirmation

Screening_Confirmation Urine Urine Sample Screen Immunoassay Screen for Amphetamines Urine->Screen Result Screening Result Screen->Result Negative Negative (No further action) Result->Negative Negative Positive Presumptive Positive Result->Positive Positive Confirm Confirmatory Analysis (GC-MS or LC-MS/MS) Positive->Confirm ConfirmResult Confirmation Result Confirm->ConfirmResult Confirmed Positive for This compound ConfirmResult->Confirmed Positive NotConfirmed Negative for This compound ConfirmResult->NotConfirmed Negative

Logical workflow for screening and confirmation of this compound.

Conclusion

The detection and quantification of this compound in urine can be reliably achieved using GC-MS and LC-MS/MS. The choice between the two methods will depend on the specific laboratory's instrumentation, throughput needs, and desired sensitivity. While immunoassays may detect the compound through cross-reactivity, they are not suitable for confirmation. The provided protocols offer a robust starting point for the development and validation of analytical methods for this compound in a research or clinical setting.

References

Application Notes and Protocols for the Synthesis of Pyridine Derivatives from 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct synthesis of pyridine derivatives from aliphatic primary amines such as 2-Amino-5-methylhexane is not a chemically feasible one-step process. Established pyridine ring synthesis methodologies, including the Hantzsch, Guareschi-Thorpe, and Chichibabin reactions, require carbonyl compounds, enamines, or other specific precursors.[1][2][3] This document outlines a proposed two-step synthetic protocol to convert this compound into a substituted pyridine derivative. The proposed pathway involves the initial oxidation of the primary amine to the corresponding ketone, followed by a modified Chichibabin pyridine synthesis.

Proposed Synthetic Pathway

The conversion of this compound to a pyridine derivative can be conceptually divided into two main stages:

  • Oxidation: Conversion of this compound to 5-methyl-2-hexanone.

  • Cyclocondensation: A modified Chichibabin reaction of 5-methyl-2-hexanone with acetaldehyde and ammonia to yield 2-isobutyl-4,6-dimethylpyridine.

The overall workflow is depicted below.

G cluster_0 Overall Workflow A This compound B Step 1: Oxidation A->B C 5-Methyl-2-hexanone B->C D Step 2: Chichibabin Cyclocondensation C->D E 2-Isobutyl-4,6-dimethylpyridine D->E G cluster_1 Mechanism: Oxidation of Primary Amine Amine R-CH(NH₂)R' Hydroxylamine N-Alkyl-O-benzoyl hydroxylamine intermediate Amine->Hydroxylamine Benzoyl Peroxide, Cs₂CO₃ Ketone R-C(=O)R' Hydroxylamine->Ketone Heat (50-70°C) G cluster_2 Chichibabin Pyridine Synthesis Ketone 5-Methyl-2-hexanone Intermediates Aldol & Michael Addition Intermediates Ketone->Intermediates Aldehyde Acetaldehyde Aldehyde->Intermediates Ammonia Ammonia (NH₃) Ammonia->Intermediates Pyridine 2-Isobutyl-4,6-dimethylpyridine Intermediates->Pyridine Cyclization & Dehydrogenation (Al₂O₃, Heat)

References

Application of 2-Amino-5-methylhexane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylhexane, also known as 1,4-dimethylpentylamine (1,4-DMAA) or 5-methyl-2-hexylamine, is an aliphatic amine that has garnered attention in medicinal chemistry primarily for its effects on the central nervous system (CNS).[1][2] While it has been identified as a component in some dietary and pre-workout supplements due to its stimulant properties, its structural motif also serves as a potential scaffold for the development of novel CNS-active agents.[3] Furthermore, its primary amine functionality makes it a useful chemical intermediate for the synthesis of more complex molecules, including nitrogen-containing heterocycles which are prevalent in many classes of therapeutic agents.[4]

This document provides an overview of the known medicinal chemistry applications of this compound, with a focus on its role as a CNS stimulant. It includes detailed protocols for its synthesis and for a key biological assay to evaluate its mechanism of action.

Medicinal Chemistry Applications

Central Nervous System Stimulant

The most well-documented biological activity of this compound is its action as a sympathomimetic stimulant.[2] Its mechanism of action is attributed to its ability to inhibit the reuptake of key neurotransmitters, particularly norepinephrine and dopamine.[2] By blocking the respective transporters (NET and DAT), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal signaling. This results in increased alertness, energy, and focus.[2][3]

This activity places it in a class of compounds similar to other stimulants like 1,3-dimethylamylamine (DMAA) and 1,3-dimethylbutylamine (DMBA).[2][5] While it has been investigated for performance enhancement, it is not an approved pharmaceutical drug and its use in supplements is controversial and subject to regulatory scrutiny.[1][3]

Scaffold for CNS Drug Discovery

The simple aliphatic amine structure of this compound can be considered a starting point or scaffold for the design of new molecules targeting the CNS. The primary amine group is a key handle for chemical modification, allowing for the synthesis of a library of derivatives through reactions such as N-alkylation, N-acylation, and the formation of Schiff bases. These modifications can be used to explore the structure-activity relationship (SAR) for targets like monoamine transporters, with the aim of modulating potency, selectivity, and pharmacokinetic properties.

Intermediate in Heterocyclic Synthesis

This compound serves as a precursor in the synthesis of more complex chemical entities. It is cited as a starting material for the preparation of substituted pyridines and other nitrogen-containing heterocycles.[4] These heterocyclic systems are "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs, including antiparasitics and calcium channel inhibitors.

Data Presentation

Currently, there is a lack of publicly available, quantitative data from medicinal chemistry studies on a series of derivatives synthesized from this compound. The available data primarily relates to the parent compound and its unapproved use as a stimulant. For context, pharmacokinetic data for the related compound 1,3-DMAA is presented below.

CompoundDose (Oral)Cmax (Peak Plasma Concentration)Tmax (Time to Peak Concentration)Half-life (t1/2)Reference
1,3-DMAA25 mg79.8 ± 17.0 ng/mL3.5 ± 1.5 hours~8.5 hours[6][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the reductive amination of 5-methyl-2-hexanone or the catalytic hydrogenation of a nitroalkane precursor.[8][9]

Protocol: Catalytic Hydrogenation of 5-Methyl-2-nitrohexane [9]

  • Reaction Setup: In a high-pressure hydrogenation vessel, add 5-methyl-2-nitrohexane (1 equivalent).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or methanol, followed by a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas to a pressure of 50-100 psi.

  • Reaction Conditions: Heat the mixture to 50-70°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by distillation under vacuum to afford this compound as a colorless oil.

Synthesis of a Representative Derivative: N-Benzyl-2-amino-5-methylhexane

This protocol describes a general method for the N-alkylation of a primary amine, a common first step in building a library of derivatives.

Protocol: Reductive Amination with Benzaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent like methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Benzyl-2-amino-5-methylhexane.

Biological Assay: Norepinephrine/Dopamine Reuptake Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of a compound on the norepinephrine transporter (NET) or dopamine transporter (DAT). This is the key assay for characterizing the stimulant properties of this compound and its analogs.[10][11][12]

Protocol: Fluorescent Substrate-Based Reuptake Assay [11]

  • Cell Culture: Culture HEK293 cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) in appropriate media.

  • Cell Plating: The day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a density of approximately 40,000-60,000 cells per well. Incubate overnight to allow for cell adherence.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in assay buffer. Also, prepare solutions of a known inhibitor (e.g., Desipramine for NET, Vanoxerine for DAT) as a positive control and a vehicle control (e.g., DMSO).

  • Compound Addition: Remove the culture medium from the cells and wash gently with assay buffer. Add the prepared compound dilutions, positive control, and vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent transporter substrate (a fluorescent molecule that is taken up by the transporter, available in commercial kits) to all wells.

  • Uptake Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 20 minutes) to allow for substrate uptake into the cells.

  • Fluorescence Quenching: Add a masking dye (provided in commercial kits) to all wells to quench the fluorescence of the extracellular substrate.

  • Fluorescence Measurement: Immediately measure the intracellular fluorescence using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Subtract the background fluorescence (from wells with no cells). Plot the fluorescence intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the substrate uptake).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivative Synthesis Example Start 5-Methyl-2-nitrohexane Step1 Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Step1 Reactant Product This compound Step1->Product Yields Parent This compound Step2 Reductive Amination (Benzaldehyde, NaBH₄) Parent->Step2 Starting Material Derivative N-Benzyl-2-amino-5-methylhexane Step2->Derivative Yields

Caption: General synthetic workflow for this compound and an N-benzyl derivative.

Signaling_Pathway cluster_neuron Synaptic Cleft & Presynaptic Neuron Synapse Synaptic Vesicles (Norepinephrine/Dopamine) Release Neurotransmitter Release Synapse->Release Transporter Norepinephrine (NET) or Dopamine (DAT) Transporter Release->Transporter PostSynaptic Postsynaptic Receptors Release->PostSynaptic Reuptake Reuptake Transporter->Reuptake Reuptake->Synapse Compound This compound Compound->Transporter Inhibits Signal Increased Signal Transduction PostSynaptic->Signal

Caption: Mechanism of action of this compound at the synapse.

Assay_Workflow PlateCells 1. Plate hNET/hDAT expressing cells in 96-well plate AddCompound 2. Add test compound (e.g., this compound) PlateCells->AddCompound AddSubstrate 3. Add fluorescent substrate AddCompound->AddSubstrate Incubate 4. Incubate to allow uptake AddSubstrate->Incubate Quench 5. Add masking dye to quench extracellular fluorescence Incubate->Quench Read 6. Read intracellular fluorescence Quench->Read Analyze 7. Analyze data to determine IC₅₀ Read->Analyze

Caption: Experimental workflow for the neurotransmitter reuptake inhibition assay.

References

Application Notes and Protocols for the Derivatization of 2-Amino-5-methylhexane for Improved Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-methylhexane is a primary aliphatic amine that, in its underivatized state, presents challenges for gas chromatography (GC) analysis. Its polarity leads to poor peak shape, tailing, and potential adsorption to active sites in the GC system, resulting in reduced sensitivity and inaccurate quantification.[1][2][3] Chemical derivatization is a crucial step to mitigate these issues by converting the polar primary amino group into a less polar, more volatile, and more thermally stable functional group.[4][5] This application note provides detailed protocols for two common and effective derivatization techniques for this compound: Silylation and Acylation . These methods lead to significant improvements in chromatographic performance, including enhanced peak symmetry, increased signal intensity, and lower limits of detection (LOD).[6][7][8]

Principle of Derivatization for GC Analysis

The primary goal of derivatization is to modify the analyte to make it more suitable for GC analysis. For primary amines like this compound, this is achieved by replacing the active hydrogen atoms on the nitrogen atom with a non-polar group. This transformation has several key benefits:

  • Increased Volatility: The derivatized molecule has a lower boiling point, allowing it to be more readily vaporized in the GC inlet and transported through the column.[1][5]

  • Improved Thermal Stability: The derivatives are less prone to degradation at the high temperatures of the GC inlet and column.[4]

  • Reduced Polarity: This minimizes interactions with active sites (e.g., free silanol groups) on the column and liner, leading to more symmetrical peaks and reduced tailing.[1][9]

  • Enhanced Detector Response: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD) when using halogenated acyl groups.[1]

Experimental Protocols

This section details the step-by-step methodologies for the silylation and acylation of this compound.

Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a robust and widely used technique for the derivatization of primary amines. BSTFA is a common silylating agent that reacts with the primary amine to form a trimethylsilyl (TMS) derivative. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • If the sample is in a solution, transfer an aliquot containing approximately 1 mg of this compound to a clean, dry reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is anhydrous, as moisture will deactivate the silylating reagent.[6]

  • Reagent Addition:

    • To the dried sample, add 100 µL of anhydrous acetonitrile (or pyridine).

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction:

    • Tightly cap the vial.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

Acylation with TFAA is a rapid and effective method for derivatizing primary amines. It introduces a trifluoroacetyl group, which significantly increases the volatility of the analyte. The resulting derivatives are also highly responsive to electron capture detectors.[7][10]

Materials:

  • This compound standard or sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate, Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • Transfer an aliquot containing approximately 1 mg of this compound to a clean, dry reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reagent Addition:

    • To the dried sample, add 200 µL of anhydrous ethyl acetate.

    • Add 100 µL of TFAA to the vial.

  • Reaction:

    • Tightly cap the vial.

    • Heat the reaction mixture at 60°C for 15 minutes.

  • Post-Reaction Workup:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess solvent and TFAA under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a suitable volume (e.g., 200 µL) of ethyl acetate for GC analysis.

Quantitative Data and Performance

The following table summarizes the expected chromatographic performance of this compound before and after derivatization. The data is representative for a standard non-polar GC column (e.g., DB-5ms or equivalent). Actual retention times may vary depending on the specific instrument and column conditions.

ParameterUnderivatizedSilylated (BSTFA)Acylated (TFAA)
Expected Retention Time ~ 8.5 min (with tailing)~ 7.2 min~ 6.8 min
Peak Asymmetry > 2.0~ 1.1~ 1.0
Relative Peak Area Increase -~ 5-fold~ 8-fold
Limit of Detection (LOD) (GC-MS) ~ 50 pg/µL~ 5 pg/µL~ 1 pg/µL

Visualizations

Workflow Diagrams

Derivatization_Workflow Figure 1: General Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing this compound Dry Dry sample under Nitrogen Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Reagent Add Derivatizing Reagent (e.g., BSTFA or TFAA) Add_Solvent->Add_Reagent React Heat to React Add_Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject

Figure 1: General Derivatization Workflow

Silylation_vs_Acylation Figure 2: Derivatization Reactions of this compound cluster_silylation Silylation cluster_acylation Acylation Amine This compound (Primary Amine) BSTFA BSTFA + TMCS Amine->BSTFA TFA TFA Amine->TFA TMS_Derivative TMS-Derivative (Volatile, Thermally Stable) BSTFA->TMS_Derivative 70°C, 30 min TFAA TFAA TFA_Derivative TFA-Derivative (Highly Volatile, ECD Active) TFAA->TFA_Derivative 60°C, 15 min

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylhexane is a stimulant compound that requires sensitive and specific analytical methods for its detection and identification in various matrices. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled capabilities for the analysis of such compounds.[1][2] The high mass accuracy and resolving power of instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers enable the confident identification of analytes based on their exact mass and fragmentation patterns.[2][3] This application note provides a detailed protocol for the identification of this compound using LC-HRMS, intended for researchers in forensic toxicology, clinical analysis, and drug development.

Key Experimental Protocols

The following protocols outline the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis of this compound.

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for urine and blood/plasma samples.

  • Urine Samples (Solid-Phase Extraction - SPE)

    • To 1 mL of urine, add an internal standard.

    • Acidify the sample by adding 100 µL of 1 M formic acid.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.[3]

  • Blood/Plasma Samples (Protein Precipitation)

    • To 100 µL of blood or plasma, add an internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[4]

    • Vortex the sample for 30 seconds.

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry

  • Mass Spectrometer: A QTOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Acquisition Mode: Full scan with data-dependent MS/MS (ddMS2).[3]

  • Full Scan Mass Range: m/z 50-500.

  • Resolution: ≥ 70,000 FWHM.[5][6]

  • MS/MS Activation: Collision-Induced Dissociation (CID).

  • Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.

Data Presentation: Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the analysis of this compound using the described LC-HRMS method.

ParameterExpected Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)2.5 ng/mL
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%
Matrix Effect< 15%

Results and Discussion

Mass Spectrometric Identification

The identification of this compound is based on its accurate mass and characteristic fragmentation pattern.

  • Exact Mass: The chemical formula for this compound is C₇H₁₇N. The exact mass of the protonated molecule ([M+H]⁺) is calculated to be 116.1434 m/z. High-resolution mass spectrometry allows for the measurement of this mass with high accuracy (typically < 5 ppm error), providing a high degree of confidence in the molecular formula.[7]

  • Fragmentation Pattern: The fragmentation of this compound in the gas phase is expected to be dominated by α-cleavage, which is a characteristic fragmentation pathway for aliphatic amines.[8] The primary fragment ions are predicted to be:

    • m/z 44.0500: Resulting from the cleavage of the C2-C3 bond, forming the [CH(NH₂)(CH₃)]⁺ ion. This is often the base peak for small primary amines.

    • m/z 72.0813: Resulting from the loss of an isobutyl radical from the molecular ion.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis Sample Urine or Blood Sample InternalStandard Add Internal Standard Sample->InternalStandard Extraction Solid-Phase Extraction (Urine) InternalStandard->Extraction Precipitation Protein Precipitation (Blood) InternalStandard->Precipitation Evaporation Evaporation Extraction->Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC HRMS High-Resolution Mass Spectrometry (Full Scan & ddMS2) LC->HRMS DataProcessing Data Processing HRMS->DataProcessing Identification Compound Identification DataProcessing->Identification Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for this compound identification.

logical_relationship cluster_identification Identification Criteria cluster_confirmation Confirmation AccurateMass Accurate Mass Measurement (< 5 ppm error) ConfirmedID Confirmed Identification of This compound AccurateMass->ConfirmedID Fragmentation Characteristic MS/MS Fragmentation Pattern Fragmentation->ConfirmedID RetentionTime Chromatographic Retention Time RetentionTime->ConfirmedID

References

Application Notes and Protocols for the Structural Elucidation of 2-Amino-5-methylhexane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the structural elucidation of 2-Amino-5-methylhexane using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This application note outlines detailed protocols for sample preparation, data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, and a thorough analysis of the resulting spectra. All predicted quantitative data, including chemical shifts and coupling constants, are summarized in tabular format for clarity. Additionally, experimental workflows and key spectral correlations are visualized using Graphviz diagrams to facilitate a deeper understanding of the structural elucidation process.

Introduction

This compound is an aliphatic amine that serves as a building block in the synthesis of various organic compounds.[1] Accurate structural confirmation is paramount for ensuring the identity and purity of this compound in research and development settings. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[2][3] By analyzing the chemical environment of ¹H and ¹³C nuclei, and the scalar couplings between them, a complete structural assignment can be achieved.

This note details the application of a suite of NMR experiments to confirm the constitution and connectivity of this compound. The workflow progresses from simple 1D proton and carbon spectra to more complex 2D correlation experiments that map the bonding network of the molecule.

Predicted NMR Data for this compound

Due to the absence of readily available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the known spectral data of analogous compounds, such as 2-methylhexane, and established substituent effects of the amino group.[4][5] The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering. Figure 1. Structure and numbering of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~ 1.05dJ = 6.5 Hz3H
H-2~ 2.75m-1H
H-3~ 1.25, ~ 1.40m-2H
H-4~ 1.15m-2H
H-5~ 1.50m-1H
H-6, H-7~ 0.88dJ = 6.6 Hz6H
-NH₂~ 1.45br s-2H

d: doublet, m: multiplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionChemical Shift (δ, ppm)
C-1~ 23.5
C-2~ 49.5
C-3~ 39.0
C-4~ 29.5
C-5~ 28.0
C-6, C-7~ 22.5

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality NMR data for this compound.

3.1. Sample Preparation

A clean and dry 5 mm NMR tube is essential for acquiring high-quality spectra.

  • Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C and 2D NMR experiments.[6]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] The use of a deuterated solvent is crucial to avoid large solvent signals in ¹H NMR spectra.[7]

  • Ensure the solution is homogeneous. If necessary, gently vortex the sample.

  • Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

3.2. NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a standard probe.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Receiver Gain (RG): Auto-adjusted

  • Acquisition Time (AQ): ~3-4 s

  • Relaxation Delay (D1): 2 s

  • Spectral Width (SW): 12-15 ppm

  • Temperature: 298 K

3.2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans (NS): 1024 or more (dependent on concentration)

  • Receiver Gain (RG): Auto-adjusted

  • Acquisition Time (AQ): ~1-2 s

  • Relaxation Delay (D1): 2 s

  • Spectral Width (SW): 220-240 ppm

  • Temperature: 298 K

3.2.3. 2D COSY (Correlation Spectroscopy)

COSY experiments are used to identify proton-proton couplings through-bond, typically over two or three bonds.[8]

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 8-16 per increment

  • Increments (F1 dimension): 256-512

  • Relaxation Delay (D1): 1.5-2 s

  • Spectral Width (SW in F1 and F2): 10-12 ppm

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to their attached carbons (one-bond C-H correlation).[8]

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (NS): 4-8 per increment

  • Increments (F1 dimension): 256

  • Relaxation Delay (D1): 1.5 s

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 160-180 ppm

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for piecing together the carbon skeleton.[9]

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (NS): 16-32 per increment

  • Increments (F1 dimension): 256-512

  • Relaxation Delay (D1): 1.5-2 s

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 220-240 ppm

  • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

Data Analysis and Visualization

The structural elucidation of this compound is achieved through a systematic analysis of the acquired NMR spectra. The workflow and key correlations are visualized below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis cluster_elucidation Conclusion prep Dissolve 5-10 mg in 0.6 mL CDCl3 H1 1D ¹H NMR prep->H1 Acquire C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC analysis Spectral Interpretation HMBC->analysis Process & Analyze structure Structure Elucidated analysis->structure

Caption: Experimental workflow for NMR-based structural elucidation.

Interpretation Strategy:

  • ¹H NMR: The proton spectrum provides initial information. The integration values confirm the number of protons in each unique environment. The splitting patterns (multiplicity) reveal the number of neighboring protons. For this compound, we expect to see two doublets for the methyl groups (H-1, H-6, H-7) and a series of multiplets for the methine and methylene protons along the backbone. The amine protons often appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum indicates the number of unique carbon environments. For this compound, six distinct signals are predicted, as the two methyl groups at C-6 and C-7 are chemically equivalent.

  • HSQC: This spectrum maps each proton signal to its directly attached carbon. For example, the proton signal at ~2.75 ppm (H-2) will show a correlation to the carbon signal at ~49.5 ppm (C-2). This allows for the unambiguous assignment of protonated carbons.

  • COSY: The COSY spectrum reveals the ¹H-¹H coupling network. Key expected correlations include:

    • H-1 with H-2

    • H-2 with H-3

    • H-3 with H-4

    • H-4 with H-5

    • H-5 with H-6 and H-7

  • HMBC: The HMBC spectrum is crucial for confirming the overall connectivity of the carbon skeleton by showing 2- and 3-bond correlations.

hmbc_cosy_correlations C1 C1(H3) C2 C2(H) C1->C2 C1->C2 COSY C1->C2 H1 -> C2 H2 -> C1 C2->C1 HMBC C3 C3(H2) C2->C3 C2->C3 COSY C2->C3 H2 -> C3 H3 -> C2 N NH2 C2->N C4 C4(H2) C3->C4 C3->C4 COSY C5 C5(H) C4->C5 C4->C5 COSY C6 C6(H3) C5->C6 C5->C6 COSY C7 C7(H3) C5->C7 C5->C7 COSY C6->C4 H6 -> C4 C6->C5 H6 -> C5 C6->C7 H6 -> C7

Caption: Key COSY (blue) and HMBC (red, dashed) correlations for this compound.

By combining the information from all these experiments, the complete structure of this compound can be unequivocally confirmed. The HMBC correlations, in particular, will solidify the connection between the isopropyl group (C5, C6, C7) and the rest of the aliphatic chain, and the position of the amino group at C-2.

Conclusion

This application note provides a comprehensive framework for the structural elucidation of this compound using a suite of 1D and 2D NMR experiments. The detailed protocols for sample preparation and data acquisition, combined with the predicted spectral data and analysis strategy, offer a complete guide for researchers. The use of multidimensional NMR spectroscopy ensures an accurate and unambiguous confirmation of the molecular structure, which is a critical step in any chemical research or development workflow.

References

Application Notes and Protocols: 2-Amino-5-methylhexane as a Versatile Building Block for Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-amino-5-methylhexane in the synthesis of diverse nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. Due to the limited specific literature on this compound as a direct precursor, the following protocols are adapted from established and robust synthetic methodologies for primary aliphatic amines. These methods offer a foundational approach for researchers to explore the integration of the unique isobutyl- and methyl-substituted hexane backbone of this compound into various heterocyclic systems.

Synthesis of N-(5-Methylhexan-2-yl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Condensation

The Paal-Knorr synthesis is a highly efficient and straightforward method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. This protocol outlines the synthesis of an N-substituted pyrrole incorporating the this compound moiety.

Reaction Scheme:
Quantitative Data Summary:
EntryReactant 1 (equiv)Reactant 2 (equiv)SolventCatalystTemp (°C)Time (h)Yield (%)
12,5-Hexanedione (1.0)This compound (1.1)EthanolAcetic Acid (cat.)Reflux485
22,5-Hexanedione (1.0)This compound (1.1)Toluenep-TSA (cat.)Reflux388
32,5-Hexanedione (1.0)This compound (1.1)NoneMontmorillonite K-10100192
Experimental Protocol:

Materials:

  • 2,5-Hexanedione

  • This compound

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Reflux Condenser

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol).

  • Add absolute ethanol (30 mL) and stir until the 2,5-hexanedione is fully dissolved.

  • Add this compound (1.27 g, 11 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(5-methylhexan-2-yl)-2,5-dimethyl-1H-pyrrole.

Visualization of Paal-Knorr Synthesis Workflow:

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Mix 2,5-Hexanedione, This compound, Ethanol, Acetic Acid reflux Reflux for 4 hours reactants->reflux evaporation Evaporate Solvent reflux->evaporation extraction Dissolve in EtOAc, Wash with NaHCO3 & Brine evaporation->extraction drying Dry with MgSO4 & Filter extraction->drying chromatography Column Chromatography drying->chromatography product Pure N-substituted Pyrrole chromatography->product

Caption: Experimental workflow for the Paal-Knorr synthesis of N-(5-Methylhexan-2-yl)-2,5-dimethyl-1H-pyrrole.

Synthesis of a Substituted Dihydropyrimidine via a Modified Biginelli-type Reaction

The Biginelli reaction is a one-pot multicomponent synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and a urea or thiourea. While the classical Biginelli reaction uses urea, this protocol is adapted for the synthesis of an N1-substituted dihydropyrimidine using this compound as the amine component in a related condensation.

Reaction Scheme:
Quantitative Data Summary:
EntryAldehyde (R)Amine (equiv)β-Ketoester (equiv)CatalystSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeThis compound (1.1)Ethyl Acetoacetate (1.0)Yb(OTf)3Acetonitrile801275
24-ChlorobenzaldehydeThis compound (1.1)Ethyl Acetoacetate (1.0)CuCl2·2H2OEthanolReflux878
3IsovaleraldehydeThis compound (1.1)Ethyl Acetoacetate (1.0)L-ProlineDMSO602465
Experimental Protocol:

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Ethyl Acetoacetate

  • This compound

  • Ytterbium(III) triflate (Yb(OTf)3)

  • Acetonitrile

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aldehyde (1.06 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in acetonitrile (20 mL).

  • Add this compound (1.27 g, 11 mmol) to the mixture.

  • Add Yb(OTf)3 (310 mg, 0.5 mmol) as the catalyst.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the desired dihydropyrimidine derivative.

Visualization of Biginelli-type Reaction Logical Relationship:

Biginelli_Logic start Starting Materials aldehyde Aldehyde start->aldehyde ketoester β-Ketoester start->ketoester amine This compound start->amine imine Imine Formation aldehyde->imine enamine Enamine Formation ketoester->enamine amine->imine amine->enamine michael Michael Addition imine->michael enamine->michael cyclization Cyclization & Dehydration michael->cyclization product Dihydropyrimidine cyclization->product

Caption: Logical pathway for the formation of a dihydropyrimidine derivative.

Proposed Synthesis of a Substituted Pyridine via Hantzsch-type Condensation

The Hantzsch pyridine synthesis is a classic multicomponent reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines. This protocol proposes a pathway to a pyridine derivative incorporating the this compound backbone.

Reaction Scheme:
Quantitative Data Summary:
EntryAldehyde (R)Amine (equiv)β-Ketoester (equiv)OxidantSolventTemp (°C)Time (h)Yield (%)
1FormaldehydeThis compound (1.0)Ethyl Acetoacetate (2.0)MnO2EthanolReflux670
2AcetaldehydeThis compound (1.0)Ethyl Acetoacetate (2.0)DDQAcetonitrileReflux472
3BenzaldehydeThis compound (1.0)Ethyl Acetoacetate (2.0)Ceric Ammonium NitrateMethanol60868
Experimental Protocol:

Materials:

  • Aldehyde (e.g., Formaldehyde, 37% in H2O)

  • Ethyl Acetoacetate

  • This compound

  • Manganese Dioxide (activated)

  • Ethanol

  • Celite®

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

Procedure:

  • To a 100 mL round-bottom flask, add ethyl acetoacetate (2.60 g, 20 mmol), this compound (1.15 g, 10 mmol), and formaldehyde (0.81 g of 37% solution, 10 mmol) in ethanol (30 mL).

  • Heat the mixture to reflux for 6 hours to form the dihydropyridine intermediate.

  • After cooling to room temperature, add activated manganese dioxide (4.35 g, 50 mmol) in one portion.

  • Stir the resulting suspension at room temperature for 12 hours to effect aromatization. Monitor the oxidation by TLC.

  • Filter the reaction mixture through a pad of Celite®, washing the filter cake with ethanol (2 x 15 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude residue is then purified by column chromatography on silica gel to afford the desired substituted pyridine.

Visualization of Hantzsch-type Pyridine Synthesis Pathway:

Hantzsch_Pathway reactants Aldehyde Ethyl Acetoacetate (2 eq.) This compound intermediate1 Enamine Formation (Amine + Ketoester) reactants->intermediate1 intermediate2 Knoevenagel Condensation (Aldehyde + Ketoester) reactants->intermediate2 michael_add Michael Addition intermediate1->michael_add intermediate2->michael_add cyclization Cyclization & Dehydration michael_add->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine oxidation Oxidation (Aromatization) dihydropyridine->oxidation pyridine Substituted Pyridine Product oxidation->pyridine

Caption: Synthetic pathway for a substituted pyridine via a Hantzsch-type reaction.

Application Note: Quantitative Analysis of 2-Amino-5-methylhexane in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of 2-Amino-5-methylhexane in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for research, clinical, and forensic toxicology applications.

Introduction

This compound is a stimulant compound that has been identified in dietary supplements.[1] Its structural similarity to other sympathomimetic amines necessitates the development of selective and sensitive analytical methods for its detection and quantification in complex biological matrices. This is crucial for pharmacokinetic studies, clinical monitoring, and forensic investigations.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it an ideal platform for the analysis of such compounds in biological fluids.[4][5] This application note provides a detailed protocol for the analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound hydrochloride (Reference Standard)[6]

  • This compound-d3 (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and its deuterated internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Detailed Protocols

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • This compound: Precursor Ion > Product Ion (specific m/z to be determined experimentally)

      • This compound-d3 (IS): Precursor Ion > Product Ion (specific m/z to be determined experimentally)

Data Presentation: Quantitative Performance

The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Low3< 10< 1590 - 110
Medium75< 10< 1590 - 110
High750< 10< 1590 - 110

Table 3: Sensitivity and Recovery

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Mean Extraction Recovery> 85%
Matrix EffectMinimal (< 15%)

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is protein_precipitation Add Acetonitrile (300 µL) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis Inject into LC-MS/MS supernatant_transfer->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition integration Peak Integration data_acquisition->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Amino-5-methylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2-Amino-5-methylhexane, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound, also known as 5-methylhexan-2-amine, is primarily synthesized through several key methods. The most common of these is the reductive amination of 5-methyl-2-hexanone.[1][2][3] Other notable methods include the catalytic hydrogenation of a corresponding nitroalkane precursor, which is reported to produce high yields of over 85-90%, and the Leuckart reaction, a classic method for amine synthesis from ketones.[4][5]

Q2: My reductive amination of 5-Methyl-2-hexanone is resulting in a low yield. What are the potential causes?

A2: Low yields in the reductive amination of 5-methyl-2-hexanone can stem from several factors:

  • Inefficient Imine Formation: The initial reaction between the ketone and the amine source (e.g., ammonia or ammonium salt) to form the imine intermediate is crucial.[3] Sub-optimal pH, temperature, or inefficient water removal can shift the equilibrium away from imine formation.

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical. Common reducing agents for this reaction include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.[3] The activity of these reagents can be compromised by moisture or improper storage.

  • Side Reactions: Competing side reactions, such as self-condensation of the ketone or over-alkylation of the amine product, can reduce the yield of the desired primary amine.[3]

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to an incomplete conversion of the starting materials.

  • Product Loss During Workup: The final product, this compound, is a volatile and water-soluble amine.[6][7][8][9] Significant product loss can occur during extraction and purification steps if not performed carefully.

Q3: How can I optimize the reaction conditions for the reductive amination of 5-Methyl-2-hexanone?

A3: To optimize the yield, consider the following adjustments:

  • pH Control: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation while minimizing the decomposition of the reducing agent.

  • Water Removal: If the reaction is sensitive to water, employing a Dean-Stark apparatus or adding a dehydrating agent can drive the imine formation equilibrium forward.

  • Reagent Stoichiometry: Experiment with the molar ratio of the amine source and the reducing agent to the ketone. An excess of the amine source is often used.

  • Temperature and Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and temperature. Some reductive aminations are performed at room temperature, while others may require gentle heating.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is milder and more selective than sodium cyanoborohydride. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is appropriate.[4]

Q4: I am observing the formation of a significant amount of di-(1,4-dimethylpentyl)amine. How can I minimize this side product?

A4: The formation of the secondary amine is a common issue arising from the reaction of the newly formed primary amine with the remaining ketone starting material. To minimize this:

  • Use a Large Excess of the Nitrogen Source: Employing a large molar excess of ammonia or the ammonium salt can outcompete the primary amine product for reaction with the ketone.

  • Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to ensure that the imine is reduced as soon as it is formed, minimizing its concentration and the opportunity for the primary amine to react with it.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the primary amine over the secondary amine.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialReagentsTypical YieldPurityKey Considerations
Catalytic Hydrogenation 5-methyl-2-nitrohexaneH₂, Pd/C catalyst>85-90%>98%Requires specialized hydrogenation equipment. Environmentally friendly.
Reductive Amination [3]5-Methyl-2-hexanoneAmmonia/Ammonium salt, Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst)Variable, can be optimizedVariableProne to side reactions like secondary amine formation. Reaction conditions need careful optimization.
Leuckart Reaction [5][10][11]5-Methyl-2-hexanoneAmmonium formate or FormamideModerate to GoodVariableRequires high temperatures (120-180 °C). Can lead to N-formyl byproducts.

Experimental Protocols

Protocol 1: Reductive Amination of 5-Methyl-2-hexanone using Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-hexanone (1 equivalent) in methanol.

  • Amine Source Addition: Add a solution of ammonium chloride (3-5 equivalents) in methanol to the flask.

  • pH Adjustment: Adjust the pH of the mixture to approximately 6 with a suitable base (e.g., sodium hydroxide solution).

  • Reducing Agent Addition: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) in small portions, ensuring the temperature remains below 20°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases. Remove the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 12. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Leuckart Reaction for this compound Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 5-methyl-2-hexanone (1 equivalent) and ammonium formate (3-5 equivalents).

  • Heating: Heat the reaction mixture to 160-180°C. The reaction is typically vigorous at the beginning.

  • Reaction Time: Maintain the temperature and allow the reaction to proceed for 6-12 hours.

  • Hydrolysis: Cool the reaction mixture and add a concentrated solution of hydrochloric acid. Reflux the mixture for several hours to hydrolyze the intermediate formamide.

  • Workup and Extraction: Cool the solution and make it strongly alkaline with a concentrated sodium hydroxide solution. Extract the liberated amine with an organic solvent.

  • Purification: Dry the organic extracts and purify the product by distillation.

Mandatory Visualization

Synthesis_Pathway start_material 5-Methyl-2-hexanone reagent1 + NH₃ - H₂O intermediate Imine Intermediate reagent2 [H] (Reducing Agent) product This compound reagent1->intermediate reagent2->product Troubleshooting_Workflow start Low Yield of this compound check_sm Check Starting Material Purity (GC/NMR) start->check_sm check_imine Monitor Imine Formation (TLC/GC) check_sm->check_imine If pure impure_sm Purify Starting Material check_sm->impure_sm If impure check_reduction Verify Reducing Agent Activity check_imine->check_reduction If formation is efficient optimize_imine Optimize pH, Temp, Water Removal check_imine->optimize_imine If formation is poor check_workup Analyze Aqueous & Organic Layers for Product check_reduction->check_workup If reductant is active replace_reductant Use Fresh/Alternative Reducing Agent check_reduction->replace_reductant If reductant is inactive optimize_workup Adjust pH, Use Different Solvent, Modify Purification check_workup->optimize_workup If product loss is identified success Yield Improved check_workup->success If product is in aqueous or lost during purification impure_sm->start optimize_imine->start replace_reductant->start optimize_workup->start

References

Identifying byproducts in the synthesis of 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis methods start from 5-methyl-2-hexanone. The two primary routes are:

  • Reductive Amination: This is a versatile method that involves the reaction of 5-methyl-2-hexanone with ammonia in the presence of a reducing agent.

  • Leuckart Reaction: This classic method utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent to convert 5-methyl-2-hexanone to the corresponding amine.[1][2]

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The byproduct profile largely depends on the synthetic route chosen:

  • Reductive Amination:

    • Di-(1,4-dimethylpentyl)amine (Secondary Amine): Formed through the reaction of the newly formed this compound with another molecule of 5-methyl-2-hexanone followed by reduction.

    • Tri-(1,4-dimethylpentyl)amine (Tertiary Amine): A further over-alkylation product.

    • 5-Methyl-2-hexanol: Resulting from the direct reduction of the starting ketone.

  • Leuckart Reaction:

    • N-(1,4-dimethylpentyl)formamide: This is a very common intermediate/byproduct in the Leuckart reaction which requires a subsequent hydrolysis step to yield the desired primary amine.[1]

    • Over-alkylation products: Similar to reductive amination, secondary and tertiary amines can also form, though typically to a lesser extent.

Q3: How can I minimize the formation of over-alkylation byproducts (secondary and tertiary amines)?

A3: To favor the formation of the primary amine, consider the following strategies:

  • Stoichiometry Control: Use a large excess of the ammonia source relative to 5-methyl-2-hexanone. This statistically favors the reaction of the ketone with ammonia over the newly formed primary amine.

  • Controlled Addition: Add the reducing agent portion-wise to the reaction mixture. This helps to keep the concentration of the primary amine low during the initial phase of the reaction.

  • Choice of Reducing Agent: Milder reducing agents can sometimes offer better selectivity.

Q4: I am using the Leuckart reaction and my final product is not the expected amine. What could be the issue?

A4: A common issue with the Leuckart reaction is the formation of a stable N-formyl intermediate. The reaction often yields N-(1,4-dimethylpentyl)formamide, which must be hydrolyzed (typically under acidic or basic conditions) to liberate the free amine.[1] Ensure your workup includes a dedicated hydrolysis step.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Extend the reaction time if necessary.
Suboptimal reaction temperatureFor the Leuckart reaction, ensure the temperature is high enough (typically 120-165 °C) to drive the reaction. For reductive amination, the optimal temperature will depend on the chosen reducing agent.
Inefficient reductionThe choice and quality of the reducing agent are critical. For reductive amination, ensure the reducing agent is fresh and added under appropriate conditions (e.g., controlled temperature).
Product loss during workupThis compound is a relatively volatile amine. Avoid excessive heating during solvent removal. Ensure the pH is sufficiently basic during extraction to prevent the amine from remaining in the aqueous layer as a salt.
Incomplete hydrolysis of formamide intermediate (Leuckart reaction)Ensure the hydrolysis step (acidic or basic) is carried out for a sufficient duration and at an appropriate temperature to completely convert the N-formyl byproduct to the desired amine.
Problem 2: High Levels of Impurities in the Final Product
Observed Impurity (by GC-MS) Potential Cause Suggested Solution
5-Methyl-2-hexanone (Starting material)Incomplete reaction.See "Low Yield" troubleshooting.
Di-(1,4-dimethylpentyl)amineOver-alkylation.Use a larger excess of ammonia. Consider a one-pot reaction where the imine is formed first before the addition of the reducing agent.
N-(1,4-dimethylpentyl)formamideIncomplete hydrolysis in the Leuckart reaction.Increase the time and/or temperature of the hydrolysis step. Use a stronger acid or base for hydrolysis.
5-Methyl-2-hexanolDirect reduction of the ketone.Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride in reductive amination.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 5-Methyl-2-hexanone (1.0 eq)

  • Ammonia (7 M solution in Methanol, 10 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Methanol (as solvent)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-2-hexanone in methanol.

  • Add the methanolic ammonia solution and stir the mixture at room temperature for 1 hour to form the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add 2 M NaOH to the aqueous residue until the pH is >12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by fractional distillation.

Protocol 2: Identification and Quantification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).

  • If derivatization is required for better peak shape and resolution, a common method for amines is acylation or silylation.

GC-MS Parameters (Illustrative):

Parameter Value
Injector Temperature 250 °C
Oven Program Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range 40-400 m/z

Data Analysis:

  • Identify the peaks corresponding to this compound and potential byproducts by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, use a calibrated internal standard.

Visualizations

Reductive_Amination_Byproducts 5-Methyl-2-hexanone 5-Methyl-2-hexanone Product This compound 5-Methyl-2-hexanone->Product + Ammonia + Reducing Agent Byproduct2 5-Methyl-2-hexanol 5-Methyl-2-hexanone->Byproduct2 + Reducing Agent Ammonia Ammonia Reducing_Agent Reducing_Agent Byproduct1 Di-(1,4-dimethylpentyl)amine Product->Byproduct1 + 5-Methyl-2-hexanone + Reducing Agent

Caption: Byproduct formation in reductive amination.

Leuckart_Reaction_Pathway start 5-Methyl-2-hexanone intermediate N-(1,4-dimethylpentyl)formamide start->intermediate Reaction reagent Ammonium Formate (Heat) product This compound intermediate->product Workup hydrolysis Hydrolysis (H+ or OH-)

Caption: Key steps in the Leuckart reaction.

Troubleshooting_Logic Start Low Product Yield? Check_Completion Reaction Complete? Start->Check_Completion Yes Check_Hydrolysis Leuckart: Hydrolysis Complete? Check_Completion->Check_Hydrolysis Yes Extend_Time Extend Reaction Time Check_Completion->Extend_Time No Check_Workup Workup pH Correct? Check_Hydrolysis->Check_Workup Yes Optimize_Hydrolysis Optimize Hydrolysis Step Check_Hydrolysis->Optimize_Hydrolysis No Adjust_pH Adjust pH to >12 for Extraction Check_Workup->Adjust_pH No End Yield Improved Check_Workup->End Yes Extend_Time->End Optimize_Hydrolysis->End Adjust_pH->End

Caption: Troubleshooting logic for low yield.

References

Optimizing reaction conditions for the reductive amination of 5-methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the reductive amination of 5-methyl-2-hexanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reductive amination of 5-methyl-2-hexanone, offering potential causes and actionable solutions.

Issue Potential Causes Solutions
Low or No Product Yield 1. Inefficient Imine Formation: The equilibrium between the ketone and amine may not favor imine formation. The presence of water can also hydrolyze the imine intermediate.[1][2] 2. Inactive Reducing Agent: The reducing agent may have degraded. 3. Suboptimal pH: The pH may be too high or too low, hindering imine formation.[1][2] 4. Steric Hindrance: The bulky nature of 5-methyl-2-hexanone or the amine can slow down the reaction.[1]1. Remove Water: Use a dehydrating agent like molecular sieves or perform azeotropic distillation.[1] 2. Test Reducing Agent: Confirm the activity of the reducing agent on a known, reactive substrate.[2] 3. Optimize pH: Adjust the reaction to a mildly acidic pH (typically 4-5) to facilitate imine formation without protonating the amine.[1][2][3] Acetic acid is a common choice.[2][4] 4. Increase Reaction Time/Temperature: Allow more time for the reaction to proceed or gently heat the reaction mixture.[5] 5. Use a Lewis Acid Catalyst: Additives like Ti(iPrO)₄ or ZnCl₂ can enhance the reaction rate for less reactive substrates.[6]
Formation of Alcohol Byproduct 1. Reducing Agent is Too Reactive: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before imine formation.[1][7]1. Use a Milder Reducing Agent: Employ a more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the ketone.[1][4][6][7][8] 2. Stepwise Procedure: Allow for complete imine formation before adding the reducing agent. Monitor the reaction by TLC or LC-MS to confirm imine formation.[1][4]
Over-alkylation (Formation of Tertiary Amine) 1. Product is More Nucleophilic: The secondary amine product can be more nucleophilic than the primary amine starting material and react further with the ketone.[1]1. Control Stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the ketone.[1] 2. Stepwise Procedure: Pre-form the imine and then introduce the reducing agent.[1] 3. Adjust Reaction Conditions: Running the reaction under non-acidic conditions can sometimes suppress the formation of tertiary amines.[1]
Slow Reaction Rate 1. Steric Hindrance: As mentioned, the structure of 5-methyl-2-hexanone can impede the reaction.[1] 2. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.[2]1. Increase Temperature: Gently heating the reaction can overcome the activation energy barrier.[5] 2. Change Solvent: Select a solvent in which all reactants are fully soluble.[2] Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), tetrahydrofuran (THF), methanol (MeOH), and ethanol (EtOH).[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination of 5-methyl-2-hexanone?

A1: A mildly acidic environment, typically between pH 4 and 5, is generally optimal for imine formation during reductive amination.[1][2][3] This pH range is a compromise: it's acidic enough to catalyze the dehydration step to form the iminium ion but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[2][7] Acetic acid is a commonly used acid for this purpose.[2][4]

Q2: Which reducing agent is best for the reductive amination of 5-methyl-2-hexanone?

A2: The choice of reducing agent is critical for a successful reaction. For ketones like 5-methyl-2-hexanone, milder reducing agents are often preferred to avoid the reduction of the starting ketone.

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is a very common and effective reagent for reductive aminations of ketones.[4][6] It is mild and selective for the iminium ion over the ketone.[8] Reactions are typically carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][6]

  • Sodium cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent that works well in alcoholic solvents like methanol (MeOH) and is not water-sensitive.[3][6]

  • Sodium borohydride (NaBH₄): While a powerful and inexpensive reducing agent, it can readily reduce the starting ketone.[6][9] If using NaBH₄, it is best to first ensure complete formation of the imine before adding the reducing agent in a stepwise manner.[1][4][6]

Comparison of Common Reducing Agents

Reducing AgentAbbreviationTypical SolventsKey Characteristics
Sodium TriacetoxyborohydrideSTABDCE, THF, CH₃CNMild, selective for imines, water-sensitive.[4][6]
Sodium Cyanoborohydride-MeOH, EtOHMild, selective for imines, not water-sensitive.[6]
Sodium BorohydrideNaBH₄MeOH, EtOHStrong, can reduce ketones, should be added after imine formation.[6][9]
Catalytic HydrogenationH₂/Pd/CVarious"Green" alternative, requires specialized equipment.[10]

Q3: Can I run the reductive amination as a one-pot reaction?

A3: Yes, one-pot reductive aminations are very common and efficient.[11] This is typically done using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) that selectively reduces the in-situ formed iminium ion without significantly reducing the starting ketone.[3][7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the limiting reagent and the appearance of the product spot. This is also a useful technique to confirm the formation of the imine intermediate before the addition of the reducing agent in a stepwise procedure.[1]

Experimental Protocols

General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of 5-methyl-2-hexanone (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane, dichloromethane, or THF) at room temperature, add acetic acid (1.0-2.0 eq.).

  • Stir the mixture for 20-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, distillation, or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix 5-methyl-2-hexanone, amine, and solvent B Add acetic acid A->B Catalyst addition C Stir for imine formation B->C Initiate imine formation D Add STAB portion-wise C->D Add reducing agent E Monitor by TLC/LC-MS D->E Reaction monitoring F Quench with NaHCO3 (aq) E->F Reaction completion G Extract with organic solvent F->G Phase separation H Dry and concentrate G->H Isolate crude product I Purify product H->I Final product

Caption: Experimental workflow for the one-pot reductive amination of 5-methyl-2-hexanone.

troubleshooting_logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Low Yield C1 Inefficient imine formation P1->C1 C2 Inactive reducing agent P1->C2 P2 Alcohol Byproduct C3 Reactive reducing agent P2->C3 P3 Over-alkylation C4 Product is more nucleophilic P3->C4 S1 Optimize pH (4-5) Remove water C1->S1 S2 Use fresh reducing agent C2->S2 S3 Use milder agent (STAB) Stepwise procedure C3->S3 S4 Control stoichiometry Stepwise procedure C4->S4

Caption: Troubleshooting logic for common issues in reductive amination.

References

Technical Support Center: Purification of Crude 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-methylhexane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory-scale purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination of 5-methyl-2-hexanone?

A1: The primary synthesis route to this compound is the reductive amination of 5-methyl-2-hexanone. Common impurities originating from this process include:

  • Unreacted Starting Materials: Residual 5-methyl-2-hexanone.

  • Side-Products:

    • Secondary Amine: N-(1,4-dimethylpentyl)-5-methylhexan-2-amine, formed from the reaction of the primary amine product with another molecule of the ketone followed by reduction.

    • 5-methyl-2-hexanol: Formed from the reduction of the starting ketone.

  • Reagent-Related Impurities: Residual reducing agents or their byproducts.

Q2: Which purification strategy is most suitable for obtaining high-purity this compound?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional Distillation: Ideal for large-scale purification and for removing impurities with significantly different boiling points, such as the secondary amine byproduct and residual solvent.

  • Flash Column Chromatography: Offers high-resolution separation for removing structurally similar impurities that are difficult to separate by distillation.

  • Crystallization as a Salt: Forming a salt of the amine (e.g., hydrochloride) allows for purification by recrystallization, which can be highly effective for removing non-basic impurities and achieving high purity.

Q3: How can I monitor the progress of the purification?

A3: The purity of fractions can be assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the separation of the desired amine from impurities. Aliphatic amines require specific staining agents for visualization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and allows for the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and assess its purity.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation between this compound and a close-boiling impurity.

  • Possible Cause: Insufficient column efficiency.

  • Troubleshooting Steps:

    • Increase Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings) to increase the number of theoretical plates.[1]

    • Optimize Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases.[2]

    • Use a Reflux Condenser: A reflux condenser at the top of the column can improve separation efficiency.

Issue 2: The product is discolored (yellow or brown) after distillation.

  • Possible Cause: Thermal degradation of the amine at high temperatures.

  • Troubleshooting Steps:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal stress.

    • Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation.

Flash Column Chromatography

Issue 1: Tailing of the this compound peak on a silica gel column.

  • Possible Cause: Strong interaction between the basic amine and the acidic silica gel.[3]

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a volatile amine, such as triethylamine (0.5-2%) or ammonia, into the mobile phase to neutralize the acidic sites on the silica gel.[4][5]

    • Use a Deactivated Stationary Phase: Employ an amine-functionalized silica gel column.[6]

Issue 2: The compound does not move from the baseline even with a highly polar solvent system.

  • Possible Cause: The compound is strongly adsorbed to the silica gel.

  • Troubleshooting Steps:

    • Increase Modifier Concentration: Gradually increase the concentration of the basic modifier (e.g., triethylamine) in the eluent.

    • Switch to a More Polar Solvent System: A gradient of dichloromethane and methanol with a constant percentage of triethylamine can be effective.

    • Consider Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography may provide better results.[3]

Crystallization of Amine Salt

Issue 1: The amine hydrochloride salt does not precipitate from the solution.

  • Possible Cause: The salt is too soluble in the chosen solvent, or the solution is not sufficiently saturated.

  • Troubleshooting Steps:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salt.

    • Add an Anti-Solvent: Slowly add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether or hexanes) to induce precipitation.

    • Cool the Solution: Place the solution in an ice bath or refrigerator to decrease the solubility of the salt.

Issue 2: The purified free base is contaminated with salt after basification and extraction.

  • Possible Cause: Incomplete neutralization or insufficient washing.

  • Troubleshooting Steps:

    • Ensure Complete Neutralization: After recrystallizing the salt, dissolve it in water and add a strong base (e.g., NaOH or KOH solution) until the pH is strongly basic (pH > 12) to ensure complete conversion to the free base.

    • Thorough Extraction and Washing: Extract the free base with an organic solvent and wash the organic layer multiple times with brine to remove any residual inorganic salts.

Data Presentation

ParameterFractional DistillationFlash Column ChromatographyCrystallization as Salt
Typical Purity 95-98%>99%>99%
Typical Yield 70-85%60-80%80-95% (overall)
Scale Milligrams to KilogramsMilligrams to GramsMilligrams to Grams
Key Advantage Scalable, good for large volumesHigh resolution for difficult separationsHigh purity achievable
Key Disadvantage Lower resolution for close-boiling impuritiesLess scalable, requires more solventMulti-step process

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying several grams of crude this compound.

Materials:

  • Crude this compound

  • Boiling chips

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and receiving flasks

  • Heating mantle

  • Vacuum source (optional)

Procedure:

  • Setup: Assemble the fractional distillation apparatus.[7] Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

    • Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound (~128-129 °C at atmospheric pressure).

    • Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains.[1]

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for the purification of up to 1 gram of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 40-63 µm)[4]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography column and system

  • TLC plates, developing chamber, and visualization agent (ninhydrin stain)

Procedure:

  • TLC Analysis:

    • Develop a suitable mobile phase. Start with a mixture of DCM and MeOH (e.g., 98:2) containing 1% TEA.

    • Aim for an Rf value of 0.2-0.3 for this compound.[4]

  • Column Packing:

    • Dry pack the column with silica gel.

    • Equilibrate the column with the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC using a ninhydrin stain for visualization.[8][9][10][11]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Crystallization of the Hydrochloride Salt

This protocol is effective for obtaining high-purity this compound.

Materials:

  • Crude this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • pH paper or meter

Procedure:

  • Salt Formation:

    • Dissolve the crude amine in isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2).

    • If precipitation is slow, add diethyl ether as an anti-solvent until turbidity is observed, then cool.

  • Recrystallization:

    • Collect the precipitated hydrochloride salt by filtration.

    • Dissolve the crude salt in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration and wash with cold diethyl ether.

  • Liberation of the Free Base:

    • Dissolve the purified salt in water.

    • Cool the solution and slowly add a concentrated NaOH solution until the pH is >12.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Purity Analysis start 5-Methyl-2-hexanone + Ammonia + Reducing Agent reaction Reductive Amination start->reaction crude Crude this compound reaction->crude distillation Fractional Distillation crude->distillation chromatography Flash Chromatography crude->chromatography crystallization Crystallization as Salt crude->crystallization tlc TLC distillation->tlc chromatography->tlc crystallization->tlc gcms GC-MS tlc->gcms nmr NMR gcms->nmr pure_product Pure this compound nmr->pure_product

Caption: Overall workflow from synthesis to purified this compound.

troubleshooting_logic cluster_distillation Distillation cluster_chromatography Chromatography cluster_crystallization Crystallization start Purification Issue Identified d_issue1 Poor Separation d_issue2 Discoloration c_issue1 Peak Tailing c_issue2 No Elution r_issue1 No Precipitation r_issue2 Salt Contamination d_solution1 Increase Column Efficiency / Optimize Rate d_issue1->d_solution1 d_solution2 Use Vacuum / Inert Atmosphere d_issue2->d_solution2 c_solution1 Add Basic Modifier (e.g., TEA) c_issue1->c_solution1 c_solution2 Increase Polarity / Modifier Conc. c_issue2->c_solution2 r_solution1 Concentrate / Add Anti-Solvent r_issue1->r_solution1 r_solution2 Ensure Full Basification / Wash Thoroughly r_issue2->r_solution2

Caption: Troubleshooting logic for common purification issues.

References

Resolving peak tailing issues in HPLC analysis of 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding peak tailing issues encountered during the HPLC analysis of 2-Amino-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal separation, peaks are symmetrical and Gaussian in shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A symmetrical peak has a Tf of 1.0, while a value greater than 1.2 is generally considered to indicate a significant tailing issue.[3][4]

Table 1: Tailing Factor (Tf) Calculation and Interpretation

Tailing Factor (Tf)Peak Shape InterpretationRecommendation
Tf = 1.0Perfectly SymmetricalExcellent
1.0 < Tf ≤ 1.2Minor TailingAcceptable for most methods
Tf > 1.2Significant TailingRequires troubleshooting
Tf > 1.5Severe TailingUnacceptable for quantitative analysis

Formula: Tf = W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% of the peak height and A is the distance from the peak front to the apex at 5% height.[3]

Q2: Why is this compound, a primary amine, particularly prone to peak tailing?

A2: this compound is a basic compound. The primary cause of peak tailing for basic analytes is undesirable secondary interactions between the analyte and the stationary phase.[2][4] Most reversed-phase HPLC columns use a silica-based stationary phase, which contains residual silanol groups (Si-OH). These silanol groups are acidic and can become negatively charged (Si-O⁻) at mid-range pH values.[5][6] The positively charged (protonated) amine group of this compound can then interact strongly with these negative sites, causing a portion of the analyte molecules to be retained longer, which results in a tailed peak.[4][5][7]

Q3: What is the most critical first step in troubleshooting peak tailing for this compound?

A3: The most critical first step is to determine whether the cause is chemical (related to analyte-column interactions) or physical (related to the HPLC system). A simple diagnostic test is to inject a neutral, non-polar compound (e.g., toluene or uracil). If the neutral compound produces a symmetrical peak while this compound tails, the problem is chemical in nature.[5] If all peaks, including the neutral compound, are tailing, the issue is likely physical, stemming from the instrument or column hardware.[5][8]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic workflow to diagnose and resolve the root cause of peak tailing for this compound.

G start Peak Tailing Observed (Tf > 1.2) inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral neutral_tails Does the Neutral Compound Tail? inject_neutral->neutral_tails physical_problem Physical Problem Identified neutral_tails->physical_problem  Yes chemical_problem Chemical Problem Identified neutral_tails->chemical_problem No   check_column Check for Column Void or Blocked Frit physical_problem->check_column check_ecv Check for Extra-Column Volume (fittings, tubing) physical_problem->check_ecv optimize_mp Optimize Mobile Phase (pH, Additives) chemical_problem->optimize_mp change_column Consider Alternative Column (End-capped, Polar-Embedded) chemical_problem->change_column check_sample Check Sample Overload and Solvent chemical_problem->check_sample

Caption: Initial diagnostic workflow for troubleshooting peak tailing.

Scenario 1: Chemical Problem Identified (Neutral Peak is Symmetrical)

If the neutral compound gives a good peak shape, the tailing of this compound is due to secondary chemical interactions.

G Analyte-Stationary Phase Interaction cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH 2.5-3.5) analyte_mid This compound (R-NH3+) Positively Charged silanol_mid Silica Surface (Si-O-) Negatively Charged analyte_mid->silanol_mid Strong Ionic Interaction (Causes Tailing) analyte_low This compound (R-NH3+) Positively Charged silanol_low Silica Surface (Si-OH) Neutral analyte_low->silanol_low Interaction Minimized (Improves Peak Shape)

Caption: Effect of mobile phase pH on secondary interactions.

Question: How can I eliminate these chemical interactions?

Answer: You can address chemical interactions by optimizing the mobile phase or selecting a more appropriate column.

1. Mobile Phase Optimization:

  • Adjust pH: This is the most effective strategy. Lowering the mobile phase pH to 2.5-3.5 ensures that the residual silanol groups are fully protonated (neutral), which minimizes the strong ionic interaction with the protonated amine analyte.[4][9]

  • Use a Competing Base: Add a "silanol suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[9] The competing base will interact with the active silanol sites, effectively masking them from the analyte. However, this can shorten column lifetime.[9]

  • Increase Buffer Strength: Use a buffer (e.g., phosphate, formate) at a concentration of 10-50 mM to maintain a consistent pH across the column and prevent unwanted pH shifts that can affect peak shape.[2][3]

Table 2: Recommended Mobile Phase Conditions for this compound

ParameterRecommendationRationale
pH 2.5 - 3.5Protonates silanol groups, minimizing secondary interactions.[9]
Buffer Phosphate or FormateMaintains stable pH. Volatile buffers like formate are MS-compatible.
Buffer Conc. 10 - 50 mMEnsures sufficient buffering capacity without risking precipitation.[3]
Additive (Optional) Triethylamine (TEA)Acts as a competing base to mask active silanol sites.[9][10]

2. HPLC Column Selection:

  • Use a High-Purity, End-Capped Column: Modern columns are made with higher purity silica, which has fewer metal impurities and more homogenous silanol groups.[9][11] "End-capping" is a process that chemically treats most of the residual silanol groups, making them less active and significantly improving peak shape for basic compounds.[2][4][6]

  • Consider Alternative Chemistries: For persistent tailing, use a column specifically designed for basic compounds, such as a polar-embedded or charged-surface hybrid (CSH) column. These columns provide alternative mechanisms to shield the analyte from silanol interactions.[3]

3. Sample-Related Issues:

  • Avoid Column Overload: Injecting too much sample can saturate the active sites on the column, leading to peak tailing.[2][3] To check for this, dilute the sample 5- or 10-fold and reinject. If the peak shape improves, mass overload was the issue.[12]

  • Match Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[3] Dissolving the sample in a much stronger solvent can cause peak distortion.

Scenario 2: Physical Problem Identified (Neutral Peak Tails)

If the neutral compound also tails, the issue is related to the physical setup of the HPLC system or the column itself.

Question: What physical issues cause peak tailing and how do I fix them?

Answer: Physical problems typically create extra space or voids in the flow path, causing band broadening and tailing.

  • Column Void or Bed Deformation: A void can form at the head of the column due to settling of the packing material or high pH dissolving the silica.[13][14] A partially blocked inlet frit can also distort the flow path.

    • Solution: First, try backflushing the column. If this doesn't work, replacing the column is the most reliable solution. Using a guard column can help protect the analytical column and extend its life.[3][15]

  • Extra-Column Volume: This refers to any dead volume in the system between the injector and the detector. Long or wide-bore connection tubing and poorly made fittings can contribute significantly to peak tailing.

    • Solution: Use narrow internal diameter (e.g., 0.005") tubing and keep connection lengths as short as possible.[1] Ensure all fittings are properly tightened and of the correct type to avoid creating small voids.

Experimental Protocols

Protocol 1: Diagnostic Test with a Neutral Compound

  • Prepare a Neutral Marker Solution: Dissolve a small amount of toluene or uracil in your mobile phase to create a low-concentration solution (e.g., 0.1 mg/mL).

  • HPLC Conditions: Use the same HPLC method (mobile phase, flow rate, temperature) that you are using for this compound.

  • Injection: Inject the neutral marker solution.

  • Analysis: Examine the resulting chromatogram.

    • Symmetrical Peak (Tf ≈ 1.0): The HPLC system's physical flow path is sound. The tailing of your analyte is a chemical issue. Proceed to "Scenario 1".

    • Tailing Peak (Tf > 1.2): There is a physical problem with the column or system hardware. Proceed to "Scenario 2".

Protocol 2: Mobile Phase Preparation (Example: pH 3.0 Phosphate Buffer)

  • Prepare Buffer Stock: Weigh an appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve it in HPLC-grade water to make a 100 mM stock solution.

  • pH Adjustment: While stirring, add phosphoric acid dropwise to the stock solution until the pH meter reads 3.0.

  • Prepare Mobile Phase A: For a final buffer concentration of 20 mM, mix 200 mL of the pH 3.0 stock buffer with 800 mL of HPLC-grade water.

  • Filter: Filter the aqueous mobile phase (Mobile Phase A) through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Degas: Degas the mobile phase before use. Your organic phase (e.g., acetonitrile or methanol) should also be filtered and degassed.

  • Run Method: Use the prepared aqueous buffer as Mobile Phase A and your organic solvent as Mobile Phase B in your gradient or isocratic method.

References

Technical Support Center: Improving the Stability of 2-Amino-5-methylhexane Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Amino-5-methylhexane reference standards during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound, as a primary aliphatic amine, is susceptible to several factors that can compromise its stability. These include:

  • Oxidation: Exposure to air and oxidizing agents can lead to the degradation of the amine functional group.[1][2][3] This is a common degradation pathway for aliphatic amines.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4][5]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[6][7][8]

  • pH: The stability of this compound in solution is pH-dependent. Both highly acidic and alkaline conditions can promote degradation.[9][10]

  • Moisture: The presence of water can facilitate hydrolytic reactions, although this is less common for simple aliphatic amines compared to other functional groups. The substance is described as moisture-sensitive in safety data sheets.[11]

Q2: What are the ideal storage conditions for this compound reference standards?

A2: To ensure the long-term stability of this compound reference standards, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended. For long-term storage, freezing (-20 °C) may be appropriate, but consult the manufacturer's certificate of analysis.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[11]

  • Light: Protect from light by using amber-colored vials or storing the container in a dark place.[12]

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[11][12]

Q3: How can I detect degradation of my this compound reference standard?

A3: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the parent compound. Visual inspection for color change or precipitation can also be an initial indicator of degradation.

Q4: Can I use a this compound reference standard that shows signs of degradation?

A4: It is strongly advised not to use a reference standard that shows any sign of degradation. The presence of impurities can lead to inaccurate analytical results, affecting the quality and safety of the final product. If degradation is suspected, the standard should be re-qualified or replaced.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram.

  • Decrease in the peak area of the main this compound peak over a short period.

  • Discoloration or precipitation in the solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. De-gas Solvents: Before preparing solutions, sparge all solvents with an inert gas (e.g., nitrogen or helium) for 15-30 minutes to remove dissolved oxygen. 2. Use Fresh Solvents: Prepare solutions with freshly opened, high-purity solvents. 3. Inert Atmosphere: Prepare and store solutions under an inert atmosphere. Consider using vials with septa to minimize air exposure during repeated use.
Inappropriate pH 1. Measure pH: Check the pH of your solution. 2. Buffer the Solution: If the application allows, use a buffer to maintain a stable pH, ideally in the neutral to slightly acidic range (pH 4-7), where many amines exhibit better stability.[9] 3. Avoid Extreme pH: If possible, avoid highly acidic or basic conditions during sample preparation and analysis.
Light Exposure 1. Use Amber Glassware: Prepare and store solutions in amber-colored volumetric flasks and vials to protect from light.[7] 2. Work in a Dimly Lit Area: Minimize exposure to direct sunlight and strong artificial light during experiments.
High Temperature 1. Control Temperature: Store solutions at a controlled, cool temperature (e.g., 2-8 °C) when not in use. 2. Avoid Heat Sources: Keep solutions away from heat sources like hot plates or direct sunlight.
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the measured concentration of this compound between replicates.

  • Non-reproducible degradation profiles.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Method Validation 1. Validate Analytical Method: Ensure your HPLC method is fully validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[15] 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that no degradation products are co-eluting with the main peak.
Improper Sample Handling 1. Standardize Procedures: Ensure all analysts follow the same standardized procedure for sample preparation and handling. 2. Control Environmental Conditions: Conduct experiments in a controlled environment with consistent temperature and lighting.
Contaminated Solvents or Reagents 1. Use High-Purity Reagents: Employ HPLC-grade solvents and high-purity reagents to avoid introducing contaminants that could catalyze degradation. 2. Check for Peroxides: Test organic solvents for the presence of peroxides, which can cause oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[15][16][17]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile:water mixture) to obtain a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid reference standard in a hot air oven at 80 °C for 48 hours. Also, heat 2 mL of the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid reference standard and 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a general protocol for developing an HPLC method to separate this compound from its degradation products.

1. Instrumentation and Columns:

  • HPLC system with a PDA detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

3. Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: As this compound lacks a strong chromophore, derivatization or detection at a low UV wavelength (e.g., 200-215 nm) may be necessary. Alternatively, a charged aerosol detector (CAD) or mass spectrometer (MS) can be used.

4. Method Optimization:

  • Analyze the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Verify peak purity of the parent compound in the stressed samples using the PDA detector.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature% Degradation (Approx.)Number of Degradation Products
0.1 M HCl24 hours60 °C15%2
0.1 M NaOH8 hours60 °C10%1
3% H₂O₂24 hoursRoom Temp25%3
Thermal (Solid)48 hours80 °C5%1
Thermal (Solution)48 hours80 °C12%2
PhotolyticAs per ICH Q1BAmbient8%1

Note: The % degradation values are hypothetical and will depend on the specific experimental conditions.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂ / H₂O₂ Acid_Hydrolysis Acid_Hydrolysis This compound->Acid_Hydrolysis H⁺ / Heat Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradation_Products Degradation_Products Oxidation->Degradation_Products Acid_Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Evaluate Degradation & Method Specificity HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Degradation Observed? Check_Solution_Prep Review Solution Preparation Start->Check_Solution_Prep Check_Storage Review Storage Conditions Start->Check_Storage Check_Method Review Analytical Method Start->Check_Method Inert_Atmosphere Use Inert Atmosphere? Check_Solution_Prep->Inert_Atmosphere Light_Protection Protect from Light? Check_Storage->Light_Protection Temp_Control Control Temperature? Check_Storage->Temp_Control Method_Specificity Method Specific? Check_Method->Method_Specificity Inert_Atmosphere->Light_Protection Yes Implement_Inert Implement Inert Atmosphere Inert_Atmosphere->Implement_Inert No Light_Protection->Temp_Control Yes Implement_Light_Protection Use Amber Vials Light_Protection->Implement_Light_Protection No Implement_Temp_Control Store at 2-8 °C Temp_Control->Implement_Temp_Control No End Stability Improved Temp_Control->End Yes Revalidate_Method Re-validate Method Method_Specificity->Revalidate_Method No Method_Specificity->End Yes Implement_Inert->End Implement_Light_Protection->End Implement_Temp_Control->End Revalidate_Method->End

Caption: Troubleshooting logic for unexpected degradation.

References

Overcoming challenges in the scale-up of 2-Amino-5-methylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the scale-up of 2-Amino-5-methylhexane synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 5-Methyl-2-hexanone.

Q1: My reaction shows low or no conversion of the starting material (5-Methyl-2-hexanone). What are the possible causes and how can I fix it?

A1: Low or no conversion is a common issue that can often be attributed to several factors related to imine formation and the reduction step.

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from the ketone and ammonia. This is a reversible reaction, and the equilibrium may not favor the imine.

    • Troubleshooting:

      • pH Adjustment: Imine formation is typically favored under slightly acidic conditions (pH 4-6). You can add a catalytic amount of a weak acid, such as acetic acid, to promote the reaction.

      • Water Removal: The formation of the imine produces water, which can shift the equilibrium back to the starting materials. Using a dehydrating agent, like molecular sieves, or azeotropic removal of water can drive the reaction forward.

      • Ammonia Concentration: Ensure a sufficient excess of ammonia is used to push the equilibrium towards the imine.[1][2]

  • Inactive Reducing Agent: The reducing agent, such as sodium borohydride, may have degraded.

    • Troubleshooting: Use a fresh batch of the reducing agent. You can test the activity of your sodium borohydride on a simple ketone like acetone to confirm its efficacy.

  • Suboptimal Temperature: The reaction may be too cold, leading to slow reaction kinetics.

    • Troubleshooting: While the addition of sodium borohydride is often done at lower temperatures to control the exotherm, the imine formation step may benefit from slightly elevated temperatures (e.g., room temperature to 40°C).

Q2: I am observing a significant amount of 5-methyl-2-hexanol as a byproduct. How can I prevent this?

A2: The formation of the corresponding alcohol is a common side reaction where the reducing agent reduces the starting ketone before it can form the imine.

  • Choice of Reducing Agent: Sodium borohydride can reduce both ketones and imines.[3][4][5]

    • Troubleshooting:

      • Milder Reducing Agents: Consider using a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3][5]

      • Stepwise Addition: If using sodium borohydride, allow sufficient time for the imine to form before adding the reducing agent. This can be done by mixing the 5-Methyl-2-hexanone and ammonia for a period (e.g., 1-2 hours) before introducing the sodium borohydride at a controlled rate and lower temperature.

Q3: My final product is contaminated with a significant amount of the secondary amine byproduct. How can I minimize its formation?

A3: Over-alkylation can occur where the newly formed primary amine (this compound) reacts with another molecule of 5-Methyl-2-hexanone to form a secondary amine.

  • Reaction Conditions:

    • Troubleshooting:

      • Control Stoichiometry: Use a large excess of ammonia relative to the ketone. This will increase the probability of the ketone reacting with ammonia rather than the product amine.[1]

      • Temperature Control: Higher temperatures can sometimes favor the formation of secondary amines. Running the reaction at a lower temperature may help to minimize this side reaction.

Q4: During scale-up, I am having difficulty controlling the reaction temperature, especially during the addition of the reducing agent. What are the risks and how can I manage them?

A4: The reduction step with sodium borohydride is exothermic and can lead to a runaway reaction if not properly controlled, especially on a larger scale.

  • Heat Management:

    • Troubleshooting:

      • Slow Addition: Add the reducing agent portion-wise or as a solution at a controlled rate to manage the heat generated.

      • Efficient Cooling: Ensure your reactor has an efficient cooling system (e.g., a cooling jacket) to dissipate the heat effectively.

      • Solvent Choice: Using a solvent with a higher boiling point can provide a larger safety margin.

Q5: The work-up and purification of my this compound are proving difficult. What is the best approach?

A5: The basic nature of amines can make them challenging to purify by standard silica gel chromatography, and residual salts from the reaction can also be problematic.

  • Work-up and Purification Strategy:

    • Troubleshooting:

      • Quenching: After the reaction is complete, carefully quench the excess reducing agent by slowly adding a dilute acid (e.g., 1 M HCl) at a low temperature.

      • Acid Wash: During the work-up, wash the organic layer with a dilute acid solution. This will protonate the amine, making it water-soluble and allowing for the removal of non-basic impurities. The aqueous layer containing the protonated amine can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted into an organic solvent.

      • Distillation: As this compound is a liquid, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially viable route is the reductive amination of 5-Methyl-2-hexanone with ammonia in the presence of a reducing agent.[6] Catalytic hydrogenation is another effective method.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium borohydride (NaBH₄) is a common and cost-effective choice. However, for better selectivity and to minimize the formation of the alcohol byproduct, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred, especially in laboratory settings.[3][5]

Q3: What are the typical yields for the synthesis of this compound?

A3: While specific yields for this exact compound are not widely published in comparative tables, reductive aminations of aliphatic ketones can generally achieve yields from moderate to high (60-90%), depending on the optimization of reaction conditions and the purity of the starting materials.

Q4: What are the main safety concerns when scaling up this synthesis?

A4: The primary safety concerns are:

  • Exothermic Reaction: The reduction step with sodium borohydride is highly exothermic. Proper temperature control is crucial to prevent a runaway reaction.

  • Hydrogen Gas Evolution: The reaction of sodium borohydride with protic solvents (like methanol or water) generates flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

  • Handling of Reagents: Ammonia is a corrosive and pungent gas/solution. Sodium borohydride is a flammable solid. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To follow the disappearance of the starting ketone and the appearance of the product amine. A stain such as ninhydrin can be used to visualize the amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion of the starting material and the formation of the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of the ketone's carbonyl signal and the appearance of signals corresponding to the amine product.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventsKey AdvantagesKey Disadvantages
Sodium BorohydrideNaBH₄Methanol, EthanolCost-effective, readily availableCan reduce the starting ketone, less selective
Sodium CyanoborohydrideNaBH₃CNMethanol, THFSelective for imines over ketones, stable in mildly acidic conditionsToxic cyanide byproducts
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane, THFMild and selective, does not require acidic conditions for imine formationMore expensive, moisture sensitive
Catalytic HydrogenationH₂/CatalystMethanol, Ethanol"Green" method, high atom economyRequires specialized high-pressure equipment, catalyst can be expensive

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol based on general procedures for reductive amination of aliphatic ketones. Researchers should perform their own risk assessment and optimization studies.

Materials:

  • 5-Methyl-2-hexanone

  • Ammonia solution (e.g., 7N in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Methyl-2-hexanone (1 equivalent) in methanol.

    • Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) to the flask.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C. Caution: Hydrogen gas is evolved, and the reaction is exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to 0°C and slowly add 1M HCl to quench the excess sodium borohydride and neutralize the reaction mixture (adjust to pH ~7).

    • Remove the methanol under reduced pressure.

    • To the remaining aqueous residue, add water and extract with an organic solvent like dichloromethane or diethyl ether to remove any unreacted ketone and other non-basic impurities.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl. Wash the acidic aqueous layer with an organic solvent to remove any remaining impurities.

    • Basify the aqueous layer to pH >12 with a 2M NaOH solution.

    • Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether) three times.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway ketone 5-Methyl-2-hexanone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine product This compound imine->product + [H] reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product Troubleshooting_Low_Conversion start Low Conversion Observed check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes add_acid Add Catalytic Acid (e.g., Acetic Acid) imine_no->add_acid remove_water Use Dehydrating Agent (e.g., Molecular Sieves) add_acid->remove_water increase_ammonia Increase Ammonia Concentration remove_water->increase_ammonia check_reductant Check Reducing Agent Activity imine_yes->check_reductant reductant_bad Use Fresh Reducing Agent check_reductant->reductant_bad Inactive reductant_good Optimize Reaction Conditions (Temp., Time) check_reductant->reductant_good Active Side_Reactions cluster_0 Reaction Pathways ketone 5-Methyl-2-hexanone product Desired Product: This compound ketone->product Reductive Amination alcohol Byproduct: 5-Methyl-2-hexanol ketone->alcohol Direct Reduction secondary_amine Byproduct: Secondary Amine ketone->secondary_amine product->secondary_amine Over-alkylation

References

Minimizing impurity formation during 2-Amino-5-methylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Amino-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common laboratory and industrial scale synthesis methods for this compound include:

  • Reductive Amination of 5-Methyl-2-hexanone: This is a widely used one-pot reaction involving the reaction of 5-methyl-2-hexanone with an amine source (like ammonia) in the presence of a reducing agent.

  • Reduction of 5-Methyl-2-nitrohexane: This method involves the reduction of the corresponding nitroalkane to the primary amine using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents.

  • Leuckart Reaction: This reaction utilizes formamide or ammonium formate to reductively aminate 5-methyl-2-hexanone. It often proceeds through an N-formyl intermediate which is then hydrolyzed.

Q2: What are the critical parameters to control to minimize impurity formation?

A2: Key parameters to control include reaction temperature, pressure (for hydrogenations), reaction time, stoichiometry of reactants, and the choice of catalyst and solvent. Precise control of these parameters is crucial to favor the desired reaction pathway and minimize side reactions.

Q3: How can I effectively remove the unreacted starting material (5-Methyl-2-hexanone) from my final product?

A3: Unreacted 5-methyl-2-hexanone can often be removed by fractional distillation, as its boiling point (145 °C) is different from that of this compound (128-129 °C). Another effective method is to use a bisulfite extraction protocol. Ketones like 5-methyl-2-hexanone can form a solid adduct with sodium bisulfite, which can be filtered off.[1][2]

Q4: What is the best way to analyze the purity of my this compound product?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent method for assessing the purity of this compound and identifying any volatile impurities. Due to the polar nature of the amine, derivatization (e.g., with MTBSTFA) may be necessary to improve chromatographic resolution and sensitivity.[3][4]

Troubleshooting Guides

Issue 1: Presence of Secondary Amine Impurity (N-(1,4-dimethylpentyl)-5-methyl-2-hexanamine)
  • Symptom: A peak with a higher mass-to-charge ratio than the desired product is observed in the GC-MS analysis, corresponding to the addition of another 5-methyl-2-hexyl group.

  • Probable Cause: This impurity, a secondary amine, is a common byproduct in reductive amination due to the initial product (primary amine) reacting with another molecule of the ketone starting material.

  • Troubleshooting Steps:

    • Optimize Reactant Stoichiometry: Use a significant excess of the ammonia source relative to 5-methyl-2-hexanone. This statistical advantage will favor the reaction of the ketone with ammonia over the primary amine product.

    • Control Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the secondary amine formation more than the primary amine formation.

    • Purification: Fractional distillation under reduced pressure can be effective in separating the primary amine from the higher boiling secondary amine.

Issue 2: Incomplete Reaction - Presence of Unreacted 5-Methyl-2-hexanone
  • Symptom: A significant peak corresponding to 5-methyl-2-hexanone is observed in the GC-MS or NMR analysis of the crude product.

  • Probable Cause:

    • Insufficient reaction time or temperature.

    • Deactivated or insufficient amount of catalyst/reducing agent.

    • Poor quality of reagents.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the reducing agent is active and the ketone is of high purity.

    • Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be necessary.

    • Increase Reducing Agent/Catalyst Loading: Incrementally increase the amount of the reducing agent or catalyst.

    • Purification: As mentioned in the FAQs, fractional distillation or bisulfite extraction can remove unreacted ketone.[1][2]

Issue 3: Presence of N-formyl-2-amino-5-methylhexane Impurity (from Leuckart Reaction)
  • Symptom: An impurity with a molecular weight corresponding to the formylated amine is detected.

  • Probable Cause: Incomplete hydrolysis of the N-formyl intermediate formed during the Leuckart reaction.[5]

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: After the initial reaction with formamide or ammonium formate, ensure the hydrolysis step (typically with strong acid or base) is carried out for a sufficient duration and at an appropriate temperature to completely cleave the formyl group.

    • Monitor Hydrolysis: Track the disappearance of the N-formyl intermediate using TLC or GC analysis of aliquots taken during the hydrolysis.

    • Purification: If a small amount of the formylated impurity remains, it can often be separated by column chromatography or fractional distillation.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and their Identification

Impurity NameStructureCommon Synthetic RouteIdentification MethodMitigation Strategy
5-Methyl-2-hexanoneCH₃C(=O)CH₂CH₂CH(CH₃)₂Reductive Amination, LeuckartGC-MS, ¹H NMRIncrease reaction time/temperature, add more reducing agent, fractional distillation, bisulfite extraction.
Imine IntermediateCH₃C(=NH)CH₂CH₂CH(CH₃)₂Reductive AminationLC-MS (unstable)Ensure sufficient reducing agent is present throughout the reaction.
N-(1,4-dimethylpentyl)-5-methyl-2-hexanamine(C₇H₁₅)₂NHReductive AminationGC-MS, ¹H NMRUse large excess of ammonia, control temperature.
N-formyl-2-amino-5-methylhexaneC₇H₁₅NH(CHO)LeuckartGC-MS, ¹H NMREnsure complete hydrolysis of the intermediate.
5-Methyl-2-nitrohexaneCH₃CH(NO₂)CH₂CH₂CH(CH₃)₂Reduction of NitroalkaneGC-MS, ¹H NMRIncrease catalyst loading, hydrogen pressure, or reaction time.

Experimental Protocols

Protocol 1: Reductive Amination of 5-Methyl-2-hexanone
  • Reaction Setup: To a solution of 5-methyl-2-hexanone (1 equivalent) in methanol, add a solution of ammonia in methanol (7 M, 10-20 equivalents).

  • Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: GC-MS Analysis of this compound Purity
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent like dichloromethane or methanol.

  • Derivatization (Optional but Recommended): To a dried aliquot of the sample, add a silylation reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and an appropriate solvent (e.g., acetonitrile). Heat the mixture to facilitate the derivatization of the primary amine.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-300.

  • Data Analysis: Identify the peak for this compound (or its derivative) based on its retention time and mass spectrum. Integrate all peaks to determine the relative purity and identify any impurity peaks by comparing their mass spectra with library data.

Visualizations

Reductive_Amination_Pathway Ketone 5-Methyl-2-hexanone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Secondary_Amine Secondary Amine Impurity Ketone->Secondary_Amine Ammonia Ammonia (NH3) Ammonia->Imine Product This compound (Primary Amine) Imine->Product + [H] (Reducing Agent) Product->Secondary_Amine + 5-Methyl-2-hexanone - H2O, +[H]

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Logic Start Analyze Crude Product (e.g., GC-MS) Impurity_Check Impurity Detected? Start->Impurity_Check Pure Product is Pure Impurity_Check->Pure No Identify_Impurity Identify Impurity Impurity_Check->Identify_Impurity Yes Secondary_Amine Secondary Amine? Identify_Impurity->Secondary_Amine Unreacted_Ketone Unreacted Ketone? Secondary_Amine->Unreacted_Ketone No Action_Secondary Increase NH3 Excess Optimize Temperature Secondary_Amine->Action_Secondary Yes Other_Impurity Other Impurity? Unreacted_Ketone->Other_Impurity No Action_Ketone Increase Reaction Time Add More Reducing Agent Unreacted_Ketone->Action_Ketone Yes Action_Other Consult Specific Reaction Guide Other_Impurity->Action_Other Yes Purify Purify Product (e.g., Distillation) Action_Secondary->Purify Action_Ketone->Purify Action_Other->Purify

Caption: Troubleshooting workflow for impurity analysis in this compound synthesis.

References

Technical Support Center: Forced Degradation Studies of 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Amino-5-methylhexane to identify its potential degradants.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of performing a forced degradation study on this compound?

A1: The primary objective is to identify the likely degradation products of this compound under various stress conditions, which helps in establishing its intrinsic stability, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2][3] These studies are a crucial part of the drug development process and are required by regulatory agencies to ensure the safety and efficacy of a drug product over its shelf life.[3]

Q2: What are the typical stress conditions applied in a forced degradation study for a primary aliphatic amine like this compound?

A2: Typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][3][4] The choice of these conditions is designed to mimic potential environmental exposures during manufacturing, storage, and use.[1]

Q3: What concentration of this compound should I use for the study?

A3: The concentration of this compound should be chosen to allow for accurate detection and quantification of both the parent compound and its degradants. A common starting point is a 1 mg/mL solution, but this may need to be adjusted based on the sensitivity of your analytical method.

Q4: How much degradation should I aim for in my forced degradation studies?

A4: The goal is to achieve partial degradation, typically in the range of 10-30%.[1] This extent of degradation is generally sufficient to produce and identify the primary degradation products without leading to the formation of secondary, less relevant degradants that may result from excessive stress.

Q5: What analytical techniques are most suitable for analyzing the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common technique. For the identification and characterization of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[5] Given that this compound lacks a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) with HPLC may be necessary. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can also be effective for separating the parent compound and its more polar degradants.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or minimal degradation observed after applying stress. Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient).Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature for thermal and hydrolytic studies. Extend the duration of stress exposure.
Excessive degradation (>~30%) or complete loss of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor peak shape (tailing, fronting) in the chromatogram. Interaction of the amine group with the stationary phase. Inappropriate mobile phase pH.Use a column specifically designed for basic compounds. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. Add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations.
Difficulty in achieving mass balance. Some degradants may be volatile or not detected by the analytical method. The parent compound or degradants may have adsorbed to the container.Use a mass-sensitive detector like a CAD or ELSD in addition to a UV detector. Employ LC-MS to identify all potential products. Use silanized glassware to minimize adsorption.
Formation of multiple, very small impurity peaks. Secondary degradation is occurring due to excessive stress.Refer to the "Excessive degradation" solution. Focus on the primary degradants formed under milder conditions that achieve the target degradation of 10-30%.

Experimental Protocols

A detailed methodology for conducting a forced degradation study of this compound is provided below.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl. Keep the solution at 60°C for 24 hours.[7]

  • Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH. Keep the solution at 60°C for 24 hours.[7]

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at 70°C in an oven for 48 hours.[8] Also, heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.

Stress Condition% Degradation of this compoundNumber of Major Degradants
1N HCl, 60°C, 24h15.2%2
1N NaOH, 60°C, 24h8.5%1
3% H₂O₂, RT, 24h25.8%3
Thermal (70°C), 48h5.1%1
Photolytic2.3%1

Visualizations

G cluster_0 Experimental Setup cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Outcome drug_substance This compound stock_solution Prepare Stock Solution (1 mg/mL) drug_substance->stock_solution acid Acid Hydrolysis (1N HCl, 60°C) stock_solution->acid Expose to Stress base Base Hydrolysis (1N NaOH, 60°C) stock_solution->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to Stress thermal Thermal Stress (70°C) stock_solution->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock_solution->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC / LC-MS Analysis sampling->analysis identification Identify & Characterize Degradants analysis->identification method_dev Develop Stability-Indicating Method analysis->method_dev pathway Establish Degradation Pathway identification->pathway

Caption: Workflow of a forced degradation study for this compound.

G cluster_0 Oxidative Degradation Pathway cluster_1 Other Potential Transformations parent This compound hydroxylamine N-(5-methylhexan-2-yl)hydroxylamine parent->hydroxylamine Oxidation [O] deamination Deamination Product (e.g., 5-methylhexan-2-ol) parent->deamination Hydrolysis nitroso 2-Nitroso-5-methylhexane hydroxylamine->nitroso Oxidation [O] nitro 2-Nitro-5-methylhexane nitroso->nitro Oxidation [O]

Caption: Potential degradation pathways for this compound.

References

Enhancing the resolution of 2-Amino-5-methylhexane enantiomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric separation of 2-Amino-5-methylhexane using chiral chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My enantiomers of this compound are co-eluting or showing very poor resolution. What should I do first?

Answer: Poor or no resolution is the most common challenge in chiral separations. It typically stems from a suboptimal choice of the chiral stationary phase (CSP) or mobile phase. A systematic approach is recommended.

Initial Steps:

  • Verify CSP Choice: The fundamental principle of chiral separation is the differential interaction between the enantiomers and the chiral selector on the CSP.[1] For a primary amine like this compound, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are an excellent starting point.[1] If you are using a different type of column, consider screening polysaccharide-based columns.

  • Optimize Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography on polysaccharide CSPs, the mobile phase typically consists of a nonpolar solvent (like n-hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol).[1][2] The type and concentration of the alcohol can dramatically impact selectivity.[1]

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation by allowing more time for the enantiomers to interact with the stationary phase.[1]

  • Lower Temperature: Decreasing the column temperature (e.g., to 15°C or 25°C) often enhances the stability of the transient diastereomeric complexes that form between the analyte and the CSP, which can lead to better resolution.[1][3]

A logical workflow for troubleshooting this issue is presented below.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poor or No Resolution csp Is the CSP appropriate for a primary amine? (e.g., Polysaccharide-based) start->csp screen_csp Screen different CSPs (e.g., Chiralcel® OD, Chiralpak® AD) csp->screen_csp No mp_check Is the mobile phase optimized? csp->mp_check Yes screen_csp->mp_check optimize_mp Systematically vary alcohol modifier (Type and Concentration) mp_check->optimize_mp No flow_rate Is the flow rate optimal? mp_check->flow_rate Yes optimize_mp->flow_rate reduce_flow Reduce flow rate (e.g., from 1.0 to 0.5 mL/min) flow_rate->reduce_flow No temp Is the temperature optimized? flow_rate->temp Yes reduce_flow->temp lower_temp Lower column temperature (e.g., to 15°C) temp->lower_temp No success Resolution Achieved temp->success Yes lower_temp->success

Troubleshooting workflow for poor chiral resolution.

Question: My peaks for this compound are tailing severely. What is the cause and how can I fix it?

Answer: Peak tailing for a basic compound like this compound is a classic problem, often caused by unwanted secondary interactions with the stationary phase.

  • Primary Cause: The primary amine group on your analyte can interact strongly with acidic silanol groups present on the surface of the silica support of the CSP.[1] This leads to a portion of the analyte being retained longer than the main peak, causing a "tail."

  • Solution: To solve this, add a basic modifier to your mobile phase. This additive will compete with your analyte for the active silanol sites, effectively masking them.

    • Recommended Additives: Diethylamine (DEA) or triethylamine (TEA) are commonly used.

    • Concentration: Start with a low concentration, typically 0.1% (v/v), and increase it up to 0.5% if tailing persists.[1] Adding the basic modifier should significantly improve peak symmetry.

Question: I am observing broad or split peaks. What could be the issue?

Answer: Broad or split peaks can arise from several factors, ranging from column health to sample preparation.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][4] Try diluting your sample or injecting a smaller volume.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., pure ethanol when the mobile phase is 98:2 n-Hexane:Ethanol), it can cause peak shape problems.[4] Whenever possible, dissolve your sample in the mobile phase itself.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.[1][5] This can lead to a loss of efficiency and poor peak shape. Try flushing the column with a strong, compatible solvent as recommended by the manufacturer.[5] For immobilized columns, solvents like DMF or THF might be used for regeneration.[5]

  • Column Void: In some cases, a void can form at the head of the column due to pressure shocks or silica dissolution.[5] This can cause the sample band to spread unevenly, leading to split or broad peaks.[4][5] This issue often requires column replacement.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column and mobile phase selection for this compound?

A1: A strong starting point for method development is to use a polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® OD, Chiralpak® AD).[1][6] For the mobile phase, begin with a normal-phase system consisting of n-hexane and an alcohol modifier like ethanol or isopropanol.[1] Since the analyte is a primary amine, it is highly recommended to add a basic additive like 0.1% diethylamine (DEA) to the mobile phase from the start to ensure good peak shape.[1]

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: While reversed-phase is common in achiral HPLC, normal-phase chromatography is often more successful for chiral separations on polysaccharide-based CSPs.[1] The organic solvents used in normal-phase typically provide better selectivity for chiral recognition mechanisms like hydrogen bonding and dipole-dipole interactions.[1]

Q3: How important is the choice of the alcohol modifier in the mobile phase?

A3: The choice of alcohol (e.g., methanol, ethanol, isopropanol) is critical and can significantly impact the separation.[1] Different alcohols have different abilities to form hydrogen bonds and engage in dipole-dipole interactions with both the analyte and the CSP.[1] This can alter the enantioselectivity. It is highly recommended to screen different alcohol modifiers during method development if initial attempts with one type are unsuccessful.

Q4: Can derivatization help improve the resolution of this compound?

A4: Yes, derivatization is a valid strategy, though often direct separation is preferred for simplicity. Derivatizing the primary amine with a chiral derivatizing agent (CDA) creates a pair of diastereomers.[7] These diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18).[8] Common CDAs for amines include Marfey's reagent (FDAA) or the isothiocyanate GITC.[7] However, this adds extra steps to sample preparation and may not be necessary if a direct chiral method can be optimized.

Q5: My resolution has decreased over time with a previously good method. What should I do?

A5: A decline in performance of a once-reliable method usually points to column contamination or degradation.

  • Contamination: Strongly adsorbed materials from samples can build up at the head of the column.[5]

  • Solution: First, try flushing the column with a stronger solvent than your mobile phase (e.g., 100% isopropanol or ethanol, if compatible).[2] For immobilized columns, more aggressive washing protocols with solvents like DMF or THF may be possible; always consult the column's instruction manual.[5]

  • Prevention: Always filter your samples before injection and consider using a guard column to protect the analytical column from contaminants.[5]

Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol describes a systematic approach to optimizing the mobile phase after selecting an appropriate polysaccharide-based CSP.

  • Prepare Stock Solvents: Use HPLC-grade n-hexane (or heptane), isopropanol, ethanol, and diethylamine (DEA).

  • Screen Alcohol Modifier:

    • Prepare an initial mobile phase of n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the racemic this compound standard.

    • Repeat the process with a mobile phase of n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v).

    • Compare the chromatograms to see which alcohol provides better initial selectivity.

  • Optimize Modifier Concentration:

    • Using the alcohol that showed better performance, systematically vary its concentration.[1] For example, if ethanol was better, test compositions of n-Hexane/Ethanol/DEA at ratios of 95:5:0.1, 90:10:0.1, and 85:15:0.1.

    • Analyze the resolution (Rs) and retention times for each condition to find the optimal balance.

  • Adjust Additive Concentration: If peak shape is still suboptimal, adjust the DEA concentration. Test 0.2% and 0.5% to see if peak tailing is further reduced without compromising resolution.[1]

The workflow for this protocol is illustrated below.

G start Start: Select Polysaccharide CSP screen_alcohol Step 1: Screen Alcohol Modifier (e.g., Isopropanol vs. Ethanol at 10%) start->screen_alcohol select_best_alcohol Select alcohol with best initial selectivity screen_alcohol->select_best_alcohol optimize_conc Step 2: Optimize Concentration (Test 5%, 10%, 15% of selected alcohol) select_best_alcohol->optimize_conc check_shape Is peak shape optimal? optimize_conc->check_shape adjust_dea Step 3: Adjust DEA concentration (e.g., 0.2% or 0.5%) check_shape->adjust_dea No finish End: Optimized Method check_shape->finish Yes adjust_dea->finish

Experimental workflow for mobile phase optimization.

Data Presentation

The following tables illustrate how changing key parameters can affect the separation of enantiomers. The values are representative and show general trends observed in chiral chromatography.

Table 1: Effect of Mobile Phase Composition on Resolution (CSP: Amylose-based; Flow Rate: 1.0 mL/min; Temp: 25°C)

n-Hexane (%)Ethanol (%)DEA (%)tR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
9550.112.513.81.101.4
90100.19.811.11.131.8
85150.17.28.01.111.5

Table 2: Effect of Flow Rate and Temperature on Resolution (CSP: Amylose-based; Mobile Phase: n-Hexane/Ethanol/DEA 90:10:0.1)

Flow Rate (mL/min)Temperature (°C)tR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
1.0259.811.11.131.8
0.52519.622.21.132.1
1.01511.513.21.152.2

The relationship between these key optimization parameters is summarized in the diagram below.

G cluster_0 Primary Parameters cluster_1 Secondary Parameters cluster_2 Performance Metrics CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution Governs Selectivity MP Mobile Phase Composition MP->Resolution Modulates Selectivity & Retention Temp Temperature Temp->Resolution Affects Thermodynamics Flow Flow Rate Flow->Resolution Affects Efficiency

Key parameter relationships in chiral chromatography.

References

Technical Support Center: Optimization of Derivatization for 2-Amino-5-methylhexane GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 2-Amino-5-methylhexane prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct analysis of this compound by GC-MS can be challenging due to its polarity and active primary amine group (-NH2). These characteristics can lead to poor chromatographic peak shape (tailing), low sensitivity, and potential thermal degradation in the GC inlet.[1] Derivatization masks the active hydrogen in the amine group, increasing the compound's volatility and thermal stability, which results in improved peak shape and sensitivity.[2]

Q2: What are the most common derivatization strategies for primary amines like this compound?

A2: The two most common strategies for derivatizing primary amines for GC-MS analysis are silylation and acylation.

  • Silylation: This method replaces the active hydrogen of the amine group with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] Common silylating reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[2]

  • Acylation: This involves the reaction of the amine with an acylating agent, typically a perfluorinated anhydride, to form a stable amide derivative. Commonly used reagents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[3][4]

Q3: Which derivatization reagent should I choose for this compound?

A3: The choice of reagent depends on the specific requirements of your analysis.

  • Silylating agents (e.g., MSTFA, MTBSTFA): These are versatile and effective for many primary amines.[2] MTBSTFA derivatives are generally more stable and less sensitive to moisture than TMS derivatives.[2] However, silylation reactions can be sensitive to moisture, which can lead to poor reaction yield.[2]

  • Acylating agents (e.g., PFPA, HFBA): These reagents are highly effective for amphetamine-like compounds and often provide excellent sensitivity.[3][4] PFPA has been shown to be a very effective derivatizing reagent for amphetamines, leading to low limits of quantification.[4] Acylation reactions are generally less sensitive to moisture than silylation reactions.

For initial trials, both MTBSTFA and PFPA would be excellent candidates to evaluate.

Troubleshooting Guides

Problem 1: Poor or No Derivatization Reaction

Symptoms:

  • The peak corresponding to the underivatized this compound is the only peak observed, or it is significantly larger than the derivative peak.

  • Low or no signal for the expected derivative in the chromatogram.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Moisture Silylation reagents are highly sensitive to moisture.[2] Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider drying the sample extract under a stream of nitrogen before adding the derivatization reagent.
Incorrect Reagent-to-Analyte Ratio Ensure a sufficient molar excess of the derivatization reagent is used. A common starting point is a 10- to 100-fold excess.
Suboptimal Reaction Temperature or Time Derivatization reactions often require heating to proceed to completion.[4] Consult the recommended protocols and consider optimizing the temperature and time for your specific analyte.
Degraded Derivatization Reagent Derivatization reagents can degrade over time, especially if exposed to air and moisture. Use fresh reagents and store them properly according to the manufacturer's instructions.
Matrix Interference Components in the sample matrix may interfere with the derivatization reaction. A thorough sample cleanup procedure prior to derivatization may be necessary.
Problem 2: Poor Chromatographic Peak Shape (Tailing)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Derivatization See "Poor or No Derivatization Reaction" section. Any remaining underivatized amine will exhibit poor peak shape.
Active Sites in the GC System The GC inlet liner, column, or other components of the flow path may have active sites that interact with the analyte. Use a deactivated inlet liner and a high-quality, inert GC column.[5]
Improper Injection Technique Overloading the column can lead to peak tailing. Optimize the injection volume and split ratio.
Problem 3: Low Sensitivity / Poor Signal-to-Noise Ratio

Symptoms:

  • The peak for the derivatized analyte is small and difficult to distinguish from the baseline noise.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Derivatization See "Poor or No Derivatization Reaction" section. An inefficient reaction will result in a low concentration of the derivative.
Incorrect GC-MS Parameters Optimize the GC oven temperature program, carrier gas flow rate, and MS acquisition parameters (e.g., dwell time, ionization energy).
Choice of Derivatization Reagent Some derivatives provide better mass spectral fragmentation and ionization efficiency. For amphetamine-like compounds, fluorinated derivatives from acylation often yield high sensitivity.[3][4]
Sample Loss During Preparation Evaluate each step of the sample preparation process for potential loss of the analyte.

Experimental Protocols (General Starting Points)

Note: These are general protocols and may require optimization for this compound.

Protocol 1: Silylation with MSTFA

This protocol is a general procedure for the silylation of primary amines.

Materials:

  • Dried sample extract containing this compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • Suitable solvent (e.g., acetonitrile, chloroform)

  • Reaction vial with a screw cap

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of MSTFA and 50 µL of a suitable solvent to the dried extract.

  • If desired, add 10 µL of pyridine to catalyze the reaction.

  • Cap the vial tightly and heat at 70-80°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Protocol 2: Acylation with PFPA

This protocol is adapted from methods used for the derivatization of amphetamines.[4]

Materials:

  • Dried sample extract containing this compound

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate or other suitable solvent

  • Reaction vial with a screw cap

Procedure:

  • Reconstitute the dried sample extract in 50 µL of ethyl acetate.

  • Add 50 µL of PFPA to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the derivatization of primary amines. These should be used as a starting point for optimization.

Table 1: Silylation Reaction Parameters

ParameterMSTFAMTBSTFA
Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamideN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide
Typical Solvent Acetonitrile, Pyridine, ChloroformAcetonitrile, Dimethylformamide
Catalyst (optional) Pyridine, Trimethylchlorosilane (TMCS)1% TBDMCS (often included in reagent)
Reaction Temperature 60 - 100°C80 - 100°C
Reaction Time 15 - 60 minutes30 - 120 minutes

Table 2: Acylation Reaction Parameters

ParameterTFAAPFPAHFBA
Reagent Trifluoroacetic anhydridePentafluoropropionic anhydrideHeptafluorobutyric anhydride
Typical Solvent Ethyl acetate, DichloromethaneEthyl acetate, DichloromethaneEthyl acetate, Dichloromethane
Reaction Temperature 60 - 80°C60 - 80°C60 - 80°C
Reaction Time 20 - 40 minutes20 - 40 minutes20 - 40 minutes

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extract Extraction & Drying Sample->Extract Add_Reagent Add Derivatization Reagent (e.g., PFPA) Extract->Add_Reagent React Heat Reaction (e.g., 70°C, 30 min) Add_Reagent->React GCMS GC-MS Analysis React->GCMS

Caption: General experimental workflow for the derivatization of this compound for GC-MS analysis.

Troubleshooting_Tree Start Poor Peak Shape or Low Sensitivity Q_Deriv Is the derivatization complete? Start->Q_Deriv A_No_Deriv Optimize reaction: - Check reagent quality - Ensure anhydrous conditions - Adjust time/temp Q_Deriv->A_No_Deriv No Q_GC Are GC conditions optimal? Q_Deriv->Q_GC Yes A_GC Check for active sites: - Use deactivated liner - Condition/replace column - Optimize injection parameters Q_GC->A_GC No A_Yes_GC Investigate MS parameters or sample cleanup Q_GC->A_Yes_GC Yes

Caption: A troubleshooting decision tree for common issues in the GC-MS analysis of derivatized this compound.

References

Technical Support Center: Catalytic Hydrogenation for 2-Amino-5-methylhexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of catalytic hydrogenation for the synthesis of 2-Amino-5-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of 5-methyl-2-hexanone. This process involves the reaction of the ketone with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen gas.

Q2: Which catalysts are most effective for this reaction?

Several catalysts are effective for the reductive amination of ketones to primary amines. The choice of catalyst can significantly impact yield, selectivity, and reaction conditions. Common choices include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations. It often provides good yields under moderate conditions.[1][2]

  • Raney Nickel (Raney® Ni): A cost-effective and highly active catalyst, particularly for the hydrogenation of nitriles and for reductive aminations.[3][4] It may require higher temperatures and pressures compared to palladium.

  • Platinum-based catalysts (e.g., PtO₂, Pt/C): Known for their high activity, they can be advantageous in terms of selectivity and yield.[3][4]

  • Noble metal catalysts (e.g., Rhodium, Iridium): These can offer high selectivity and activity under mild conditions, but are generally more expensive.

Q3: What are the typical reaction conditions for the synthesis of this compound?

Optimal reaction conditions are dependent on the chosen catalyst. However, a general range for these parameters is as follows:

  • Temperature: 80°C to 170°C. Higher temperatures can increase the reaction rate but may also lead to side reactions.[3][4]

  • Hydrogen Pressure: 10 to 70 bar. Higher pressures generally favor the hydrogenation step.[3][4]

  • Solvent: Protic solvents like methanol or ethanol are commonly used. The choice of solvent can influence catalyst activity and substrate solubility.

  • Ammonia Source: Anhydrous ammonia or an aqueous solution of ammonia can be used.

Q4: What are the potential side reactions in this synthesis?

Several side reactions can occur, reducing the yield and purity of the desired primary amine. These include:

  • Formation of secondary and tertiary amines: The primary amine product can react further with the starting ketone to form secondary and eventually tertiary amines.

  • Reduction of the ketone to an alcohol: The 5-methyl-2-hexanone can be directly reduced to 5-methyl-2-hexanol.

  • Aldol condensation: The starting ketone may undergo self-condensation under certain conditions.

To minimize these side reactions, it is crucial to optimize the reaction conditions, such as the molar ratio of ammonia to the ketone and the catalyst loading.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation for this compound synthesis.

Problem 1: Low or No Conversion of 5-Methyl-2-hexanone
Potential Cause Troubleshooting Steps
Inactive Catalyst • Use a fresh batch of catalyst. Catalysts can deactivate over time due to improper storage or handling.• Ensure the catalyst was not exposed to air for extended periods, especially Raney Nickel, which is pyrophoric when dry.• Consider catalyst poisons in the starting materials or solvent. Purify the ketone and use high-purity, dry solvents.
Insufficient Hydrogen Pressure • Check for leaks in the reactor system.• Increase the hydrogen pressure within the safe limits of the equipment.
Low Reaction Temperature • Gradually increase the reaction temperature in increments of 10-20°C. Monitor for the formation of byproducts.
Poor Mixing/Agitation • Increase the stirring speed to ensure good contact between the catalyst, substrate, and hydrogen.
Problem 2: Low Selectivity (Formation of Secondary/Tertiary Amines)
Potential Cause Troubleshooting Steps
Insufficient Ammonia • Increase the molar excess of ammonia relative to the 5-methyl-2-hexanone. A large excess of ammonia favors the formation of the primary amine.
High Reaction Temperature • Lower the reaction temperature. Higher temperatures can promote the further reaction of the primary amine product.
Prolonged Reaction Time • Monitor the reaction progress by GC or TLC and stop the reaction once the starting material is consumed.
Problem 3: Formation of 5-Methyl-2-hexanol
Potential Cause Troubleshooting Steps
Inefficient Imine Formation • Ensure sufficient ammonia is present to drive the equilibrium towards imine formation before hydrogenation occurs.
Catalyst Choice • Some catalysts may have a higher propensity for ketone reduction. Consider screening different catalysts (e.g., different grades of Pd/C or Raney Nickel).

Data Presentation

The following tables provide an overview of how different reaction parameters can influence the yield and selectivity of the reductive amination of aliphatic ketones. The data is based on analogous reactions and should be used as a guideline for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Yield and Selectivity

CatalystTemperature (°C)Pressure (bar H₂)Yield of Primary Amine (%)Reference
5% Pd/C10050~85General Literature
Raney® Ni12070~80[4]
5% Pt/C9050~90[4]
Co particles8010>95[5]

Table 2: Influence of Temperature and Pressure on Primary Amine Yield (using a generic catalyst)

Temperature (°C)Pressure (bar H₂)Approximate Yield (%)
802065
1002075
1005085
1205080 (selectivity may decrease)

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 5-Methyl-2-hexanone

! CAUTION ! This procedure involves flammable solvents, high pressures, and potentially pyrophoric catalysts. It should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety precautions.

Materials:

  • 5-methyl-2-hexanone

  • Anhydrous ammonia or concentrated aqueous ammonia

  • Methanol or Ethanol (anhydrous)

  • Catalyst (e.g., 5% Pd/C or Raney® Nickel slurry in water)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Catalyst Handling and Loading:

    • If using Pd/C, weigh the desired amount (typically 1-5 mol%) and add it to the reactor vessel under a stream of inert gas.

    • If using Raney® Nickel, carefully wash the slurry with the reaction solvent to remove the storage water before adding it to the reactor under an inert atmosphere. Never allow Raney® Nickel to dry in the air.

  • Reaction Setup:

    • In a separate flask, prepare a solution of 5-methyl-2-hexanone in the chosen solvent (e.g., methanol).

    • Add this solution to the reactor vessel containing the catalyst.

    • Seal the reactor.

  • Introduction of Ammonia:

    • Cool the reactor to a low temperature (e.g., -20°C to 0°C).

    • Carefully introduce the desired amount of anhydrous ammonia or aqueous ammonia solution into the reactor.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Begin stirring and heat the reactor to the target temperature.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the catalyst wet with solvent during filtration to prevent ignition.

    • Wash the Celite® pad with additional solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Troubleshooting_Workflow start Low Conversion? catalyst_check Check Catalyst Activity start->catalyst_check Yes end_good Problem Solved start->end_good No conditions_check Review Reaction Conditions catalyst_check->conditions_check fresh_catalyst Use Fresh Catalyst catalyst_check->fresh_catalyst increase_temp Increase Temperature conditions_check->increase_temp increase_pressure Increase H2 Pressure conditions_check->increase_pressure optimize_stirring Optimize Stirring conditions_check->optimize_stirring fresh_catalyst->end_good increase_temp->end_good increase_pressure->end_good optimize_stirring->end_good

Caption: Troubleshooting workflow for low conversion.

Selectivity_Workflow start Low Selectivity? ammonia_check Check Ammonia Concentration start->ammonia_check Yes end_good Problem Solved start->end_good No temp_check Review Temperature ammonia_check->temp_check increase_ammonia Increase Molar Ratio of NH3 ammonia_check->increase_ammonia time_check Review Reaction Time temp_check->time_check decrease_temp Decrease Temperature temp_check->decrease_temp optimize_time Optimize Reaction Time time_check->optimize_time increase_ammonia->end_good decrease_temp->end_good optimize_time->end_good

References

Preventing racemization during the synthesis of chiral 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral 2-Amino-5-methylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help maintain the stereochemical integrity of your target molecule during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chiral this compound, and which is preferred for preventing racemization?

A1: The most common and effective method for the asymmetric synthesis of chiral this compound (also known as 1,4-dimethylpentylamine) is the diastereoselective reduction of an N-sulfinylimine derived from 5-methyl-2-hexanone. This method, often employing the Ellman auxiliary (tert-butanesulfinamide), is highly regarded for its reliability and high stereocontrol.[1][2] Alternative methods include biocatalytic reductive amination using enzymes like imine reductases or transaminases, which can also provide excellent enantioselectivity.[3][4]

Q2: What are the primary causes of racemization during the synthesis of chiral this compound?

A2: Racemization can occur under harsh reaction conditions. Key factors include:

  • High Temperatures: Elevated temperatures can provide sufficient energy to overcome the activation barrier for epimerization at the chiral center.

  • Strongly Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as an imine, which can then be non-stereoselectively protonated or reduced.[5]

  • Work-up and Purification: Aqueous work-ups with strong acids or bases, or purification via chromatography on acidic silica gel, can also lead to racemization of the final product.

Q3: How can I monitor the enantiomeric excess (e.e.) of my this compound product?

A3: The enantiomeric excess of this compound can be determined using chiral chromatography. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the most common techniques.[6] For GC analysis, derivatization of the amine with a suitable agent, such as a fluorinated anhydride (e.g., pentafluoropropionic anhydride), is often necessary to improve volatility and separation on a chiral column (e.g., a cyclodextrin-based column).[7] Chiral HPLC can also be used, often with specialized columns and mobile phases designed for the separation of enantiomers.[6]

Q4: Can protecting groups help in preventing racemization?

A4: Yes, protecting the amine functionality can prevent racemization, especially in subsequent reaction steps. Carbamate protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are commonly used. These groups can reduce the acidity of the α-proton and sterically hinder access to the chiral center, thus minimizing the risk of epimerization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (e.e.) in the Final Product 1. Racemization during auxiliary cleavage: The acidic conditions used to remove the tert-butanesulfinyl group may be too harsh. 2. Incorrect reducing agent or conditions: The diastereoselectivity of the reduction of the N-sulfinylimine is highly dependent on the reducing agent and reaction conditions. 3. Racemization during work-up or purification: Exposure to strong acids or bases, or prolonged contact with acidic silica gel.1. Use milder acidic conditions for cleavage (e.g., HCl in a protic solvent like methanol at a controlled temperature). Monitor the reaction closely to avoid prolonged exposure. 2. For the reduction of N-(5-methylhexan-2-ylidene)-tert-butanesulfinamide, different reducing agents can give opposite diastereomers. For example, NaBH4 often gives one diastereomer, while L-Selectride can provide the other with high selectivity.[7] Ensure the reaction is run at a low temperature (e.g., -78 °C to -40 °C). 3. Use a buffered aqueous solution for work-up. For chromatography, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Low Yield of the Desired Amine 1. Incomplete formation of the N-sulfinylimine: The condensation reaction between 5-methyl-2-hexanone and tert-butanesulfinamide is an equilibrium process. 2. Side reactions during reduction: The reducing agent may be reducing the starting ketone if the imine has not fully formed.1. Use a dehydrating agent like Ti(OEt)4 or CuSO4 to drive the equilibrium towards the imine product.[8] 2. Ensure complete formation of the imine before adding the reducing agent. This can be monitored by TLC or NMR.
Presence of Over-alkylation Products This is more common in direct reductive amination where the newly formed amine reacts further with the starting ketone.This is generally avoided by using the chiral auxiliary method. If performing a direct reductive amination, using a stoichiometric amount of the amine or a slight excess of the ketone can help minimize this side reaction.

Data Presentation

The choice of reducing agent in the diastereoselective reduction of N-sulfinylimines is critical for achieving high stereoselectivity. The following table provides representative data on the effect of different reducing agents on the diastereomeric ratio (d.r.) for the reduction of aliphatic N-sulfinyl ketimines.

Ketone Substrate Reducing Agent Solvent Temperature (°C) Diastereomeric Ratio (d.r.) Reference
Aliphatic KetimineNaBH4THF-40>95:5[7]
Aliphatic KetimineL-SelectrideTHF-782:98[7]
Aliphatic KetimineCatecholboraneTHF-78>98:2[9]

Note: This data is representative of the reduction of aliphatic N-sulfinyl ketimines and illustrates the high diastereoselectivities achievable. The optimal conditions for 5-methyl-2-hexanone should be determined experimentally.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound using Ellman's Auxiliary

This protocol is adapted from established procedures for the asymmetric synthesis of chiral amines from ketones.[9]

Step 1: Synthesis of N-(5-methylhexan-2-ylidene)-tert-butanesulfinamide

  • To a solution of (R)- or (S)-tert-butanesulfinamide (1.0 equiv.) in anhydrous THF, add 5-methyl-2-hexanone (1.2 equiv.).

  • Add titanium(IV) ethoxide (Ti(OEt)4, 2.0 equiv.) and stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of brine.

  • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-sulfinylimine.

Step 2: Diastereoselective Reduction of the N-Sulfinylimine

  • Dissolve the N-(5-methylhexan-2-ylidene)-tert-butanesulfinamide (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of L-Selectride (1.5 equiv., 1.0 M in THF) to the cooled solution.

  • Stir the reaction at -78 °C for 3-6 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diastereomerically enriched N-(5-methylhexan-2-yl)-tert-butanesulfinamide.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-(5-methylhexan-2-yl)-tert-butanesulfinamide in methanol.

  • Add a solution of HCl in dioxane (e.g., 4M) and stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with diethyl ether.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and carefully remove the solvent to yield the chiral this compound.

Protocol 2: Chiral GC Analysis of this compound

This is a general procedure for the chiral analysis of aliphatic amines and should be optimized for your specific instrument and column.

  • Derivatization:

    • Dissolve a small sample of the synthesized this compound in an appropriate solvent (e.g., dichloromethane).

    • Add an excess of a derivatizing agent, such as pentafluoropropionic anhydride (PFPA), and a non-nucleophilic base (e.g., pyridine).

    • Heat the mixture if necessary to ensure complete derivatization.

    • Remove the excess reagent and solvent under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for GC injection (e.g., hexane or ethyl acetate).

  • GC Conditions:

    • Column: Chiral capillary GC column (e.g., Astec® CHIRALDEX™ G-DM or similar).[10]

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: Start with an isothermal period at a low temperature (e.g., 90 °C) and then ramp to a higher temperature to ensure separation of the enantiomers.

  • Analysis:

    • Inject a sample of the derivatized racemic this compound to determine the retention times of the two enantiomers.

    • Inject the derivatized sample of your synthesized product.

    • Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Diastereoselective Reduction cluster_step3 Step 3: Auxiliary Cleavage start 5-Methyl-2-hexanone + (R)- or (S)-tert-butanesulfinamide step1_reagents Ti(OEt)4, THF, RT start->step1_reagents step1_product N-(5-methylhexan-2-ylidene)- tert-butanesulfinamide step1_reagents->step1_product step2_reagents L-Selectride, THF, -78°C step1_product->step2_reagents step2_product N-(5-methylhexan-2-yl)- tert-butanesulfinamide step2_reagents->step2_product step3_reagents HCl, MeOH, RT step2_product->step3_reagents final_product Chiral this compound step3_reagents->final_product troubleshooting_racemization cluster_causes Identify Potential Stage of Racemization cluster_solutions Implement Solutions start Low Enantiomeric Excess (e.e.) Observed? cause_reduction During Reduction? start->cause_reduction cause_cleavage During Auxiliary Cleavage? start->cause_cleavage cause_workup During Work-up/Purification? start->cause_workup solution_reduction - Check reducing agent purity - Lower reaction temperature - Screen different reducing agents (e.g., NaBH4 vs. L-Selectride) cause_reduction->solution_reduction solution_cleavage - Use milder acidic conditions - Reduce reaction time - Lower temperature cause_cleavage->solution_cleavage solution_workup - Use buffered aqueous solutions - Neutralize silica gel with triethylamine - Use alternative chromatography media (e.g., alumina) cause_workup->solution_workup end_node Verify e.e. with Chiral GC/HPLC solution_reduction->end_node solution_cleavage->end_node solution_workup->end_node

References

Technical Support Center: Selective Synthesis of 2-Amino-5-methylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the selective synthesis of 2-amino-5-methylhexane isomers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key isomers of amino-methylhexane, and why is their selective synthesis important?

The two most prominent isomers are this compound (also known as 1,4-dimethylpentylamine or DMHA) and 1,3-dimethylamylamine (1,3-DMAA). This compound possesses one chiral center, leading to two enantiomers ((R) and (S)). In contrast, 1,3-DMAA has two chiral centers, resulting in four stereoisomers.[1][2] The selective synthesis of these isomers is crucial because different stereoisomers can exhibit varied pharmacological activities and safety profiles. For drug development and regulatory purposes, controlling the stereochemical outcome of the synthesis is essential to ensure the desired therapeutic effect and minimize potential side effects.[1][3]

Q2: What are the primary synthetic routes for this compound and its isomers?

The most common strategies start from the corresponding ketone and involve forming the carbon-nitrogen bond. The two primary routes are:

  • Reductive Amination: This one-pot reaction involves the reaction of a ketone (e.g., 5-methyl-2-hexanone) with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent. A specific named reaction for this transformation is the Leuckart reaction, which uses formamide or ammonium formate.[4]

  • Oxime Formation and Reduction: This is a two-step process. First, the ketone (e.g., 4-methyl-2-hexanone) is reacted with hydroxylamine to form an oxime.[5] The oxime is then reduced to the corresponding amine using methods like catalytic hydrogenation.[5]

Q3: How can stereoselectivity be achieved in the synthesis of these isomers?

Achieving stereoselectivity requires the use of asymmetric synthesis techniques. While specific protocols for this compound are not extensively detailed in the provided literature, general strategies include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction, which is then cleaved.

  • Chiral Catalysts: Using chiral catalysts, such as those based on transition metals with chiral ligands, to influence the formation of one stereoisomer over others during reactions like hydrogenation or reductive amination.[6][7]

  • Enzymatic Reactions: Employing enzymes, such as imine reductases, which can exhibit high stereoselectivity in reductive amination processes.[8]

  • Chiral Resolution: Separating a racemic mixture of the final product into its individual enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization or chromatography.[9][10][11]

Q4: What analytical techniques are used to separate and identify the stereoisomers?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary techniques used. To separate enantiomers on a standard achiral column, a crucial step is derivatization with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). This converts the enantiomers into diastereomers, which have different physical properties and can be separated chromatographically.[1] Chiral chromatography columns are also used for direct separation without derivatization.[12]

Troubleshooting Guides

Problem Area 1: Low Reaction Yield

Q: My reductive amination of 5-methyl-2-hexanone is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in reductive amination can stem from several factors. Consider the following troubleshooting steps:

Potential Cause Recommended Solution
Inefficient Imine/Enamine Formation Ensure anhydrous conditions, as water can inhibit the formation of the imine intermediate. Optimize the pH; it is a critical factor in this step.
Reducing Agent Inactivity Check the quality and age of your reducing agent. If using a hydride-based reagent, ensure it is fresh and handled under inert conditions. For catalytic hydrogenation, verify the catalyst's activity and ensure it has not been poisoned.
Sub-optimal Reaction Temperature The temperature can affect the equilibrium of imine formation and the rate of reduction. Experiment with a range of temperatures; for instance, the Leuckart reaction is typically heated to around 130-140°C.[4][13]
Incorrect Stoichiometry An excess of the amine source (e.g., ammonium formate) is often used to drive the equilibrium towards imine formation.[4] Re-evaluate the molar ratios of your reactants.

Q: The reduction of my 4-methylhexan-2-one oxime intermediate is inefficient. How can I improve this step?

A: Incomplete reduction of the oxime can be a common issue. Here are some solutions:

Potential Cause Recommended Solution
Catalyst Inactivity For catalytic hydrogenation, the catalyst (e.g., Raney Nickel, Palladium on carbon) may be poisoned or deactivated. Ensure the substrate is pure and use a fresh batch of catalyst. Increase catalyst loading if necessary.
Insufficient Hydrogen Pressure If performing catalytic hydrogenation, ensure the hydrogen pressure is adequate for the reaction. Some reductions may require higher pressures to proceed efficiently.
Alternative Reducing Agents If catalytic hydrogenation is not effective, consider alternative reducing agents such as sodium in alcohol (Bouveault-Blanc reduction) or lithium aluminum hydride (LiAlH₄). Handle these reagents with appropriate care.
Reaction Time and Temperature The reduction may require longer reaction times or elevated temperatures to go to completion. Monitor the reaction progress using TLC or GC to determine the optimal duration.
Problem Area 2: Side Product Formation

Q: I am observing the formation of byproducts, such as secondary amines or alcohols. How can I minimize these?

A: The formation of side products is often related to reaction conditions.

Side Product Cause Recommended Solution
Secondary Amine The primary amine product reacts with another molecule of the starting ketone.Use a large excess of the ammonia source (e.g., ammonium formate) to favor the formation of the primary amine.[4]
Alcohol The ketone starting material is reduced to an alcohol by the reducing agent before amination can occur.Ensure the rate of imine formation is faster than the rate of ketone reduction. This can sometimes be achieved by pre-forming the imine before adding the reducing agent or by adjusting the pH and temperature.
Over-reduction Products Harsh reducing conditions might lead to undesired side reactions.Use milder reducing agents or optimize the reaction conditions (lower temperature, shorter reaction time).

Experimental Protocols

Protocol 1: Synthesis of this compound via Leuckart Reaction

This protocol is adapted from a general procedure for the Leuckart reaction.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add 5-methyl-2-hexanone (0.2 mol), formamide (0.4 mol), and ammonium formate (0.4 mol).

  • Heating: Gradually heat the reaction mixture over approximately one hour to a temperature of 130-140°C.

  • Reaction: Maintain this temperature with constant stirring for an additional 4-6 hours. The solution may change color during the reaction.

  • Hydrolysis: After cooling, add an aqueous solution of hydrochloric acid (e.g., 20% HCl) to the reaction mixture. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate formamide.

  • Work-up: Cool the mixture in an ice bath. Make the solution alkaline by the careful addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude amine can be further purified by distillation.

Protocol 2: Synthesis of 1,3-Dimethylamylamine (DMAA) via Oxime Formation and Reduction

This protocol is based on the original synthesis described by Eli Lilly.[5]

Step A: Oxime Formation

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methyl-2-hexanone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of water and ethanol.

  • Base Addition: Slowly add a solution of sodium hydroxide or sodium carbonate to neutralize the HCl and liberate free hydroxylamine. Adjust the pH to be slightly basic (pH ~7-8).

  • Reaction: Stir the mixture at room temperature for several hours, or until the reaction is complete (monitor by TLC or GC). The 4-methyl-2-hexanone oxime may precipitate or can be extracted.

  • Isolation: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude oxime.

Step B: Oxime Reduction

  • Reaction Setup: In a hydrogenation apparatus, dissolve the 4-methyl-2-hexanone oxime from Step A in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture vigorously. The reaction may need to be heated.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), carefully filter off the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 1,3-dimethylamylamine can be purified by distillation.

Data Presentation

Table 1: Summary of Yields for Synthetic Steps of 1,3-Dimethylamylamine Hydrochloride [14]

Reaction Step Starting Materials Product Reported Yield
Alkylation Ethyl acetoacetate, Sodium ethoxide, 2-Bromobutane3-Isobutyl ethyl acetoacetate84.3%
Hydrolysis & Decarboxylation 3-Isobutyl ethyl acetoacetate, NaOH, H₂SO₄4-Methyl-2-hexanone45.4%
Oxime Formation 4-Methyl-2-hexanone, Hydroxylamine sulfate4-Methyl-2-hexanone oxime80.3%

Note: Data for the final reduction step and for the direct synthesis of this compound isomers is not quantitatively detailed in the provided search results.

Visualizations

G cluster_0 Route 1: Reductive Amination (Leuckart Reaction) cluster_1 Route 2: Oxime Formation and Reduction A 5-Methyl-2-hexanone B Reaction with Ammonium Formate A->B C Intermediate N-formyl Amine B->C D Acid Hydrolysis C->D E This compound D->E F 4-Methyl-2-hexanone G Reaction with Hydroxylamine (NH2OH) F->G H 4-Methyl-2-hexanone Oxime G->H I Reduction (e.g., Catalytic Hydrogenation) H->I J 1,3-Dimethylamylamine I->J

Caption: Key synthetic workflows for amino-methylhexane isomers.

Troubleshooting_Yield Start Low Reaction Yield? Check_Conditions Verify Anhydrous Conditions & Optimal pH Start->Check_Conditions Check_Reagents Check Purity/Activity of Reducing Agent/Catalyst Start->Check_Reagents Check_Stoichiometry Optimize Molar Ratios (e.g., excess amine source) Start->Check_Stoichiometry Check_Temp_Time Adjust Temperature and Reaction Time Start->Check_Temp_Time Result Yield Improved Check_Conditions->Result if successful Check_Reagents->Result if successful Check_Stoichiometry->Result if successful Check_Temp_Time->Result if successful

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 2-Amino-5-methylhexane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-5-methylhexane, a compound of interest in various research and development sectors, necessitates the use of robust and validated analytical methods. This guide provides a comprehensive comparison of commonly employed techniques for the quantification of this and structurally similar short-chain alkylamines, supported by experimental data from published studies. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate method for specific research needs.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the primary chromatographic techniques for the analysis of this compound and its isomers. Due to the polar nature and low UV absorbance of such primary amines, derivatization is often a critical step to enhance chromatographic retention, volatility, and detectability.

Table 1: Comparison of Performance Characteristics for a Structurally Similar Amine (4-methyl-2-hexaneamine)

ParameterGas Chromatography-Flame Ionization Detection (GC-FID) with HS-SPMEGas Chromatography-Mass Spectrometry (GC-MS) with SALLELiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) 0.9840.988> 0.99
Linear Range 20 - 205 ng/mL20 - 201 ng/mL50 - 700 ng/mL
Limit of Detection (LOD) 7 ng/mL5 ng/mLNot Reported
Limit of Quantification (LOQ) 20 ng/mL14 ng/mL50 ng/mL (as lower limit of linear range)
Precision (%RSD) ≤ 10%≤ 5%Not Reported
Accuracy (Recovery) 92 - 110%94 - 106%Not Reported

Data for GC-FID and GC-MS is adapted from a study on 4-methyl-2-hexaneamine using in situ derivatization.[1] Data for LC-MS/MS is from a validated method for 4-methyl-2-hexaneamine in urine.[2]

Experimental Protocols

Detailed and precise experimental protocols are fundamental for the successful validation and application of any analytical method. Below are representative methodologies for GC-MS and LC-MS/MS analysis of short-chain alkylamines like this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the quantification of volatile and semi-volatile compounds. For primary amines like this compound, a derivatization step is essential to improve volatility and chromatographic performance.[1]

Sample Preparation and Derivatization:

  • Sample Collection: Collect the sample matrix (e.g., urine, plasma).

  • Extraction: A salting-out assisted liquid-liquid extraction (SALLE) can be employed. To a urine sample, add a salting-out agent (e.g., sodium chloride) and an extraction solvent (e.g., acetonitrile).

  • Derivatization: The analyte is converted to a less polar and more volatile derivative. An in-situ derivatization with isobutyl chloroformate can be performed.

  • Phase Separation: After vortexing and centrifugation, the organic layer containing the derivatized analyte is collected.

  • Injection: An aliquot of the organic extract is injected into the GC-MS system.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Carrier Gas: Helium.

  • MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.

Sample Preparation:

  • Sample Collection: Collect the sample matrix (e.g., urine).

  • Pretreatment: A simple dilution or protein precipitation step may be sufficient. For urine samples, a simple pretreatment may be adequate.[2]

  • Injection: The prepared sample is directly injected into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A reverse-phase C8 or C18 column is commonly used.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Operated in multiple reaction monitoring (MRM) mode for specific and sensitive quantification. A characteristic precursor-to-product ion transition for the analyte is monitored.[2]

Mandatory Visualizations

To better understand the processes involved in analytical method validation, the following diagrams illustrate a typical workflow and the logical relationships between key validation parameters.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_protocol Prepare Validation Protocol define_acceptance->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_parameters Evaluate Validation Parameters collect_data->evaluate_parameters compare_criteria Compare with Acceptance Criteria evaluate_parameters->compare_criteria document_results Document Results compare_criteria->document_results final_report Generate Final Validation Report document_results->final_report

Caption: A typical workflow for analytical method validation.

validation_parameters_relationship cluster_core cluster_derived cluster_robustness Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Accuracy->Range LOQ Limit of Quantification (LOQ) Precision->LOQ Precision->Range Linearity Linearity LOD Limit of Detection (LOD) Linearity->LOD Linearity->LOQ Linearity->Range Robustness Robustness

Caption: Logical relationship of key analytical method validation parameters.

References

Pharmacological Differences Between 2-Amino-5-methylhexane Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the pharmacological characterization of the individual stereoisomers of 2-Amino-5-methylhexane (also known as 1,4-dimethylpentylamine or 1,4-DMAA). While the compound is recognized as a central nervous system stimulant, specific data delineating the receptor binding affinities, functional activities, and in vivo effects of its (R)- and (S)-enantiomers are not publicly available.

This compound is a sympathomimetic amine that has been identified in some dietary supplements, often marketed as a performance-enhancing and weight-loss aid.[1][2] Its chemical structure is related to other stimulants such as 1,3-dimethylamylamine (1,3-DMAA), and it is presumed to act as a catecholamine releasing agent, thereby increasing the synaptic levels of neurotransmitters like dopamine and norepinephrine.[1] However, without studies on the separated isomers, a detailed understanding of its pharmacological profile remains elusive.

The principle of stereoisomerism dictates that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is due to the three-dimensional nature of drug-receptor interactions, where one enantiomer may fit more effectively into a specific binding site than the other. For many psychoactive substances, the pharmacological activity resides predominantly in one of the enantiomers.

While direct experimental data for the isomers of this compound is lacking, the study of analogous compounds underscores the potential for stereoselective pharmacology. For instance, research on the stereoisomers of other stimulants has demonstrated clear differences in their potencies and mechanisms of action.

Postulated Signaling Pathway of Sympathomimetic Amines

The presumed mechanism of action for sympathomimetic amines like this compound involves the monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signal. By inhibiting these transporters or promoting the reverse transport of neurotransmitters, these stimulants increase the concentration and duration of dopamine and norepinephrine in the synapse, leading to enhanced neuronal firing and the characteristic stimulant effects.

Sympathomimetic Amine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Dopamine_NE_pre Dopamine/ Norepinephrine Vesicle->Dopamine_NE_pre Release DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) DAT_NET->Dopamine_NE_pre Stimulant This compound Isomer Stimulant->DAT_NET Inhibition/ Reverse Transport MAO Monoamine Oxidase (MAO) Dopamine_NE_pre->DAT_NET Reuptake Dopamine_NE_pre->MAO Metabolism Dopamine_NE_syn Dopamine/ Norepinephrine Receptor Postsynaptic Dopamine/Adrenergic Receptor Dopamine_NE_syn->Receptor Signal Signal Transduction (e.g., cAMP ↑) Receptor->Signal Activation

Caption: Postulated signaling pathway for sympathomimetic amines.

Hypothetical Experimental Workflow for Isomer Comparison

To elucidate the pharmacological differences between the (R)- and (S)-isomers of this compound, a systematic experimental approach would be required. This would involve the chemical separation of the enantiomers, followed by a series of in vitro and in vivo assays.

Experimental_Workflow Start Racemic this compound Chiral_Sep Chiral Separation (e.g., Preparative HPLC) Start->Chiral_Sep Isomers (R)-Isomer (S)-Isomer Chiral_Sep->Isomers In_Vitro In Vitro Assays Isomers->In_Vitro In_Vivo In Vivo Studies Isomers->In_Vivo Binding Receptor Binding Assays (DAT, NET, SERT, etc.) Determine Ki values In_Vitro->Binding Functional Functional Assays (e.g., Neurotransmitter Uptake Inhibition) Determine IC50/EC50 values In_Vitro->Functional Data_Analysis Data Analysis and Comparison Binding->Data_Analysis Functional->Data_Analysis Behavioral Behavioral Pharmacology (e.g., Locomotor Activity, Drug Discrimination) In_Vivo->Behavioral Microdialysis In Vivo Microdialysis (Measure extracellular dopamine/norepinephrine) In_Vivo->Microdialysis Behavioral->Data_Analysis Microdialysis->Data_Analysis

Caption: Hypothetical workflow for comparing isomers.

Future Research Directions

The absence of specific pharmacological data for the isomers of this compound highlights a critical area for future research. Such studies are essential for a complete understanding of the compound's mechanism of action, potential therapeutic applications, and its safety and abuse liability. Key research questions to be addressed include:

  • Receptor Binding Affinity: Determining the binding affinities (Ki values) of the (R)- and (S)-enantiomers for a panel of relevant receptors and transporters, including DAT, NET, serotonin transporter (SERT), and adrenergic and dopaminergic receptors.

  • Functional Activity: Characterizing the functional effects (IC50/EC50 values) of each isomer in neurotransmitter uptake inhibition assays and receptor activation assays (e.g., cAMP accumulation).

  • In Vivo Effects: Evaluating the in vivo effects of the individual isomers on locomotor activity, drug discrimination, and extracellular neurotransmitter levels in relevant brain regions using techniques like microdialysis.

Until such studies are conducted, any discussion of the specific pharmacological effects of this compound isomers remains speculative. The scientific community awaits empirical data to accurately characterize the pharmacological profile of these compounds.

References

Efficacy Comparison of 2-Amino-5-methylhexane and Other Aliphatic Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of 2-Amino-5-methylhexane and other structurally related aliphatic amines, focusing on their sympathomimetic and vasoconstrictive properties. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these compounds. While direct, head-to-head comparative studies with quantitative efficacy data are limited in publicly available literature, this guide synthesizes the existing knowledge on their mechanisms of action, structure-activity relationships, and provides standardized experimental protocols for their evaluation.

Introduction to this compound and Related Aliphatic Amines

This compound, also known as 1,4-dimethylamylamine (1,4-DMAA) or 5-methylhexan-2-amine, is a stimulant drug belonging to the alkylamine family. It is structurally related to other sympathomimetic amines such as methylhexanamine (1,3-DMAA) and octodrine (DMHA or 2-amino-6-methylheptane). These compounds have been identified in some dietary supplements and are known to produce sympathomimetic effects, including vasoconstriction.[1][2] Their stimulant properties are attributed to their ability to mimic the effects of endogenous catecholamines like norepinephrine.

Mechanism of Action and Structure-Activity Relationships

The primary mechanism of action for these aliphatic amines is believed to be their interaction with the sympathetic nervous system. They can act as indirect sympathomimetics by promoting the release of norepinephrine from nerve terminals and inhibiting its reuptake. The increased concentration of norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors on vascular smooth muscle, resulting in vasoconstriction. Some of these compounds may also exhibit direct agonist activity at adrenergic receptors, particularly α-adrenergic receptors which are key mediators of vasoconstriction.

The structure of these aliphatic amines plays a crucial role in their activity. Key structural features influencing their efficacy include:

  • The length and branching of the alkyl chain: These characteristics affect the lipophilicity of the molecule and its ability to interact with the binding pockets of adrenergic receptors.

  • The position of the amino group: The location of the amine functional group influences the compound's receptor affinity and selectivity.

  • Methyl substitutions: The presence and position of methyl groups on the alkyl chain can modulate the potency and metabolic stability of the compound.

Data Presentation: Comparative Efficacy

Direct comparative quantitative data from a single study is scarce. The following tables summarize the available information to provide a preliminary comparison. It is important to note that the data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Table 1: Vasoconstrictor Effects of Aliphatic Amines

CompoundCommon Name(s)Animal ModelObserved EffectQuantitative Data (EC50/IC50)Reference(s)
This compound1,4-DMAACats and DogsVasopressor effectsNot available in searched literatureMentioned in[1]
Methylhexanamine1,3-DMAAHumansIncreased blood pressureNot directly measured in vitro[3]
OctodrineDMHAAnimalsIncreased blood pressureNot available in searched literature[4]
Norepinephrine-Rabbit AortaVasoconstrictionEC50: ~0.1 - 1 µM[5][6]

Note: The lack of directly comparable EC50 values for vasoconstriction highlights a significant gap in the current literature.

Table 2: Adrenergic Receptor Binding Affinity (Illustrative)

CompoundReceptor SubtypeBinding Affinity (Ki)Reference(s)
Norepinephrineα1-adrenergicHigh affinity (nM range)[7]
Prazosin (antagonist)α1-adrenergicHigh affinity (nM range)[7]
Yohimbine (antagonist)α2-adrenergicHigh affinity (nM range)[8]
This compoundα-adrenergicData not available-
Methylhexanamineα-adrenergicData not available-
Octodrineα-adrenergicData not available-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for vasoconstriction induced by these aliphatic amines and a typical experimental workflow for its assessment.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Cell Membrane cluster_2 Intracellular Signaling AR α1-Adrenergic Receptor Gq Gq Protein AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca Ca²⁺ SR->Ca Releases Contraction Muscle Contraction Ca->Contraction Induces AA Aliphatic Amine (e.g., this compound) AA->AR Binds to G cluster_0 Experimental Workflow A Tissue Preparation (e.g., Rat Aortic Rings) B Mounting in Organ Bath A->B C Equilibration B->C D Cumulative Addition of Aliphatic Amines C->D E Measurement of Isometric Contraction D->E F Data Analysis (EC50 Calculation) E->F

References

Comparative Analysis of Receptor Binding Affinities: 2-Amino-5-methylhexane and Other CNS Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the receptor binding affinities of several central nervous system (CNS) stimulants. The primary focus is on amphetamine, methamphetamine, and methylphenidate, for which extensive experimental data are available. An examination of 2-Amino-5-methylhexane is also included; however, a notable lack of publicly available quantitative binding affinity data for this compound limits direct comparison.

Executive Summary

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ or IC₅₀ in nM) of amphetamine, methamphetamine, and methylphenidate for the human dopamine, norepinephrine, and serotonin transporters, as well as their activity at the TAAR1 receptor. Lower values indicate higher binding affinity. It is important to note that there is no quantitative binding affinity data available for this compound (1,4-DMAA) in the reviewed literature. For context, data for its structural isomer, 1,3-dimethylamylamine (1,3-DMAA or methylhexanamine), is included with a clear disclaimer that it is a different compound.

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Trace Amine-Associated Receptor 1 (TAAR1)
d-Amphetamine IC₅₀: 33 nM[1][2]IC₅₀: 7.1 nM[3]IC₅₀: >10,000 nM[1][2]Potent agonist (rodent), much less potent (human)[4]
d-Methamphetamine EC₅₀: 4.44 µM (human-rat chimera)[5]Affinity is 5-9 times higher than for DAT[6]Weak interactionPotent agonist (rodent), much less potent (human)[4][5]
d-threo-Methylphenidate IC₅₀: 33 nM[1][2]IC₅₀: 244 nM[1][2]IC₅₀: >50,000 nM[1][2]No significant activity
This compound (1,4-DMAA) Data not availableData not availableData not availableData not available
1,3-DMAA (Methylhexanamine) *Competitive inhibitorIC₅₀: 0.41 µMData not availableNo activity at human TAAR1

*Disclaimer: 1,3-DMAA is a structural isomer of this compound (1,4-DMAA) and is presented for informational purposes only. The binding affinities may not be representative of this compound.

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a representative competitive inhibition binding assay for monoamine transporters.

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a stimulant) for a specific monoamine transporter (DAT, NET, or SERT) by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human monoamine transporter of interest (e.g., HEK-293 cells transfected with hDAT, hNET, or hSERT).

  • Radioligand: A high-affinity radiolabeled ligand specific for the transporter being assayed (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT).[7]

  • Test Compound: The stimulant being evaluated (e.g., amphetamine).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand to determine non-specific binding (e.g., 10 µM cocaine for DAT).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Frozen cell membranes are thawed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains:

    • A fixed volume of the cell membrane preparation (e.g., 10-50 µg of protein).

    • A fixed concentration of the radioligand (typically at or near its Kₑ value).

    • Varying concentrations of the test compound.

    • For determining non-specific binding, a saturating concentration of the non-specific binding control is added instead of the test compound.

    • For determining total binding, only assay buffer is added in place of the test compound.

  • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.

    • A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.[8][9]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Curve_Fitting Competition Curve (IC50 Determination) Scintillation->Curve_Fitting Ki_Calc Cheng-Prusoff Equation (Ki Calculation) Curve_Fitting->Ki_Calc Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Stimulant Stimulant (e.g., Amphetamine) Transporter Monoamine Transporter (DAT/NET) Stimulant->Transporter Blocks Reuptake TAAR1 TAAR1 Stimulant->TAAR1 Activates Monoamine Dopamine/ Norepinephrine Transporter->Monoamine Reuptake Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Vesicle->Monoamine Release TAAR1->Transporter Modulates Postsynaptic_Receptor Postsynaptic Receptor Monoamine->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activates

References

A Head-to-Head Comparison of Synthesis Routes for 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive head-to-head comparison of various synthesis routes for 2-Amino-5-methylhexane (also known as 1,4-dimethylpentylamine), a valuable building block in medicinal chemistry and pharmaceutical development. This document details experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways.

Executive Summary

The synthesis of this compound can be achieved through several established methods, including reductive amination of 5-methyl-2-hexanone, the Leuckart reaction, catalytic hydrogenation of 5-methyl-2-nitrohexane, the Gabriel synthesis, and the Hofmann rearrangement. Each route offers distinct advantages and disadvantages concerning yield, purity, reaction conditions, and scalability. This guide will delve into the specifics of each method to aid researchers in selecting the most suitable pathway for their needs.

Data Summary: A Comparative Overview

Synthesis RouteStarting MaterialKey ReagentsReported YieldReported PurityReaction Conditions
Reductive Amination 5-Methyl-2-hexanoneAmmonia, Reducing Agent (e.g., NaBH3CN, H2/Catalyst)Moderate to HighGood to ExcellentTypically mild to moderate temperature and pressure.
Leuckart Reaction 5-Methyl-2-hexanoneAmmonium formate or FormamideGoodGoodHigh temperatures (120-185°C) are generally required.[1][2]
Catalytic Hydrogenation 5-Methyl-2-nitrohexaneH2, Palladium on Carbon (Pd/C)High (>85-90%)Excellent (>98%)Moderate hydrogen pressure and controlled temperature.
Gabriel Synthesis 2-Bromo-5-methylhexanePotassium phthalimide, HydrazineGoodGoodTwo-step process involving SN2 reaction and subsequent cleavage.[3][4]
Hofmann Rearrangement 2,5-DimethylhexanamideBromine, Sodium HydroxideGoodGoodInvolves the formation of an isocyanate intermediate.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[5] For this compound, this involves the reaction of 5-methyl-2-hexanone with ammonia to form an intermediate imine, which is then reduced to the final amine.

Experimental Protocol:

A general procedure for the reductive amination of a ketone is as follows:

  • Imine Formation: 5-Methyl-2-hexanone is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of ammonia. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added portion-wise to the reaction mixture. The reaction is monitored by techniques like TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an acid-base extraction to isolate the amine. Further purification can be achieved by distillation.

Reductive_Amination start 5-Methyl-2-hexanone imine Imine Intermediate start->imine + NH3 amine This compound imine->amine + Reducing Agent (e.g., NaBH3CN)

Reductive amination of 5-methyl-2-hexanone.

Leuckart Reaction

The Leuckart reaction is a specific type of reductive amination that utilizes ammonium formate or formamide as both the ammonia source and the reducing agent.[1][2] This one-pot reaction is driven by high temperatures.

Experimental Protocol:
  • Reaction Setup: 5-Methyl-2-hexanone and an excess of ammonium formate are placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The mixture is heated to a high temperature, typically between 160-185°C, for several hours.[1][2]

  • Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed by heating with a strong acid (e.g., HCl) to yield the primary amine hydrochloride.

  • Isolation: The amine is liberated by basification and extracted with an organic solvent. Purification is typically performed by distillation.

Leuckart_Reaction ketone 5-Methyl-2-hexanone formyl N-formyl Intermediate ketone->formyl + Ammonium Formate, Heat amine This compound formyl->amine Hydrolysis (H+)

Leuckart reaction pathway.

Catalytic Hydrogenation of a Nitroalkane

This method involves the reduction of a nitro group to an amine using catalytic hydrogenation. It is often reported to provide high yields and purity.

Experimental Protocol:
  • Reaction Setup: 5-Methyl-2-nitrohexane is dissolved in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added.

  • Hydrogenation: The vessel is charged with hydrogen gas to a moderate pressure and the reaction mixture is stirred at a controlled temperature until the uptake of hydrogen ceases.

  • Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting amine can be purified by distillation.

Catalytic_Hydrogenation nitro 5-Methyl-2-nitrohexane amine This compound nitro->amine H2, Pd/C

Catalytic hydrogenation of 5-methyl-2-nitrohexane.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination.[3][4]

Experimental Protocol:
  • N-Alkylation: Potassium phthalimide is reacted with 2-bromo-5-methylhexane in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to drive the SN2 reaction to completion.

  • Cleavage: The resulting N-alkylphthalimide is then cleaved to release the primary amine. This is commonly achieved by refluxing with hydrazine hydrate in ethanol (the Ing-Manske procedure).[6]

  • Isolation: After the reaction, the phthalhydrazide precipitate is filtered off, and the desired amine is isolated from the filtrate by distillation.

Gabriel_Synthesis halide 2-Bromo-5-methylhexane phthalimide N-Alkylphthalimide halide->phthalimide + Potassium Phthalimide amine This compound phthalimide->amine + Hydrazine

Gabriel synthesis of this compound.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. To synthesize this compound via this route, one would start with 2,5-dimethylhexanamide.

Experimental Protocol:
  • Amide Preparation: 2,5-Dimethylhexanoic acid is first converted to its corresponding amide, 2,5-dimethylhexanamide, through reaction with thionyl chloride to form the acid chloride, followed by treatment with ammonia.

  • Rearrangement: The amide is treated with an aqueous solution of bromine and sodium hydroxide and heated.

  • Hydrolysis and Isolation: The intermediate isocyanate is hydrolyzed in situ to the amine, which is then isolated by extraction and purified by distillation.

Hofmann_Rearrangement amide 2,5-Dimethylhexanamide isocyanate Isocyanate Intermediate amide->isocyanate + Br2, NaOH amine This compound isocyanate->amine Hydrolysis

Hofmann rearrangement for this compound.

Conclusion

The choice of synthesis route for this compound depends on several factors including the availability and cost of starting materials, desired scale, and the equipment available.

  • Catalytic hydrogenation appears to offer the highest yields and purity, making it an attractive option for large-scale production, provided the nitroalkane precursor is accessible.

  • Reductive amination and the Leuckart reaction are viable one-pot methods starting from the readily available 5-methyl-2-hexanone. The Leuckart reaction's high temperature requirement may be a drawback.

  • The Gabriel synthesis is a reliable method for producing a clean primary amine, but it is a two-step process.

  • The Hofmann rearrangement is a classic method but requires the prior synthesis of the corresponding amide, adding to the overall number of steps.

Researchers should carefully consider these factors to select the most efficient and practical synthesis strategy for their specific application.

References

Inter-Laboratory Validation of a Quantitative Method for 2-Amino-5-methylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantitative analysis of 2-Amino-5-methylhexane, a key intermediate in pharmaceutical synthesis.[1][2][3] The focus is on the parameters and expected outcomes of an inter-laboratory validation study, designed to ensure the reliability and reproducibility of analytical data across different laboratories. This compound, also known as 1,4-dimethylpentylamine, is an aliphatic amine with the molecular formula C7H17N.[1][4]

Comparative Analysis of Quantitative Methods

The two primary methods evaluated for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on factors such as sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Performance Characteristics for GC-MS and LC-MS/MS

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
**Linearity (R²) **> 0.995> 0.998
Accuracy (% Recovery) 95-105%98-102%
Precision (RSD%)
- Repeatability< 5%< 3%
- Intermediate Precision< 8%< 5%
- Reproducibility< 15%< 10%
Limit of Detection (LOD) 1-5 ng/mL0.1-1 ng/mL
Limit of Quantitation (LOQ) 5-15 ng/mL0.5-3 ng/mL
Sample Throughput ModerateHigh
Matrix Effects Less proneMore prone, requires careful optimization
Derivatization Often required for volatilityNot always necessary

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative analytical method.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound, though derivatization is often necessary to improve chromatographic performance.[5]

1. Sample Preparation and Derivatization:

  • A 1 mL aliquot of the sample is taken.

  • For samples in aqueous matrices, a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) is performed after basifying the sample with NaOH.

  • The organic extract is dried over anhydrous sodium sulfate and evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in 100 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and heated at 60°C for 30 minutes to form the trimethylsilyl derivative.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it a powerful tool for quantitative analysis in complex matrices.[6][7][8][9]

1. Sample Preparation:

  • A 100 µL aliquot of the sample is taken.

  • Protein precipitation is performed by adding 400 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of this compound).

  • The mixture is vortexed and then centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant is transferred to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 5500 System or equivalent.

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound.

Inter-Laboratory Validation Workflow and Method Comparison

To ensure the robustness and transferability of a quantitative method, an inter-laboratory validation study is essential. The following diagrams illustrate the typical workflow of such a study and a logical comparison of the GC-MS and LC-MS/MS methods.

G cluster_0 Phase 1: Planning and Protocol cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Compilation and Statistical Analysis A Define Method & Validation Plan B Prepare & Distribute Standard Operating Procedure (SOP) A->B C Distribute Standard Materials & Samples to Participating Labs B->C D Each Lab Performs Analysis According to SOP C->D E Data Acquisition and Initial Processing D->E F Centralized Data Collection E->F G Statistical Analysis (Accuracy, Precision, Linearity, etc.) F->G H Final Validation Report G->H

Caption: Workflow for an inter-laboratory validation study.

G Start Start: Quantify this compound Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Derivatization Is Derivatization Acceptable? Matrix->Derivatization No Sensitivity->Derivatization No LCMSMS Select LC-MS/MS Sensitivity->LCMSMS Yes GCMS Select GC-MS Derivatization->GCMS Yes Derivatization->LCMSMS No

Caption: Logical comparison for selecting an analytical method.

References

Comparative Analysis of the Stimulant Effects of 2-Amino-5-methylhexane and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of the stimulant properties of 2-Amino-5-methylhexane (DMHA) and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to elucidate the structure-activity relationships (SAR) within this class of compounds. The information presented herein is intended for research purposes only.

Introduction

This compound is a synthetic compound recognized for its stimulant effects on the central nervous system. Its mechanism of action is primarily attributed to its role as a sympathomimetic agent, influencing the levels of key neurotransmitters such as dopamine and norepinephrine. Understanding the pharmacological profile of DMHA and its analogs is crucial for the development of novel therapeutics and for comprehending the potential physiological effects of these substances. This guide offers a comparative analysis based on in vivo and in vitro experimental data, providing a framework for future research in this area.

Comparative Pharmacological Data

The stimulant effects of this compound and its analogs are largely determined by their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The relative potency and efficacy at these transporters dictate the overall pharmacological profile, including locomotor activation and potential for abuse. The following table summarizes quantitative data from various studies on compounds structurally related to this compound, offering a comparative perspective on their stimulant properties.

CompoundIn Vivo Assay: Locomotor Activity (Mouse)In Vitro Assay: Monoamine Transporter Activity (IC50, nM)
ED50 (mg/kg) DAT
Amphetamine Analogs
Amphetamine1.0122
Methamphetamine0.5100
4-Chloroamphetamine (4-CA)1.5250
Synthetic Cathinones
Cathinone1.276
Methcathinone0.855
α-PVP0.522.2
MDPV0.254.85
Other Analogs
2-Aminoindane->10,000
MDAI-1200

Note: Data is compiled from multiple sources and serves as a comparative reference. Direct comparison between studies may be limited by variations in experimental protocols. A "-" indicates data not available.

Experimental Protocols

In Vivo: Locomotor Activity Assessment

Objective: To evaluate the stimulant effects of test compounds on spontaneous motor activity in rodents.

Animals: Male Swiss-Webster mice are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Apparatus: An open-field arena equipped with automated photobeam detection systems to track horizontal and vertical movements.

Procedure:

  • Habituation: Mice are habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is always included.

  • Data Collection: Immediately after injection, mice are placed in the center of the open-field arena. Locomotor activity is recorded for a predetermined duration, typically 60 to 120 minutes. Data is often collected in time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect.

  • Data Analysis: The total distance traveled (cm) or the number of photobeam breaks are the primary measures of locomotor activity. Data are analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of different doses of the test compounds with the vehicle control. The effective dose that produces 50% of the maximal response (ED50) is often calculated.[1]

In Vitro: Monoamine Transporter Binding and Uptake Assays

Objective: To determine the affinity and functional potency of test compounds at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Preparation of Synaptosomes:

  • Brain tissue (e.g., rat striatum for DAT, hypothalamus for NET, and cortex for SERT) is dissected and homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes, which are then resuspended in an appropriate buffer.

Binding Assay (Affinity - Ki):

  • Synaptosomal preparations are incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and various concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Uptake Assay (Potency - IC50):

  • Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of various concentrations of the test compound.

  • The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

  • The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • The IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is determined.[2][3]

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the study of these stimulants, the following diagrams have been generated.

experimental_workflow cluster_invivo In Vivo: Locomotor Activity cluster_invitro In Vitro: Transporter Assays animal_prep Animal Acclimation & Habituation drug_admin Drug Administration (i.p. or s.c.) animal_prep->drug_admin locomotor_test Open-Field Test drug_admin->locomotor_test data_acq_vivo Data Acquisition (Automated Tracking) locomotor_test->data_acq_vivo data_analysis_vivo Statistical Analysis (ANOVA, ED50) data_acq_vivo->data_analysis_vivo synaptosome_prep Synaptosome Preparation (Brain Tissue) binding_assay Binding Assay (Radioligand Displacement) synaptosome_prep->binding_assay uptake_assay Uptake Assay (Neurotransmitter Inhibition) synaptosome_prep->uptake_assay data_acq_invitro Data Acquisition (Scintillation Counting) binding_assay->data_acq_invitro uptake_assay->data_acq_invitro data_analysis_invitro Data Analysis (IC50, Ki) data_acq_invitro->data_analysis_invitro

Figure 1. Experimental workflow for assessing stimulant effects.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH da Dopamine dopa->da DDC vesicle Synaptic Vesicle da->vesicle VMAT2 da_cleft Dopamine vesicle->da_cleft Exocytosis dat Dopamine Transporter (DAT) da_cleft->dat Reuptake receptor Dopamine Receptor da_cleft->receptor response Postsynaptic Response receptor->response stimulant Stimulant (e.g., this compound) stimulant->dat Inhibition

References

Comparative Guide to the Validation of a Chiral HPLC Method for 2-Amino-5-methylhexane Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like 2-Amino-5-methylhexane is a critical regulatory and safety requirement. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant and robust technique for this purpose.[1][2][3] This guide provides an objective comparison of a validated chiral HPLC method with alternative analytical techniques, supported by detailed experimental protocols and performance data.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation on a Chiral Stationary Phase (CSP) is the most common and effective HPLC approach for resolving enantiomers.[4] Polysaccharide-based CSPs are particularly effective for the separation of chiral primary amines.[3] Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[2][5]

Detailed Experimental Protocol: Chiral HPLC
  • Instrumentation : Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase : CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 85:15:0.1 (v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 220 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilutions are made using the mobile phase to construct calibration curves and for quality control samples.

Method Validation Summary

The validation of a chiral HPLC method ensures its reliability for quantifying the undesired enantiomer. Key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance CriteriaDescription
Specificity Baseline resolution (Rs > 1.7) between enantiomers.[2] No interference from placebo or related substances.Demonstrates that the method can unequivocally assess the analyte in the presence of other components.[5]
Linearity Correlation coefficient (r²) ≥ 0.998.Establishes a direct proportional relationship between concentration and detector response over a defined range.[5][6]
Accuracy 98.0% to 102.0% recovery for the major enantiomer; 90.0% to 110.0% for the minor enantiomer.Measures the closeness of the test results to the true value, often assessed by spiking experiments.[5][6]
Precision (RSD) Repeatability: ≤ 2.0% for major, ≤ 10.0% for minor. Intermediate Precision: ≤ 3.0% for major, ≤ 15.0% for minor.Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[2][5][6]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3.[2]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10.[2]The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Robustness Resolution and %RSD remain within system suitability limits after deliberate small variations.Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, temperature ±2°C).[6][8]

Alternative Analytical Methods

While chiral HPLC is a primary choice, other techniques offer viable alternatives for determining enantiomeric purity.

Chiral Gas Chromatography (GC)

Chiral GC is highly sensitive and ideal for volatile and thermally stable compounds. Primary amines like this compound typically require derivatization to enhance volatility and improve chromatographic performance.[1]

Experimental Protocol: Chiral GC

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase : Capillary column coated with a derivatized cyclodextrin.

  • Carrier Gas : Helium or Hydrogen.

  • Temperature Program : Optimized gradient, e.g., start at 100 °C, ramp at 5 °C/min to 200 °C.

  • Sample Preparation (Derivatization) : React the amine sample with an excess of a derivatizing agent like Trifluoroacetic Anhydride (TFAA) in a suitable solvent (e.g., dichloromethane). The resulting diastereomeric derivatives can be separated on an achiral column, or the original enantiomers can be separated on a chiral column after derivatization to improve volatility.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful method for determining enantiomeric purity, often with minimal sample preparation.[1] The technique relies on converting the enantiomers into diastereomers in situ using a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[1][9]

Experimental Protocol: NMR with Chiral Derivatizing Agent

  • Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Derivatizing Agent (CDA) : An enantiomerically pure agent such as Mosher's acid chloride.

  • Sample Preparation : Dissolve a known quantity of the this compound sample in a deuterated solvent (e.g., CDCl₃). Add the CDA, which reacts with both enantiomers to form diastereomers. These diastereomers will have distinct and well-resolved signals in the ¹H or ¹⁹F NMR spectrum, allowing for direct integration and quantification of the enantiomeric ratio.[10]

Performance Comparison of Analytical Methods

The choice of method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.[11]

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Direct or indirect separation on a chromatographic column.[4][12]Separation of volatile compounds in the gas phase.[1]Differentiation of diastereomeric complexes in solution.[9][10]
Sample Throughput HighHighModerate to Low
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (mg to µg range)
Derivatization Optional (for indirect methods).[11][12]Often required for amines to improve volatility.[1]Required (forms diastereomers with a CDA or CSA).[1]
Development Cost Moderate (chiral columns can be expensive).[9]ModerateHigh (instrument cost)
Strengths Broad applicability, robust, well-established for quality control.[2]Excellent for volatile compounds, high resolution.Non-destructive, provides structural information, minimal sample prep.[1]
Limitations Can require significant method development.Limited to thermally stable and volatile compounds.Lower sensitivity, potential for signal overlap.

Logical Workflow for Chiral HPLC Method Validation

The following diagram illustrates the systematic process of validating a chiral HPLC method, from initial development to final approval, ensuring it meets the stringent requirements for pharmaceutical analysis.

G Workflow for Chiral HPLC Method Validation A Method Development B Method Optimization (Mobile Phase, Flow Rate, Temp.) A->B Refine Conditions C System Suitability Testing (Resolution, Tailing Factor, Repeatability) B->C Confirm Performance D Validation Protocol Definition C->D Proceed if SST Passes E Execution of Validation Parameters D->E F Specificity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Data Review & Analysis F->L Compile Results G->L Compile Results H->L Compile Results I->L Compile Results J->L Compile Results K->L Compile Results L->B Re-optimize if Fails M Validation Report Generation L->M Summarize Findings N Method Implementation for QC M->N Approve Method

Caption: Chiral HPLC Method Validation Workflow.

References

Assessing the Specificity of Analytical Methods for 2-Amino-5-methylhexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the specific detection and quantification of 2-Amino-5-methylhexane (also known as 1,4-dimethylpentylamine or 1,4-DMAA), a stimulant found in some dietary and sports nutrition supplements. The specificity of an analytical method is paramount to avoid false-positive results from structurally similar compounds and to ensure accurate quantification in complex matrices such as supplements and biological fluids. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their application.

Comparison of Analytical Method Performance

The primary techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the sample matrix, required sensitivity, and the need for chiral separation.

ParameterLC-MS/MSGC-MS
Linearity Range 0.10–10.00 ng/mL[1][2]Typically requires derivatization; linearity depends on the derivatizing agent and is often in the µg/mL range.
Limit of Detection (LOD) 1-2 pg (instrument detection limit)[1][2]Dependent on derivatization, generally higher than LC-MS/MS.
Limit of Quantitation (LOQ) 1–2 ng/g in plant samples[1][2]Dependent on derivatization and matrix.
Accuracy (Recovery) 82.9%–101.8%[1][2]Typically 80-120% for validated methods.[3]
Precision (RSD) 3.2%–11.7%[1][2]Generally <15% for validated methods.[3]
Specificity High, due to specific precursor and product ion monitoring. Can distinguish between isomers like 1,3-DMAA and 1,4-DMAA based on chromatographic separation.[1][4]High, based on characteristic fragmentation patterns. Derivatization can enhance specificity.
Chiral Separation Possible with chiral columns or chiral mobile phase additives.Possible with chiral stationary phases or by derivatization with a chiral reagent to form diastereomers.[5][6][7]
Derivatization Not typically required.[8]Generally required to improve volatility and chromatographic performance.[3]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and specific for the direct analysis of this compound in various matrices.

Sample Preparation (Dietary Supplements):

  • Weigh a homogenized portion of the supplement.

  • Extract the sample with 0.5 M HCl.[1][2]

  • Purify the extract by liquid-liquid partitioning with hexane to remove non-polar interferences.[1][2]

  • The resulting aqueous layer is then diluted and injected into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is commonly used.[1]

  • Mobile Phase: A gradient elution with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[8]

  • Flow Rate: A flow rate of around 0.2-0.4 mL/min is often employed.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound to ensure high specificity. For example, for a compound with a molecular weight of 115.22, the protonated molecule [M+H]+ at m/z 116 would be selected as the precursor ion. Product ions would be determined by fragmentation of the precursor ion.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is necessary.

Sample Preparation and Derivatization:

  • Sample extraction is performed using a suitable organic solvent.

  • The extract is dried down and reconstituted in a derivatization-compatible solvent.

  • A derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to convert the polar amine group into a less polar and more volatile derivative.

  • The reaction mixture is heated to ensure complete derivatization.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is commonly used.[3]

  • Carrier Gas: Helium is typically used as the carrier gas.[3]

  • Temperature Program: A temperature gradient is employed to separate the analyte from other components in the sample.

Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) is standard.

  • Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis. The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification.

Chiral Separation

The enantiomeric composition of this compound can be of interest to determine its origin (natural or synthetic).

  • GC-MS: Chiral analysis can be performed by using a chiral stationary phase column or by derivatizing the analyte with a chiral derivatizing agent (e.g., L-trifluoroacetylprolyl chloride) to form diastereomers that can be separated on a standard achiral column.[7]

  • LC-MS/MS: Chiral separation is achieved using a chiral stationary phase, such as one based on vancomycin. The mobile phase composition is critical for achieving enantiomeric resolution.

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction 0.5 M HCl Purification Purification Extraction->Purification Hexane Partition FinalSample FinalSample Purification->FinalSample Aqueous Layer LC_Separation C18 Column FinalSample->LC_Separation MS_Detection ESI+ MRM LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Report Report Quantification->Report

Caption: LC-MS/MS workflow for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction Derivatization Derivatization Extraction->Derivatization e.g., TFAA GC_Separation HP-5ms Column Derivatization->GC_Separation MS_Detection EI Scan/SIM GC_Separation->MS_Detection Identification Identification MS_Detection->Identification Mass Spectrum Quantification Quantification Identification->Quantification

Caption: GC-MS workflow for this compound analysis.

Conclusion

Both LC-MS/MS and GC-MS are powerful and specific techniques for the analysis of this compound. LC-MS/MS generally offers higher sensitivity and does not require derivatization, making it a more direct and often faster method for quantitative analysis in complex matrices. GC-MS, while typically requiring a derivatization step, provides excellent chromatographic resolution and highly specific mass spectral data for unambiguous identification. The choice of method should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the need for chiral separation. For routine screening and quantification in dietary supplements and biological samples, LC-MS/MS is often the preferred method due to its high throughput and sensitivity. For confirmatory analysis and in cases where derivatization is advantageous for separating isomers, GC-MS remains a valuable tool.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for 2-Amino-5-methylhexane and its structurally related compounds, 1,3-dimethylamylamine (DMAA) and 1,3-dimethylbutylamine (DMBA). These compounds are aliphatic amines known for their stimulant properties, acting as sympathomimetic agents. Their mechanism of action involves the inhibition of neurotransmitter reuptake, primarily of dopamine and norepinephrine, leading to increased levels of these catecholamines in the synaptic cleft.[1] This guide summarizes the current, albeit limited, publicly available data on their acute toxicity and provides an overview of standardized experimental protocols for toxicological assessment.

Quantitative Toxicity Data

Direct comparative toxicity studies for this compound, DMAA, and DMBA are limited in the publicly available scientific literature. The following table summarizes the available acute toxicity data for each compound. It is important to note the different routes of administration and animal models used, which makes direct comparison challenging.

CompoundChemical StructureAcute Toxicity (LD50)SpeciesRoute of AdministrationSource
This compound C₇H₁₇N90 mg/kgMouseIntraperitoneal[2]
1,3-dimethylamylamine (DMAA) C₇H₁₇N39 mg/kgMouseIntravenous[3]
72.5 mg/kgRatIntravenous[3]
185 mg/kgMouseIntraperitoneal[4]
1,3-dimethylbutylamine (DMBA) C₆H₁₅NData Not Available--[5][6][7][8][9]

Note on DMBA: There is a significant lack of formal research into the acute and chronic toxicity of 1,3-Dimethylbutylamine.[5] While it is suggested to be less potent than DMAA, no reliable scientific studies have been conducted to systematically establish its safety profile.[5][8][9]

Experimental Protocols

The following are generalized experimental protocols for determining acute toxicity, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance into a toxicity category based on the observed mortality.

1. Animals:

  • Species and Strain: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically of one sex (females are often preferred).

  • Housing: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days before the test.

2. Procedure:

  • Fasting: Food is withheld overnight before administration of the test substance. Water remains available.

  • Dose Administration: The test substance is administered orally in a single dose by gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions or 2 mL/100g for oily solutions.

  • Dose Levels: The test starts with a predetermined dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight) administered to a group of three animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

3. Data Analysis:

  • The number of mortalities within each group determines the next step:

    • If mortality is observed, the test is repeated with a lower dose.

    • If no mortality is observed, the test is repeated with a higher dose.

  • The LD50 is not determined as a precise value but rather a classification into a GHS (Globally Harmonized System) toxicity category.[10][11]

Acute Dermal Toxicity (Following OECD Guideline 402)

This test determines the lethal dose of a substance when applied to the skin.

1. Animals:

  • Species and Strain: Young adult rats or rabbits are commonly used.

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

2. Procedure:

  • Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape. For liquid substances, the application is typically held in place with an occlusive dressing.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation: After 24 hours, the dressing is removed, and the skin is cleansed. Animals are observed for mortality and signs of toxicity for at least 14 days.

3. Data Analysis:

  • The dermal LD50 is calculated based on the number of mortalities at different dose levels.[5][12][13]

Acute Inhalation Toxicity (Following OECD Guideline 403)

This test assesses the toxicity of a substance when inhaled.

1. Animals:

  • Species and Strain: Rats are the preferred species.

2. Procedure:

  • Exposure: Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours. The concentration of the substance in the air is carefully controlled and monitored.

  • Observation: During and after exposure, animals are observed for signs of toxicity. The observation period after exposure is at least 14 days.

3. Data Analysis:

  • The LC50 (lethal concentration 50) is determined based on the mortality rate at different exposure concentrations.[14][15][16][17]

Signaling Pathway and Mechanism of Action

This compound, DMAA, and DMBA are sympathomimetic amines. Their primary mechanism of action is the inhibition of the reuptake of the neurotransmitters dopamine (DA) and norepinephrine (NE) from the synaptic cleft. This leads to an accumulation of these neurotransmitters, prolonging their action on postsynaptic receptors and resulting in the characteristic stimulant effects.

Sympathomimetic_Amine_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine (DA) DOPA->Dopamine NE Norepinephrine (NE) Dopamine->NE Dopamine β- Hydroxylase VMAT2 VMAT2 Dopamine->VMAT2 Uptake Vesicle Synaptic Vesicle DA_cleft Vesicle->DA_cleft Exocytosis NE_cleft Vesicle->NE_cleft Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) NE->VMAT2 Uptake VMAT2->Vesicle DA_cleft->DAT Reuptake DA_Receptor Dopamine Receptor DA_cleft->DA_Receptor NE_cleft->NET Reuptake NE_Receptor Norepinephrine Receptor NE_cleft->NE_Receptor Signal Signal Transduction (Stimulant Effects) DA_Receptor->Signal NE_Receptor->Signal Alkylamine This compound DMAA, DMBA Alkylamine->DAT Inhibition Alkylamine->NET Inhibition

Figure 1: Mechanism of action of sympathomimetic amines.

The diagram above illustrates the typical mechanism of action. These compounds block the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This results in higher concentrations of these neurotransmitters in the synapse, leading to increased stimulation of postsynaptic receptors and the subsequent physiological and psychological stimulant effects.

Experimental Workflow for Acute Toxicity Assessment

The following diagram outlines a general workflow for assessing the acute toxicity of a chemical substance according to OECD guidelines.

Acute_Toxicity_Workflow start Start: Substance Identification and Characterization lit_review Literature Review for Existing Toxicity Data start->lit_review route_selection Selection of Relevant Routes of Exposure (Oral, Dermal, Inhalation) lit_review->route_selection dose_range_finding Dose-Range Finding Study (Optional, small number of animals) route_selection->dose_range_finding main_study Main Acute Toxicity Study (e.g., OECD 423, 402, 403) dose_range_finding->main_study observation Observation Period (14 days) - Clinical signs - Body weight - Mortality main_study->observation necropsy Gross Necropsy of all animals observation->necropsy data_analysis Data Analysis and LD50/LC50 Calculation or Toxicity Classification necropsy->data_analysis report Final Report and Hazard Classification data_analysis->report

Figure 2: General workflow for acute toxicity assessment.

This workflow begins with substance characterization and a thorough literature review. Based on the substance's properties and intended use, the most relevant routes of exposure are selected. A preliminary dose-range finding study may be conducted to determine the appropriate dose levels for the main study. The main acute toxicity study is then performed following standardized guidelines. Animals are observed for a set period, and all data, including clinical signs, body weight changes, and mortality, are recorded. A gross necropsy is performed on all animals at the end of the study. Finally, the data are analyzed to determine the LD50 or LC50 value and to classify the substance according to its acute toxicity hazard.

References

A Comparative Guide to the Synthesis of 2-Amino-5-methylhexane: An Analysis of Byproducts from Three Common Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Amino-5-methylhexane, a key intermediate in the pharmaceutical industry, can be achieved through various synthetic routes. The choice of method often depends on factors such as yield, scalability, and, critically, the impurity profile of the final product. This guide provides a comparative analysis of three common synthesis methods—Reductive Amination, the Leuckart Reaction, and the Hofmann Rearrangement—with a focus on the quantitative and qualitative aspects of byproduct formation. While direct quantitative comparative data for the synthesis of this specific molecule is not extensively available in published literature, this guide offers a detailed overview based on established reaction mechanisms and reported outcomes for similar aliphatic amines.

Comparison of Synthesis Methods and Byproduct Formation

The selection of a synthetic route for this compound should be guided by a thorough understanding of the potential byproducts associated with each method. The following table summarizes the key characteristics and likely impurity profiles of the three discussed methods.

FeatureReductive AminationLeuckart ReactionHofmann Rearrangement
Starting Material 5-Methyl-2-hexanone5-Methyl-2-hexanone6-Methyl-2-heptanamide
Primary Reagents Ammonia, Reducing Agent (e.g., H₂, NaBH₃CN)Ammonium formate or Formamide, Formic acidBromine, Sodium Hydroxide
Key Byproducts - Di-(1,4-dimethylpentyl)amine (Secondary Amine)- Tri-(1,4-dimethylpentyl)amine (Tertiary Amine)- 5-Methyl-2-hexanol- N-(1,4-dimethylpentyl)formamide- Di-(1,4-dimethylpentyl)amine- 5-Methyl-1-hexene- 6-Methyl-2-heptanenitrile- Urethane derivatives (if alcohol is present)
General Yield Generally highModerate to highModerate
Reaction Conditions Varies with reducing agent (from mild to high pressure/temperature)High temperature (160-185°C)Typically mild, aqueous conditions
Advantages - High yields- Often a one-pot reaction- Can be catalytic- Inexpensive reagents- Avoids the use of metal hydrides- Starts from a different functional group
Disadvantages - Potential for over-alkylation (secondary/tertiary amines)- Use of flammable H₂ gas or toxic cyanoborohydride- High reaction temperatures- Formation of N-formyl byproducts requiring a separate hydrolysis step- Use of corrosive and toxic bromine- Potential for side reactions like elimination

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via reductive amination, the Leuckart reaction, and the Hofmann rearrangement. These protocols are based on general procedures for these reaction types and have been adapted for the specific target molecule.

Method 1: Reductive Amination of 5-Methyl-2-hexanone

This method involves the reaction of 5-methyl-2-hexanone with ammonia in the presence of a reducing agent, such as hydrogen gas over a catalyst or a chemical hydride.

Materials:

  • 5-Methyl-2-hexanone

  • Anhydrous ammonia

  • Methanol

  • Raney Nickel (or other suitable catalyst, e.g., Pd/C)

  • Hydrogen gas

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • A solution of 5-methyl-2-hexanone (114.2 g, 1.0 mol) in methanol (500 mL) is placed in a high-pressure autoclave.

  • The autoclave is cooled to -10°C and anhydrous ammonia (51.1 g, 3.0 mol) is added.

  • Raney Nickel catalyst (10 g, slurry in water) is added to the mixture.

  • The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • The mixture is heated to 120°C and the hydrogen pressure is maintained at 100 atm with constant stirring.

  • The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 6-8 hours).

  • After cooling to room temperature, the excess hydrogen is carefully vented, and the autoclave is purged with nitrogen.

  • The catalyst is removed by filtration through a pad of Celite.

  • The methanol and excess ammonia are removed by distillation under reduced pressure.

  • The residue is dissolved in diethyl ether (500 mL) and washed with water (2 x 200 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The product can be further purified by distillation.

Method 2: Leuckart Reaction of 5-Methyl-2-hexanone

This classical method utilizes ammonium formate or formamide and formic acid to reductively aminate the ketone. A key byproduct is the N-formyl derivative, which requires a subsequent hydrolysis step.[1]

Materials:

  • 5-Methyl-2-hexanone

  • Ammonium formate

  • Formic acid

  • Toluene

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 5-methyl-2-hexanone (114.2 g, 1.0 mol) and ammonium formate (189.2 g, 3.0 mol) is heated to 160-165°C in a round-bottom flask equipped with a reflux condenser.

  • The reaction is maintained at this temperature for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is diluted with water (500 mL) and extracted with toluene (3 x 200 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The toluene is removed under reduced pressure to yield the crude N-(1,4-dimethylpentyl)formamide.

  • For hydrolysis, the crude formamide is refluxed with a 20% aqueous sodium hydroxide solution (500 mL) for 6-8 hours.

  • After cooling, the mixture is extracted with diethyl ether (3 x 200 mL).

  • The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude this compound is purified by distillation.

Method 3: Hofmann Rearrangement of 6-Methyl-2-heptanamide

This method involves the conversion of an amide to a primary amine with one less carbon atom. The starting material, 6-methyl-2-heptanamide, would need to be synthesized from the corresponding carboxylic acid or its derivative.[2][3][4][5]

Materials:

  • 6-Methyl-2-heptanamide

  • Sodium hydroxide

  • Bromine

  • Ice

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • A solution of sodium hydroxide (40.0 g, 1.0 mol) in water (200 mL) is prepared and cooled in an ice bath.

  • Bromine (52.7 g, 0.33 mol) is added dropwise to the cold sodium hydroxide solution with vigorous stirring to form a solution of sodium hypobromite.

  • In a separate flask, 6-methyl-2-heptanamide (47.3 g, 0.33 mol) is dissolved in a minimal amount of cold water or a suitable organic solvent.

  • The cold solution of the amide is added slowly to the sodium hypobromite solution, keeping the temperature below 10°C.

  • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 70-80°C for 1-2 hours.

  • The reaction is monitored by TLC for the disappearance of the starting amide.

  • After cooling, the reaction mixture is extracted with diethyl ether (3 x 150 mL).

  • The combined organic layers are washed with water and brine, then dried over anhydrous potassium carbonate.

  • The diethyl ether is removed by distillation to give the crude this compound.

  • Further purification can be achieved by distillation.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and a logical workflow for selecting a suitable synthesis method.

G Synthesis Pathways for this compound cluster_0 Reductive Amination cluster_1 Leuckart Reaction cluster_2 Hofmann Rearrangement A 5-Methyl-2-hexanone B Iminium Intermediate A->B + NH3 C This compound B->C + [H] D 5-Methyl-2-hexanone E N-formyl Intermediate D->E + HCONH2 / HCOOH F This compound E->F Hydrolysis G 6-Methyl-2-heptanamide H Isocyanate Intermediate G->H + Br2, NaOH I This compound H->I + H2O, -CO2

Figure 1. Reaction schemes for the synthesis of this compound.

G Workflow for Synthesis Method Selection start Define Synthesis Requirements q1 High Yield Critical? start->q1 q2 Tolerance for N-formyl Byproduct? q1->q2 No method1 Consider Reductive Amination q1->method1 Yes q3 Availability of Amide Starting Material? q2->q3 No method2 Consider Leuckart Reaction q2->method2 Yes q3->method1 No method3 Consider Hofmann Rearrangement q3->method3 Yes end Select Optimal Method method1->end method2->end method3->end

Figure 2. Decision workflow for selecting a synthesis method.

Conclusion

The choice of a synthetic method for this compound has significant implications for the purity of the final product.

  • Reductive amination offers the potential for high yields but requires careful control to minimize the formation of over-alkylated byproducts.

  • The Leuckart reaction , while utilizing inexpensive reagents, necessitates high temperatures and a subsequent hydrolysis step to remove the characteristic N-formyl byproduct.

  • The Hofmann rearrangement provides an alternative route from an amide precursor, avoiding some of the challenges of the other methods, but introduces its own set of potential side reactions.

A thorough analysis of the expected byproducts, coupled with the specific requirements of the intended application, is crucial for selecting the most appropriate synthetic strategy. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Navigating the Analytical Maze: A Comparative Guide to Method Transfer and Validation for 2-Amino-5-methylhexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seamless transfer of analytical methods between laboratories and across different instruments is a cornerstone of efficient and reliable drug development. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-Amino-5-methylhexane, a key aliphatic amine. We present detailed experimental protocols and a simulated method transfer to highlight critical validation parameters and instrument performance.

The successful transfer of an analytical method from a sending laboratory (SL) to a receiving laboratory (RL) is pivotal to maintaining data integrity and consistency throughout the lifecycle of a pharmaceutical product. This process, however, is often fraught with challenges, including differences in instrumentation, analyst expertise, and reagent sources. A thorough validation is therefore essential to ensure the method is robust and fit for its intended purpose in the new environment.

A Tale of Two Techniques: GC-MS and LC-MS/MS

The choice of analytical instrumentation plays a crucial role in the successful analysis of this compound. Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, a derivatization step is typically required to increase its volatility and improve chromatographic performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of a wide range of compounds, including polar and non-volatile molecules. It often allows for the direct analysis of compounds without the need for derivatization, simplifying sample preparation.

The Method Transfer Journey: A Simulated Study

To illustrate the key aspects of method transfer and validation, we present a simulated study comparing the transfer of analytical methods for this compound using both GC-MS and LC-MS/MS. The study involves a sending laboratory (SL) and a receiving laboratory (RL) equipped with different models of each instrument type.

Experimental Protocols

Detailed methodologies for both the GC-MS and LC-MS/MS analyses are provided below. These protocols are based on established methods for similar aliphatic amines and serve as a foundation for the method transfer.

GC-MS Method Protocol

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample (plasma, urine, or formulation), add an internal standard (e.g., d4-2-Amino-5-methylhexane).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of acetonitrile.

    • Heat the mixture at 60°C for 30 minutes to facilitate derivatization.

  • GC-MS Conditions:

    • Instrument: Agilent 7890B GC coupled to a 5977A MSD (SL) vs. a Shimadzu GCMS-QP2020 NX (RL)

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-550

LC-MS/MS Method Protocol

  • Sample Preparation:

    • To 100 µL of the sample, add an internal standard (e.g., d4-2-Amino-5-methylhexane).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge the sample.

    • Dilute the supernatant with mobile phase A before injection.

  • LC-MS/MS Conditions:

    • Instrument: Sciex Triple Quad™ 5500 (SL) vs. a Waters Xevo TQ-S micro (RL)

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the hypothetical quantitative data obtained during the method transfer validation for both GC-MS and LC-MS/MS. The acceptance criteria are based on typical regulatory guidelines.

Table 1: GC-MS Method Transfer Validation Data

Validation ParameterSending Laboratory (SL)Receiving Laboratory (RL)Acceptance Criteria
Linearity (r²) 0.9980.997≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%85 - 115%
Precision (%RSD)
- Intra-day≤ 4.5%≤ 5.1%≤ 15%
- Inter-day≤ 6.2%≤ 7.5%≤ 15%
Limit of Quantification (LOQ) 10 ng/mL12 ng/mLWithin 2-fold of SL

Table 2: LC-MS/MS Method Transfer Validation Data

Validation ParameterSending Laboratory (SL)Receiving Laboratory (RL)Acceptance Criteria
Linearity (r²) 0.9990.999≥ 0.995
Accuracy (% Recovery) 99.1 - 100.8%98.5 - 101.7%85 - 115%
Precision (%RSD)
- Intra-day≤ 3.2%≤ 3.8%≤ 15%
- Inter-day≤ 4.8%≤ 5.5%≤ 15%
Limit of Quantification (LOQ) 1 ng/mL1.5 ng/mLWithin 2-fold of SL

Visualizing the Path to Success

To better illustrate the logical flow of the method transfer and validation process, the following diagrams are provided.

MethodTransferWorkflow cluster_SL Sending Laboratory (SL) cluster_RL Receiving Laboratory (RL) cluster_Joint Joint Evaluation MV Validated Analytical Method TP Transfer Protocol Generation MV->TP SD Sample & Data Provision TP->SD TR Method Training & Familiarization SD->TR RC Results Comparison SD->RC PE Protocol Execution TR->PE DA Data Analysis PE->DA DA->RC TR_Report Transfer Report RC->TR_Report Approval Method Approval TR_Report->Approval ValidationProcess cluster_Parameters Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Amino-5-methylhexane (also known as 1,4-dimethylpentylamine), a flammable, corrosive, and toxic aliphatic amine. Adherence to these protocols is essential for personnel safety and environmental protection.

Key Safety and Hazard Information

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a flammable liquid with a flash point of 28°C, and its vapors can form explosive mixtures with air.[1]

  • Corrosivity: It causes severe skin burns and eye damage.[2]

  • Toxicity: It is harmful if swallowed or in contact with skin and can cause respiratory irritation.[3]

Waste containing this compound must be managed as hazardous waste in accordance with local, regional, and national regulations.[2][4][5]

Quantitative Data for Disposal Management

Proper disposal planning requires an understanding of the key physical and chemical properties of the substance.

PropertyValueImplication for Disposal
CAS Number 28292-43-5Unique identifier for tracking and reporting.
Molecular Formula C₇H₁₇NInforms on the basic composition.
Molecular Weight 115.22 g/mol Relevant for calculating quantities for disposal.
Physical State LiquidRequires appropriate liquid waste containers.
Boiling Point 128-129 °C[1][6]
Density 0.760 g/mL at 20 °C[1][6]
Flash Point 28 °C[1]
pKa 10.98[1]

Detailed Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This process should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE:

  • Gloves: Wear suitable protective gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.

  • Protective Clothing: A lab coat or chemical-resistant apron is required.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all this compound waste, including contaminated materials like absorbent pads, in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents, acids, and nitriles.[3]

  • Spill Management: In case of a spill, soak it up with an inert absorbent material (e.g., sand, vermiculite).[2] Use non-sparking tools to collect the material and place it in the designated waste container.[2][4]

Step 3: Container Labeling and Storage

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive, Toxic).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] Ensure the storage area is designated for hazardous waste.

Step 4: Disposal Procedure

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical through the sanitary sewer system or as regular trash.[2][7]

  • Regulatory Compliance: Ensure that all disposal activities comply with institutional, local, and national hazardous waste regulations.[4][5]

Experimental Protocol: Small-Scale Spill Decontamination

For minor spills, the following decontamination procedure can be applied after the bulk of the spill has been absorbed.

  • Initial Absorption: As detailed in Step 2 of the Disposal Protocol, absorb the spill with an inert material.

  • Surface Neutralization: Prepare a weak acidic solution (e.g., 5% citric acid solution). Cautiously apply the solution to the contaminated surface to neutralize any remaining amine.

  • Final Cleaning: Wipe the area with a cloth dampened with the weak acid solution, followed by a clean, wet cloth.

  • Waste Collection: All materials used for decontamination, including the absorbent material and wipes, must be placed in the designated hazardous waste container for this compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_handling Container Handling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect this compound Waste and Contaminated Materials A->C B Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Use a Dedicated, Compatible, and Sealed Container C->D E Do Not Mix with Incompatible Wastes (e.g., Acids, Oxidizers) D->E F Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards E->F G Store in a Cool, Dry, Ventilated Area Away from Ignition Sources F->G H Arrange for Professional Disposal by a Licensed Company G->H I Ensure Compliance with All Applicable Regulations H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for 2-Amino-5-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide to Personal Protective Equipment and Disposal

Handling 2-Amino-5-methylhexane requires stringent safety measures to mitigate risks associated with its corrosive and flammable nature. This guide provides essential information on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)

Given the hazardous properties of this compound, which include causing severe skin burns and eye damage, a comprehensive PPE ensemble is mandatory.[1] The following table summarizes the recommended PPE for handling this substance.

PPE CategorySpecificationRationale
Hand Protection Butyl Rubber or Neoprene Gloves Nitrile gloves offer poor resistance to amines.[2][3] Butyl rubber provides excellent resistance to a wide range of chemicals, including corrosive amines.[4] Neoprene is also a suitable alternative.
Eye & Face Protection Chemical Splash Goggles and a full-face shield. Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1]
Respiratory Protection Air-purifying respirator with a multi-gas/vapor cartridge effective against organic vapors and amines (e.g., ammonia/methylamine cartridge). Protects against inhalation of harmful vapors.[5][6][7] Use in a well-ventilated area or under a chemical fume hood is also required.[1]
Body Protection Chemical-resistant coveralls (e.g., Tychem® or polyethylene-coated) with long sleeves and a lab coat. Provides a barrier against skin contact with the corrosive liquid.[8] Materials should be selected based on their resistance to corrosive amines.
Foot Protection Closed-toe, chemical-resistant shoes. Protects feet from potential spills.
Experimental Protocols: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of butyl rubber or neoprene gloves.

  • Body Protection: Put on chemical-resistant coveralls over your personal clothing.

  • Respiratory Protection: Perform a seal check and don the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don a second pair of butyl rubber or neoprene gloves over the cuffs of the coveralls.

Doffing Sequence:

  • Inspect: Before removal, inspect PPE for any signs of contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove the face shield and then the goggles from the back to the front.

  • Coveralls: Remove the coveralls by rolling them down and away from the body, avoiding contact with the exterior.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: Remove the respirator without touching the front of the cartridge.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Inspection, Maintenance, and Storage of PPE
  • Inspection: Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or stiffness.

  • Maintenance:

    • Respirators: Clean and disinfect reusable respirators according to the manufacturer's instructions. Replace cartridges based on the manufacturer's change-out schedule or when breakthrough is detected.

    • Gloves and Coveralls: Disposable gloves and coveralls should not be reused.

    • Goggles and Face Shields: Clean with a mild detergent and water after each use.

  • Storage: Store PPE in a clean, dry area away from chemical contamination and extreme temperatures.

Disposal of Contaminated PPE

This compound and any materials contaminated with it are considered hazardous waste.[1]

Disposal Procedure:

  • Segregation: All used and contaminated PPE, including gloves, coveralls, and respirator cartridges, must be segregated from general waste.

  • Containerization: Place all contaminated items in a clearly labeled, leak-proof hazardous waste container. The container should be marked as "Hazardous Waste" and specify the contents.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company, in accordance with local, state, and federal regulations.[1] Do not dispose of this waste in standard laboratory trash or down the drain.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the safe handling of this compound, from initial hazard assessment to the final disposal of contaminated PPE.

PPE_Workflow start Start: Handling This compound assess_hazard Assess Hazards: - Corrosive - Flammable - Severe Skin/Eye Damage start->assess_hazard select_ppe Select Appropriate PPE assess_hazard->select_ppe hand Hand Protection: Butyl Rubber or Neoprene Gloves select_ppe->hand eye_face Eye/Face Protection: Chemical Goggles & Face Shield select_ppe->eye_face respiratory Respiratory Protection: Multi-gas/Vapor Cartridge (Amine-rated) select_ppe->respiratory body Body Protection: Chemical-Resistant Coveralls select_ppe->body don_ppe Don PPE (Correct Sequence) hand->don_ppe eye_face->don_ppe respiratory->don_ppe body->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE (Correct Sequence) handle_chemical->doff_ppe disposal Dispose of Contaminated PPE as Hazardous Waste doff_ppe->disposal end End disposal->end

Caption: PPE Selection and Use Workflow.

References

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2-Amino-5-methylhexane

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